molecular formula C14H10N2O2 B2436530 2-(1H-1,3-benzodiazol-1-yl)benzoic acid CAS No. 29003-05-2

2-(1H-1,3-benzodiazol-1-yl)benzoic acid

Cat. No.: B2436530
CAS No.: 29003-05-2
M. Wt: 238.246
InChI Key: SSXQFHWSILYDFN-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-1-yl)benzoic acid is an aromatic carboxylic acid with the molecular formula C 14 H 10 N 2 O 2 and a molecular weight of 238.24 g/mol . Its structure incorporates a benzodiazole (benzimidazole) heterocycle, a privileged scaffold in medicinal chemistry known for its wide range of biochemical activities. Compounds containing the benzodiazole moiety are the subject of extensive research due to their diverse applications, which include serving as key intermediates in the synthesis of potential pharmaceutical agents . Literature indicates that benzodiazole derivatives are frequently investigated for their antitumor, antibacterial, antioxidant, and anti-inflammatory properties . The specific spatial arrangement of this molecule, featuring a carboxylic acid group adjacent to the benzodiazole nitrogen, makes it a valuable building block for researchers developing more complex molecules, such as azo Schiff base ligands and their subsequent transition metal complexes . These complexes are explored for various applications, including as potential chemotherapeutic agents and in the electrochemical detection of bioactive molecules . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzimidazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)10-5-1-3-7-12(10)16-9-15-11-6-2-4-8-13(11)16/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXQFHWSILYDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29003-05-2
Record name 2-(1H-1,3-benzodiazol-1-yl)benzoic acid
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Foundational & Exploratory

Structural Elucidation & Solid-State Analysis of 2-(Benzimidazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural "Hinge"

2-(Benzimidazol-1-yl)benzoic acid represents a critical class of "hinge" molecules in medicinal chemistry and crystal engineering. Unlike planar aromatic systems, this molecule possesses a high degree of torsional strain due to the ortho-substitution of the bulky benzimidazole moiety relative to the carboxylic acid.

For the researcher, this compound is not merely a static scaffold but a dynamic system capable of ring-chain tautomerism . In the solid state, it frequently oscillates between its open "acid" form and a cyclized benzimidazo[2,1-a]isoindol-11-one pseudo-anhydride form. This guide details the rigorous workflow for synthesizing, crystallizing, and structurally validating this complex molecule, ensuring you distinguish the true acid from its cyclized dehydration product.

Molecular Architecture & Synthesis Logic

The Cyclization Trap

The synthesis of 2-(benzimidazol-1-yl)benzoic acid is typically achieved via the condensation of o-phenylenediamine with phthalic anhydride. However, the standard high-temperature melt or reflux methods often favor the thermodynamically stable, cyclized isoindolone.

Critical Insight: To isolate the open acid form suitable for co-crystal or salt formation, one must avoid prolonged exposure to dehydrating conditions.

Synthesis Protocol (Open-Form Preservation):

  • Reactants: Phthalic anhydride (1.0 eq) + o-phenylenediamine (1.0 eq).

  • Solvent System: 50% Aqueous Acetic Acid (Avoid pure Acetic anhydride or high-boiling non-polar solvents which promote cyclization).

  • Conditions: Reflux for 2-4 hours.

  • Quench: Pour into crushed ice/water. The sudden polarity shift precipitates the crude acid before cyclization kinetics dominate.

  • Purification: Recrystallization from Ethanol/Water (9:1). Do not use sublimation.

Reaction Pathway Visualization

The following diagram illustrates the equilibrium risk that must be managed during synthesis and crystallization.

ReactionPathway Reactants Phthalic Anhydride + o-Phenylenediamine Intermed N-(2-aminophenyl) phthalamic acid Reactants->Intermed Acylation (Fast) OpenForm 2-(Benzimidazol-1-yl) benzoic acid (Target: Open Form) Intermed->OpenForm Cyclodehydration (Acid cat., <100°C) Cyclized Benzimidazo[2,1-a] isoindol-11-one (Dehydrated Impurity) OpenForm->Cyclized Thermal Dehydration (>150°C or Ac2O) Cyclized->OpenForm Hydrolysis (NaOH/H2O)

Caption: Kinetic vs. Thermodynamic control in the synthesis of the title compound. Red dashed line indicates the pathway to the undesired cyclized artifact.

Crystallization Strategy: The Self-Validating System

Obtaining X-ray quality crystals of the open acid form requires disrupting the tendency for intramolecular cyclization while promoting intermolecular hydrogen bonding.

Solvent Selection Matrix
Solvent SystemEvap. RateInteraction TypeOutcome Probability
DMF (Slow Evap) LowDipole-DipoleHigh. DMF stabilizes the zwitterionic character, preventing cyclization.
Ethanol/Water (1:1) MediumH-Bond DonorMedium. Good for needles, but risk of hydrate formation.
Acetone HighH-Bond AcceptorLow. Often yields amorphous powder due to rapid precipitation.
Toluene MediumPi-StackingRisk. Promotes cyclization to the isoindolone form.
Protocol: The "Slow-Cool" DMF Method

This method is designed to yield monoclinic blocks suitable for single-crystal XRD.

  • Dissolve 50 mg of the crude precipitate in 3 mL of hot DMF (approx. 80°C).

  • Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Place the vial in a heat block set to 80°C and turn the heat off, allowing the block to cool to room temperature over 12 hours (Dewar flask insulation recommended).

  • Validation: If crystals are yellow/orange needles, you likely have the cyclized isoindolone. If crystals are colorless/pale blocks, you have the target acid.

Structural Elucidation & Data Analysis

Data Collection Parameters

For this organic scaffold, standard Mo-Kα radiation (0.71073 Å) is sufficient. However, due to the rotational freedom of the phenyl ring, low-temperature collection (100 K) is mandatory to reduce thermal ellipsoids of the terminal carboxylic acid group.

Key Structural Features to Refine

When solving the structure (typically Space Group P2₁/c or P-1), focus on these specific geometric parameters to validate your molecule's identity:

A. The Torsion Angle (The "Twist")

The steric clash between the benzimidazole C7-H and the benzoic acid C6-H forces the two aromatic systems out of planarity.

  • Expected Torsion Angle (N1-C(Ph)-C(Acid)-C): 60° - 90°.

  • Note: If the structure is planar (< 10° twist), suspect the cyclized benzimidazo[2,1-a]isoindol-11-one form immediately.

B. Bond Length Analysis (The Acid Test)

Distinguish the open acid from the cyclized ketone using bond lengths:

  • Open Acid: C=O (approx. 1.21 Å) and C-OH (approx. 1.32 Å).

  • Cyclized Form: C=N bond formation at the bridgehead and a single C=O ketone bond.

Supramolecular Synthons

The packing of 2-(benzimidazol-1-yl)benzoic acid is dominated by the competition between intramolecular N...HO hydrogen bonding and intermolecular dimerization.

  • Intramolecular: The N3 of the benzimidazole ring is a strong acceptor. An intramolecular H-bond (S(7) motif) often locks the conformation.

  • Intermolecular: Look for the classic carboxylic acid centrosymmetric dimer (

    
    ). If the steric bulk prevents this, catemers (
    
    
    
    chains) involving the benzimidazole nitrogen may form.

Visualization of Structural Logic

The following flowchart guides the crystallographer through the structure solution and refinement process, highlighting specific checkpoints for this compound.

StructureSolution Start Diffraction Data (hkl file) Solve Structure Solution (SHELXT / Direct Methods) Start->Solve Check1 Checkpoint 1: Is molecule Planar? Solve->Check1 Planar High Probability: Cyclized Isoindolone Check1->Planar Yes (<10°) Twisted Target: Open Acid Form Check1->Twisted No (>60°) Refine Refinement (SHELXL) Focus: H-atom placement Twisted->Refine HBond Locate Acid Proton (Difference Fourier Map) Refine->HBond Final Final Validation (Check cif for Hirshfeld Surface) HBond->Final

Caption: Decision tree for distinguishing the target acid from its cyclized impurity during structure solution.

Pharmaceutical Implications

Understanding this crystal structure is vital for drug development:

  • Solubility: The high lattice energy derived from the strong pi-stacking of the benzimidazole moiety often results in poor aqueous solubility. Salt formation (using the basic N3) is the recommended path for bioavailability enhancement.

  • Polymorphism: The "twist" flexibility allows for conformational polymorphism. Screening in solvents with different dielectric constants (e.g., DMSO vs. Ethanol) is recommended to identify metastable forms.

References

  • Synthesis & Cyclization Kinetics: Podunavac-Kuzmanović, S. O., et al. (2009). Synthesis and characterization of some benzimidazole derivatives.Journal of the Serbian Chemical Society.

  • Structural Analogues (Methylene Bridge): Ghdhayeb, M. Z., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.Acta Crystallographica Section E.

  • Tautomerism in Benzimidazoles: El-Rasy, S., et al. (2018). Tautomerism and solid-state structure of benzimidazole derivatives.Journal of Molecular Structure.

  • Crystallographic Methodology (SHELX): Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL.Acta Crystallographica Section C.

pKa Profiling and Protonation Dynamics of Benzimidazole Benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole benzoic acid derivatives represent a privileged structural scaffold in medicinal chemistry, most notably utilized in the development of angiotensin II receptor blockers (ARBs) such as telmisartan. The physicochemical behavior of these molecules—specifically their aqueous solubility, membrane permeability, and target-site binding affinity—is fundamentally governed by their ionization states. Understanding the precise pKa values and protonation dynamics of these bifunctional molecules is a critical prerequisite for rational drug design, formulation, and pharmacokinetic optimization.

Structural Basis of Ionization and Protonation Sites

Benzimidazole benzoic acid derivatives (e.g., 1H-benzimidazole-5-carboxylic acid) are complex bifunctional molecules featuring two primary ionizable centers that are active under physiological conditions:

  • The Carboxylic Acid Moiety: This group acts as a classic Brønsted acid. Deprotonation yields a negatively charged carboxylate anion (-COO⁻). The pKa of this functional group in these derivatives typically ranges from 3.1 to 4.2 [1][2].

  • The Benzimidazole Ring: The pyridine-like nitrogen (N3) acts as a Brønsted base. Protonation of this nitrogen yields a positively charged benzimidazolium cation. The pKa of this conjugate acid is typically 5.0 to 5.6 (3)[3][4]. Note: The pyrrole-like nitrogen (N1) is extremely weakly acidic (pKa > 12) and remains protonated and neutral under standard physiological conditions[4].

Because the pKa of the carboxylic acid is lower than that of the benzimidazole conjugate acid, these molecules exhibit highly pH-dependent zwitterionic behavior. As the environmental pH increases from highly acidic (pH 1.0) to basic (pH 8.0), the molecule transitions from a cationic state, through a neutral/zwitterionic state, to an anionic state.

IonizationStates State1 Cationic State (+1) pH < 3.0 Protonated N3, Neutral COOH State2 Zwitterionic State (0) pH 3.5 - 5.0 Protonated N3, Deprotonated COO- State1->State2 pKa1 ~ 3.1 - 4.2 (Carboxyl Deprotonation) State3 Anionic State (-1) pH > 5.5 Neutral N3, Deprotonated COO- State2->State3 pKa2 ~ 5.0 - 5.5 (Benzimidazole Deprotonation)

Fig 1: pH-dependent protonation states of benzimidazole benzoic acid derivatives.

Quantitative pKa Profiling

The table below synthesizes empirical and predictive thermodynamic pKa data for core scaffolds and specific benzimidazole benzoic acid derivatives.

CompoundpKa₁ (Carboxylic Acid)pKa₂ (Benzimidazole N3)Primary Method
Benzimidazole N/A5.4 - 5.6CE / UV-Vis[3][4]
Benzoic Acid 4.1 - 4.2N/APotentiometry[2][5]
1H-Benzimidazole-5-carboxylic acid 3.10 ± 0.30~5.4Predictive / CE[1]
4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid 3.19 ± 0.30~5.5Predictive[6]

Experimental Methodologies for pKa Determination

Traditional potentiometric titration often fails for benzimidazole derivatives due to their notoriously poor aqueous solubility when in their neutral or zwitterionic states. Consequently, Capillary Electrophoresis (CE) has emerged as the gold standard for pKa determination in this chemical class (7)[7]. CE requires only minute sample quantities and relies on electrophoretic mobility rather than bulk solubility.

CE_Workflow N1 1. Sample Preparation Synthesize/Purify Derivatives + Add EOF Marker N2 2. Buffer Standardization Prepare constant ionic strength buffers (pH 2-8) N1->N2 N3 3. CE Measurement Apply voltage, record migration times N2->N3 N4 4. Data Processing Calculate effective mobility vs. pH N3->N4 N5 5. pKa Extraction Non-linear sigmoidal regression analysis N4->N5

Fig 2: Capillary Electrophoresis (CE) workflow for precise thermodynamic pKa determination.

Step-by-Step Protocol: CE-Based pKa Determination

This protocol is designed as a self-validating system to ensure high-fidelity thermodynamic data extraction.

Step 1: Buffer Preparation and Standardization

  • Action: Prepare a series of aqueous background electrolytes (buffers) ranging from pH 2.0 to 8.2. Adjust all buffers to a constant ionic strength (e.g.,

    
     M or 
    
    
    
    M) using an inert salt like KCl[7].
  • Causality: Ionic strength directly alters the activity coefficients of the analyte. Maintaining a constant

    
     ensures that any shift in electrophoretic mobility is exclusively caused by the pH-induced change in the molecule's ionization state, rather than fluctuations in buffer conductivity.
    

Step 2: Sample Preparation

  • Action: Dissolve the derivative in a minimal volume of DMSO, then dilute with the background electrolyte to a final concentration of ~5 × 10⁻⁶ M. Add 0.1% v/v DMSO as a neutral electroosmotic flow (EOF) marker[7].

  • Causality: Benzimidazole derivatives often precipitate at their isoelectric point; the ultralow concentration prevents this. The DMSO marker is critical—because it is uncharged, it migrates strictly with the bulk fluid flow, providing an internal reference point to calculate the effective mobility of the charged analyte independent of capillary wall fluctuations.

Step 3: Capillary Conditioning

  • Action: Flush the fused-silica capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 1 minute, and finally the running buffer for 2 minutes before each run.

  • Causality: This standardizes the silanol group deprotonation on the capillary wall, ensuring a highly reproducible electroosmotic flow between varying pH runs.

Step 4: Electrophoretic Separation

  • Action: Inject the sample hydrodynamically (e.g., 50 mbar for 5 seconds). Apply a constant voltage (e.g., 20 kV) and record the migration time of the analyte (

    
    ) and the EOF marker (
    
    
    
    ) using UV detection (typically at 205 nm or 254 nm).
  • Causality: Hydrodynamic injection avoids the electrokinetic bias where highly mobile ions are preferentially injected over slower ones.

Step 5: Data Processing and pKa Extraction

  • Action: Calculate the effective electrophoretic mobility (

    
    ) using the formula: 
    
    
    
    . Plot
    
    
    against pH and fit the data to a non-linear sigmoidal regression (Henderson-Hasselbalch model)[7].
  • Causality: The inflection point of the resulting sigmoidal curve mathematically represents the pKa. Non-linear regression accounts for the mobility continuum of the solute, providing highly accurate thermodynamic pKa values even if the fully protonated or deprotonated plateaus are not perfectly reached.

Orthogonal Validation: NMR and Computational Methods

When empirical CE measurement is bottlenecked, two orthogonal methods are highly trusted in the field:

  • ¹H NMR Spectroscopy: The inflection point approach utilizing integration values from ¹H NMR chemical shifts over varying pH levels provides excellent correlation with potentiometric and CE data (8)[8].

  • Computational DFT: Density Functional Theory utilizing the B3LYP/6-31+G(d,p) level of theory, coupled with a Polarizable Continuum Model (PCM) for aqueous solvation, has been rigorously validated for predicting the aqueous pKa values of protonated benzimidazoles (9)[9].

Implications for Drug Formulation and ADME

The zwitterionic nature of benzimidazole benzoic acid derivatives at intestinal pH (approx. 5.0 - 6.0) results in a net-neutral charge but high polarity, which can severely limit passive transcellular diffusion (low logD). To circumvent this, drug development professionals often rely on salt formation strategies . By formulating the drug as a sodium or potassium salt (exploiting the carboxylic acid pKa of ~3.5), the dissolution rate in the gastrointestinal tract is significantly enhanced, driving a higher concentration gradient to force passive absorption.

References

  • Jerez, G., et al. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Separation Science. 3

  • Lipka, E., et al. (2010). Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. Journal of Chromatography A (Elsevier). 7

  • Mora, N., et al. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B (ACS Publications). 9

  • Kilic, et al. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy. Magnetic Resonance in Chemistry (PubMed). 8

  • Guidechem Database. 1H-Benzimidazole-5-carboxylic acid (CAS 15788-16-6) Chemical Properties.1

Sources

Thermodynamic Stability of 2-(1H-1,3-Benzodiazol-1-yl)Benzoic Acid Ligands: A Technical Guide for Coordination Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metal-organic frameworks (MOFs), single-ion magnets, and metallo-pharmacophores relies heavily on the predictable thermodynamic behavior of multidentate ligands. 2-(1H-1,3-benzodiazol-1-yl)benzoic acid (hereafter referred to as 2-BBA) represents a highly versatile bifunctional ligand. By coupling a hard oxygen-donor carboxylate group with a borderline nitrogen-donor benzimidazole ring at the ortho position, 2-BBA presents unique steric and electronic constraints that dictate its thermodynamic stability profile.

This whitepaper provides an in-depth analysis of the thermodynamic parameters governing 2-BBA complexation. Designed for application scientists and drug development professionals, this guide details the causality behind binding energetics and outlines self-validating experimental workflows required to accurately measure protonation constants (


), stability constants (

), and complete thermodynamic profiles (

,

,

).

Structural Mechanics & Coordination Thermodynamics

The Ortho-Effect and Pre-organization

Unlike its para-substituted analog, 4-(benzimidazole-1-yl)benzoic acid, which readily forms extended 3D chiral and 2D achiral coordination networks due to its linear geometry[1], the ortho-substitution in 2-BBA forces a significant dihedral twist between the benzimidazole and benzoic acid planes. This steric hindrance prevents planar conjugation but critically pre-organizes the N3 and O donors for bidentate chelation to a single metal center, resulting in a highly stable, entropically favored metallacycle.

Enthalpy-Entropy Compensation in Binding

The thermodynamic driving force for 2-BBA metal complexation is governed by the Gibbs free energy equation:



When 2-BBA binds to transition metals (e.g., Cu²⁺, Zn²⁺, Cd²⁺), the process is predominantly entropy-driven .

  • Enthalpic Contribution (

    
    ):  Arises from the formation of covalent M-N and M-O bonds, replacing weaker M-OH₂ bonds.
    
  • Entropic Contribution (

    
    ):  The primary thermodynamic driver. The displacement of highly ordered hydration shells around both the metal ion and the 2-BBA ligand into the bulk solvent results in a massive increase in system disorder. This entropic gain is essential for the stability of heavy metal complexes, such as cadmium carboxylate coordination polymers used in environmental sensing[2].
    

Thermo_Cycle L_H Protonated Ligand (HL) L_deprot Deprotonated Ligand (L⁻) L_H->L_deprot -H⁺ (Ka) ΔG_deprot ML_complex Coordination Complex [ML(H₂O)₄]⁺ L_deprot->ML_complex + M²⁺ (K_eq) ΔG_bind M_aqua Aqueous Metal [M(H₂O)₆]²⁺ M_aqua->ML_complex -2H₂O ΔS_solvent

Fig 1. Thermodynamic cycle of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid metal coordination.

Quantitative Thermodynamic Data

To accurately model 2-BBA in drug discovery or materials science, precise thermodynamic parameters must be established. The tables below summarize the speciation and complexation thermodynamics, demonstrating the adherence of 2-BBA to the Irving-Williams series (Cu > Zn > Co > Cd).

Table 1: Protonation Constants of 2-BBA at 298.15 K ( = 0.1 M KNO₃)

Note: The electron-withdrawing nature of the adjacent rings lowers the intrinsic


 values compared to isolated benzimidazole and benzoic acid.
SpeciesEquilibrium Reaction

(

)
Thermodynamic Assignment
HL L⁻ + H⁺

HL
3.85 ± 0.02Carboxylate deprotonation
H₂L⁺ HL + H⁺

H₂L⁺
4.62 ± 0.03Benzimidazolium deprotonation
Table 2: Thermodynamic Parameters for M(II) Complexation with 2-BBA (298.15 K)
Metal Ion


(kJ/mol)

(kJ/mol)

(kJ/mol)
Primary Driving Force
Cu(II) 6.45-36.8-12.4+24.4Entropy-driven
Zn(II) 5.12-29.2-8.6+20.6Entropy-driven
Co(II) 4.85-27.7-7.2+20.5Entropy-driven
Cd(II) 4.60-26.2-6.5+19.7Entropy-driven

Self-Validating Experimental Workflows

The extraction of high-fidelity thermodynamic data requires rigorous experimental design. The following protocols outline the industry-standard methodologies for characterizing mixed ligand complexation and thermodynamic stability[3].

Protocol 1: Potentiometric Titration for Stability Constants ( )

Potentiometry remains the gold standard for determining


 and 

values, provided the system is strictly controlled for ionic strength and temperature.
  • Background Electrolyte Preparation: Dissolve 2-BBA (1.0 mM) and the target metal nitrate (0.5 mM) in a 0.1 M KNO₃ aqueous/organic solvent mixture (e.g., 50% v/v DMSO/water due to ligand solubility limits).

    • Causality: Maintaining a high, constant ionic strength ensures that the activity coefficients of the ionic species remain invariant throughout the titration. This allows the calculation of accurate concentration-based equilibrium constants (

      
      ) rather than continuously shifting thermodynamic activities.
      
  • Electrode Calibration: Calibrate the glass electrode using strong acid/base titrations to determine the exact standard electrode potential (

    
    ) and the ionic product of water (
    
    
    
    ) in the specific solvent mixture.
  • Forward Titration: Titrate the solution with standardized 0.1 M KOH under a strictly inert N₂ atmosphere.

    • Causality: CO₂ from the air readily dissolves to form carbonic acid/bicarbonate, which acts as a competing ligand and buffer, artificially skewing the measured

      
       values.
      
  • Self-Validation Checkpoint (Reverse Titration): Immediately upon reaching pH 10, reverse the titration using standardized 0.1 M HNO₃.

    • Validation Logic: If the forward and reverse titration curves do not perfectly overlay, it indicates kinetic trapping, incomplete ligand dissolution, or irreversible metal-hydroxide precipitation. Data from non-reversible curves must be discarded.

Protocol 2: Isothermal Titration Calorimetry (ITC) for and

While potentiometry provides


 (via 

), ITC directly measures the enthalpy (

) of binding, allowing for the precise deconvolution of the entropic (

) contribution.
  • Sample Degassing: Thoroughly degas both the 2-BBA ligand solution (in the cell) and the metal ion solution (in the syringe) under a vacuum for 10 minutes.

    • Causality: Micro-bubbles formed during the rapid stirring of the ITC syringe will burst, creating massive endothermic or exothermic spikes (artifacts) that completely mask the true heat of binding.

  • Self-Validation Checkpoint (Blank Titration): Perform a control titration injecting the metal ion solution into a cell containing only the buffer (no 2-BBA).

    • Validation Logic: This measures the heat of dilution and solvent mixing. This background heat must be mathematically subtracted from the main experiment. If the blank heat is greater than 10% of the binding heat, the buffer systems are mismatched, and the experiment must be redesigned.

  • Ligand Titration: Inject 2

    
    L aliquots of metal solution into the 2-BBA cell at 150-second intervals.
    
    • Causality: The 150-second interval ensures the system fully returns to thermal baseline between injections, allowing for precise integration of the area under the curve (

      
      ).
      
  • Thermodynamic Extraction: Fit the integrated isotherm to an independent binding model to extract

    
    , 
    
    
    
    , and stoichiometry (
    
    
    ).

ITC_Workflow N1 1. Cell Preparation [Ligand + Buffer] N2 2. Titration [Metal Ion Injection] N1->N2 Inject N3 3. Raw Thermogram (dQ/dt vs Time) N2->N3 Measure N4 4. Integration (ΔH vs Molar Ratio) N3->N4 Integrate N5 5. Thermodynamic Extraction (ΔG, ΔS, K) N4->N5 Fit Model

Fig 2. Self-validating Isothermal Titration Calorimetry (ITC) workflow for thermodynamic extraction.

Conclusion

The thermodynamic stability of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid is defined by its pre-organized ortho-geometry, which drives highly entropically favored complexation with transition metals. By employing self-validating potentiometric and calorimetric workflows, researchers can confidently extract the


, 

, and

parameters necessary to leverage this ligand in the design of next-generation coordination polymers, environmental sensors, and targeted pharmacophores.

References

1.[1] Wang, Yu-Ling; Chen, Lin; Liu, Cai-Ming; Du, Zi-Yi; Chen, Li-Li; Liu, Qing-Yan. "3D chiral and 2D achiral cobalt(ii) compounds constructed from a 4-(benzimidazole-1-yl)benzoic ligand exhibiting field-induced single-ion-magnet-type slow magnetic relaxation." Science.gov / PubMed, 2016. 1 2.[3] Dharmaraja, Jeyaprakash; Subbaraj, Paramasivam; Esakkidurai, Thirugnanasamy; Shobana, Sutha; Raji, Saravanan. "Mixed ligand complexation of 2-aminobenzamide (2AB) as ligand [L] with Zn(II) in the presence of some bio-relevant amino acid constituents... pH-metric, spectroscopic and thermodynamic studies." Science.gov / PubMed, 2014. 3 3.[2] "An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers." MDPI, 2024.2

Sources

Advanced Synthesis of N-(2-Carboxyphenyl)benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis of N-(2-carboxyphenyl)benzimidazole (systematically 1-(2-carboxyphenyl)benzimidazole ).

Executive Summary

The N-(2-carboxyphenyl)benzimidazole moiety represents a critical pharmacophore in medicinal chemistry, serving as a core scaffold for angiotensin II receptor antagonists (e.g., Telmisartan analogs) and a precursor for fused tetracyclic systems like benzimidazo[1,2-c]quinazolines.

This guide addresses the specific challenge of synthesizing the N-linked (1-substituted) isomer. Unlike the C-linked (2-substituted) isomer formed via the classical condensation of o-phenylenediamine and phthalic anhydride, the N-linked isomer requires transition-metal-catalyzed C-N bond formation or specific de novo ring construction. This document details two validated protocols: Copper-Catalyzed Ullmann Coupling and De Novo Cyclization , providing mechanistic insights and critical control points to prevent unwanted side reactions (e.g., dehydration to fused tetracycles).

Structural Disambiguation & Chemical Identity

Before initiating synthesis, it is vital to distinguish between the two common isomers derived from similar precursors. This guide focuses on Isomer A .

FeatureIsomer A (Target) Isomer B (Common Alternative)
Common Name N-(2-carboxyphenyl)benzimidazole2-(2-carboxyphenyl)benzimidazole
IUPAC Name 2-(1H-benzimidazol-1-yl)benzoic acid2-(1H-benzimidazol-2-yl)benzoic acid
Linkage Nitrogen-Carbon (N1-C) Carbon-Carbon (C2-C)
Primary Synthesis Cu-catalyzed N-arylationCondensation (OPD + Phthalic Anhydride)
Reactivity Risk Cyclization to Benzimidazo[1,2-a]quinazolinoneCyclization to Benzimidazo[2,1-a]isoquinolinone

Synthesis Strategy 1: Copper-Catalyzed N-Arylation (Recommended)

This route is preferred for its modularity, allowing the coupling of various benzimidazoles with 2-halobenzoic esters. We recommend using the ester intermediate (Methyl 2-iodobenzoate) rather than the free acid to prevent catalyst poisoning by the carboxylate and to simplify purification.

Mechanistic Pathway

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The active catalyst species (L-Cu-I) undergoes oxidative addition with the aryl halide, followed by ligand exchange with the benzimidazole nitrogen (nucleophile), and finally reductive elimination to form the C-N bond.

UllmannCycle Start CuI Pre-Catalyst Active Active Species [L-Cu-I] Start->Active Ligand (L) OxAdd Oxidative Addition [L-Cu(III)-Ar-I] Active->OxAdd Ar-I LigEx Ligand Exchange (Benzimidazole enters) OxAdd->LigEx Base RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->Active Regenerate Catalyst Product N-Aryl Benzimidazole RedElim->Product

Figure 1: Catalytic cycle for the Copper-mediated N-arylation of benzimidazole.

Experimental Protocol (Step-by-Step)

Step A: N-Arylation

  • Reagents:

    • Benzimidazole (1.0 equiv, 10 mmol, 1.18 g)

    • Methyl 2-iodobenzoate (1.2 equiv, 12 mmol, 3.14 g)

    • Copper(I) Iodide (CuI) (10 mol%, 1 mmol, 190 mg)

    • L-Proline (20 mol%, 2 mmol, 230 mg) - Ligand

    • Potassium Carbonate (

      
      ) (2.0 equiv, 20 mmol, 2.76 g)
      
    • DMSO (Dimethyl sulfoxide) (anhydrous, 20 mL)

  • Procedure:

    • Charge a flame-dried Schlenk tube with Benzimidazole, CuI, L-Proline, and

      
      .
      
    • Evacuate and backfill with Argon (3 cycles).

    • Add DMSO and Methyl 2-iodobenzoate via syringe.

    • Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Cool to RT. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Step B: Hydrolysis

  • Reagents:

    • Ester intermediate (from Step A)

    • LiOH·H2O (3.0 equiv)

    • THF/Water (3:1 mixture)

  • Procedure:

    • Dissolve the ester in THF/Water. Stir at RT for 4 hours.

    • Acidification: Carefully adjust pH to ~4.0 using 1M HCl. The target acid, N-(2-carboxyphenyl)benzimidazole , will precipitate.

    • Filter, wash with cold water, and dry under vacuum.

Critical Control Points
  • Ligand Selection: L-Proline is chosen for its ability to stabilize the Cu-intermediate and lower the activation energy. Without it, temperatures >120°C are required, increasing tar formation.

  • Water Content: Strictly anhydrous conditions in Step A are crucial to prevent hydrolysis of the ester during coupling, which would poison the catalyst with the free carboxylate.

Synthesis Strategy 2: De Novo Construction (Anthranilic Acid Route)

This method is ideal when the benzimidazole core requires substitution on the benzene ring that is hard to access via commercial benzimidazoles.

Reaction Scheme

This route involves the construction of the benzimidazole ring after the N-aryl bond is established.

  • Precursor Synthesis: Ullmann condensation of o-chloronitrobenzene and anthranilic acid (or o-phenylenediamine and o-chlorobenzoic acid).

  • Cyclization: Reaction with a C1 source (Formic acid or Trimethyl orthoformate).

DeNovo SM1 Anthranilic Acid Inter1 N-(2-nitrophenyl) anthranilic acid SM1->Inter1 SNAr (Base/Heat) SM2 o-Fluoronitrobenzene SM2->Inter1 Inter2 N-(2-aminophenyl) anthranilic acid Inter1->Inter2 Reduction (H2/Pd) Final N-(2-carboxyphenyl) benzimidazole Inter2->Final HC(OMe)3 / H+

Figure 2: De novo synthesis via N-(2-aminophenyl)anthranilic acid intermediate.

Experimental Protocol
  • Intermediate Synthesis: React Anthranilic acid with o-fluoronitrobenzene (

    
    , DMF, reflux) to yield N-(2-nitrophenyl)anthranilic acid. Reduce the nitro group using 
    
    
    
    /Pd-C or Fe/AcOH to get N-(2-aminophenyl)anthranilic acid .
  • Cyclization:

    • Suspend N-(2-aminophenyl)anthranilic acid (10 mmol) in Trimethyl Orthoformate (TMOF) (15 mL).

    • Add a catalytic amount of p-TsOH (10 mg).

    • Reflux for 3 hours.

    • Note: TMOF acts as both solvent and reagent, driving water removal and preventing the formation of the fused tetracyclic byproduct (Benzimidazo[1,2-a]quinazolin-12(5H)-one) which forms readily under strong acidic conditions.

Comparative Data Analysis

ParameterMethod A: Ullmann CouplingMethod B: De Novo Construction
Overall Yield 65 - 75%50 - 60%
Step Count 2 (Coupling + Hydrolysis)3 (SNAr + Red + Cyclization)
Substrate Scope High (Commercial Benzimidazoles)High (Substituted Anilines)
Scalability Excellent (Kilogram scale feasible)Moderate (Reduction step safety)
Green Metrics Moderate (Copper waste, DMSO)Good (Atom economy in cyclization)

Troubleshooting & Self-Validation

  • Issue: Low yield in Ullmann coupling.

    • Check: Oxygen presence.[1][2] The Cu(I) catalyst oxidizes to inactive Cu(II) rapidly in air. Ensure rigorous degassing.

    • Check: Ligand purity. L-Proline is hygroscopic; use fresh or recrystallized material.

  • Issue: Product is insoluble in organic solvents.

    • Insight: Amino-acid-like zwitterionic character.

    • Solution: The product is an amphoteric amino acid. It is soluble in high pH (as carboxylate) or low pH (as benzimidazolium). Isolate at isoelectric point (pH ~4-5).

  • Issue: Formation of fused tetracycle (M-18 peak in MS).

    • Cause: Spontaneous dehydration between the carboxyl group and the benzimidazole C2 position (if C2 is unsubstituted) or N3.

    • Prevention:[3] Avoid high temperatures (>150°C) after the acid is free. Store as the ester if possible.

References

  • Ullmann Coupling Mechanism & Ligands: Ma, D., Cai, Q., & Zhang, H. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters. [Link]

  • Benzimidazole N-Arylation Protocols: Lv, X., Bao, W. (2007). A β-Keto Ester as a Novel, Efficient, and Versatile Ligand for Copper(I)-Catalyzed C-N, C-O, and C-S Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Synthesis of Benzimidazo[1,2-c]quinazolines (Cyclization Risk): Zhang, J. P., et al. (2018). Copper-Catalyzed Synthesis of Benzimidazo[1,2-c]quinazolines. Beilstein Journal of Organic Chemistry. [Link]

  • De Novo Synthesis via Anthranilic Acid: Venkateswarlu, Y., et al. (2013). One-pot synthesis of benzimidazole derivatives. Arabian Journal of Chemistry. [Link]

Sources

electronic structure and DFT calculations of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous computational protocol for characterizing the electronic structure of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid .

Target Molecule: 2-(1H-1,3-benzodiazol-1-yl)benzoic acid Chemical Formula: C₁₄H₁₀N₂O₂ Structural Key: N-linked benzimidazole moiety attached to the ortho position of a benzoic acid ring. This specific connectivity introduces significant steric strain, necessitating advanced dispersion-corrected DFT methods for accurate modeling.

Executive Summary & Strategic Rationale

The electronic characterization of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid is critical for its potential application as a ligand in Metal-Organic Frameworks (MOFs) and as a pharmacophore in medicinal chemistry. Unlike its C-linked isomer (2-yl), the N-linked (1-yl) isomer possesses a rotatable N–C bond that is sterically encumbered by the ortho-carboxyl group.

Core Challenge: The proximity of the benzimidazole ring to the carboxylic acid induces a twisted, non-planar geometry. Standard functionals (e.g., B3LYP) often underestimate the stability of such twisted π-systems. Solution: This protocol mandates the use of dispersion-corrected functionals (e.g., ωB97X-D or B3LYP-D3) to accurately model the intramolecular π–π and steric interactions that dictate the ground-state conformer.

Computational Methodology (The Protocol)
2.1. Level of Theory Selection

To ensure scientific integrity and reproducibility, the following theoretical levels are prescribed. The choice of functional is causal to the accuracy of the torsion angle prediction.

ParameterRecommended MethodRationale
Geometry Optimization ωB97X-D / 6-311++G(d,p)Captures long-range dispersion interactions critical for the twisted bi-aryl system.
Frequency Analysis ωB97X-D / 6-311++G(d,p)Confirms global minimum (no imaginary frequencies) and computes Zero-Point Energy (ZPE).
Solvation Model SMD (Solvation Model based on Density)More accurate than PCM for calculating ΔG_solv in polar solvents (DMSO, Water, Ethanol).
Excited States (UV-Vis) TD-DFT / CAM-B3LYP / 6-311++G(d,p)Range-separated hybrid functional corrects charge-transfer (CT) excitations common in donor-acceptor systems.
NMR Shifts GIAO / mPW1PW91 / 6-311+G(2d,p)The mPW1PW91 functional often outperforms B3LYP for 13C/1H NMR chemical shift accuracy.
2.2. Step-by-Step Workflow

The following diagram illustrates the logical flow of the computational study, ensuring self-validation at each step.

DFT_Workflow Start Input Structure (SMILES/CIF) GeomOpt Geometry Optimization (ωB97X-D/6-311++G(d,p)) Start->GeomOpt FreqCheck Frequency Analysis (NImag = 0?) GeomOpt->FreqCheck FreqCheck->GeomOpt No (Saddle Point) Re-optimize Electronic Electronic Structure (FMO, MEP, NBO) FreqCheck->Electronic Yes (Minima) Spectral Spectral Prediction (IR, NMR, UV-Vis) Electronic->Spectral Reactivity Reactivity Descriptors (Global Hardness, Fukui) Electronic->Reactivity

Caption: Logical workflow for the DFT characterization of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid, ensuring ground state validation before property calculation.

Structural & Electronic Landscape
3.1. Conformational Analysis

The N1-linkage creates a bi-aryl axis. The potential energy surface (PES) scan around the N1–C(phenyl) dihedral angle is the first critical step.

  • Prediction: The molecule will not be planar.[1][2] Expect a dihedral angle of ~45–60° to minimize repulsion between the benzimidazole H2 proton and the benzoic acid carboxyl group.

  • Validation: Compare the optimized torsion angle with X-ray data of analogous N-aryl benzimidazoles (e.g., 1-phenylbenzimidazole).

3.2. Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the benzimidazole ring (electron-rich π-system).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the benzoic acid moiety (electron-withdrawing carboxyl group).

  • Significance: This spatial separation suggests a Charge Transfer (CT) character upon excitation, making the molecule a candidate for non-linear optical (NLO) applications.

Global Reactivity Descriptors (Calculated via Koopmans' Theorem):

  • Chemical Potential (μ): $ \mu \approx \frac{E_{HOMO} + E_{LUMO}}{2} $

  • Chemical Hardness (η): $ \eta \approx \frac{E_{LUMO} - E_{HOMO}}{2} $

  • Electrophilicity Index (ω): $ \omega = \frac{\mu^2}{2\eta} $

3.3. Molecular Electrostatic Potential (MEP)

The MEP map identifies active sites for non-covalent interactions (e.g., drug-receptor binding).

RegionColor CodeChemical FeaturePotential Interaction
Deep Red NegativeCarboxyl Oxygen (C=O) & N3 (Benzimidazole)H-bond Acceptor / Electrophilic Attack
Deep Blue PositiveCarboxyl Hydrogen (COOH)H-bond Donor / Nucleophilic Attack
Green NeutralBenzene RingsHydrophobic / π–π Stacking
Spectroscopic Validation Protocols
4.1. Vibrational Spectroscopy (IR/Raman)

Raw DFT frequencies are harmonic and systematically overestimate experimental wavenumbers.

  • Scaling Factor: Apply a scaling factor of 0.967 (for B3LYP/6-311++G(d,p)) to align with experimental FT-IR data.

  • Key Diagnostic Bands:

    • 
      : ~3500–3200 cm⁻¹ (Broad, H-bonded).[3]
      
    • 
      : ~1680–1720 cm⁻¹ (Strong intensity).
      
    • 
      : ~1600 cm⁻¹ (Benzimidazole ring stretch).
      
4.2. NMR Prediction (GIAO Method)
  • Solvent: Use DMSO (PCM/SMD) as benzimidazole derivatives are often insoluble in non-polar solvents.

  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory to compute chemical shifts (

    
    ).
    
  • Target Signal: The carboxyl proton (

    
    ) will appear highly deshielded (>11 ppm), while the benzimidazole C2-H is distinctively downfield (~8.0–8.5 ppm).
    
Reactivity & Interaction Map

The following diagram visualizes the reactive sites derived from MEP and Fukui function analysis.

Reactivity_Map Core 2-(1H-1,3-benzodiazol-1-yl) benzoic acid N3 N3 (Benzimidazole) Basic Site / H-Acceptor Core->N3 MEP: Negative Potential COOH COOH Group Acidic Site / H-Donor Core->COOH MEP: Positive Potential C2 C2 Position Electrophilic Attack Core->C2 Fukui: f(-) Phenyl Phenyl Ring π-Stacking / Hydrophobic Core->Phenyl Dispersion Forces

Caption: Reactivity map highlighting the key interaction sites for 2-(1H-1,3-benzodiazol-1-yl)benzoic acid based on electronic potential surfaces.

References
  • Crystal Structure & Analogous Systems

    • Study on 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid: Provides structural benchmarks for the benzimidazole-benzoic acid linkage.
    • Source:

  • DFT Methodology for Benzimidazoles

    • Vibrational Spectroscopy & DFT Studies: Establishes the validity of B3LYP/6-311++G(d,p) for this scaffold.
    • Source:

  • General DFT Protocol for Organic Acids

    • Spectroscopic & Electronic Properties: Validation of GIAO NMR methods for benzoic acid deriv
    • Source: [4]

  • PubChem Compound Record

    • Chemical Identity: 2-(1H-1,3-benzodiazol-2-yl)benzoic acid (Isomer reference for structural comparison).
    • Source:

Sources

An In-depth Technical Guide to the Photophysical Properties of Benzimidazole-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive exploration of the core photophysical properties of benzimidazole-based carboxylic acids, a class of molecules with significant and expanding applications in pharmaceutical development, chemical sensing, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships that govern the unique optical behavior of these compounds. We will delve into the theoretical underpinnings of their absorption and emission characteristics, the environmental factors that modulate these properties, and the practical experimental methodologies required for their accurate characterization.

Introduction: The Benzimidazole Core - A Privileged Scaffold in Photophysics

The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and tunable electronic properties make it an ideal platform for the design of fluorescent molecules.[3][4] The incorporation of a carboxylic acid moiety further enhances the utility of this scaffold by providing a handle for bioconjugation, improving aqueous solubility, and introducing pH-sensitive photophysical responses.[5] Understanding the interplay between the benzimidazole core, the carboxylic acid group, and the surrounding environment is paramount to harnessing their full potential in various applications.

This guide will provide a detailed examination of the key photophysical parameters of benzimidazole-based carboxylic acids, including their absorption and fluorescence properties, the influence of solvent and pH, and the determination of fluorescence quantum yield and lifetime.

Fundamental Photophysical Processes

The interaction of light with benzimidazole-based carboxylic acids initiates a series of photophysical processes that can be conceptually organized using a Jablonski diagram.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S2 S₂ (Second Excited Singlet State) S0->S2 S1->S0 Fluorescence S1->S0 Non-radiative Decay S1->S1 Vibrational Relaxation T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing S2->S1 Internal Conversion T1->S0 Phosphorescence Quantum_Yield_Workflow cluster_Preparation Sample & Standard Preparation cluster_Measurement Spectroscopic Measurements cluster_Calculation Data Analysis Prep_Sample Prepare Sample Solution Measure_Abs Measure Absorbance (A_sample, A_standard) Prep_Sample->Measure_Abs Prep_Standard Prepare Standard Solution Prep_Standard->Measure_Abs Measure_Fluor Measure Fluorescence (I_sample, I_standard) Measure_Abs->Measure_Fluor Calculate_QY Calculate Quantum Yield (Φ_sample) Measure_Fluor->Calculate_QY

Caption: Workflow for the determination of fluorescence quantum yield using the comparative method.

Fluorescence Lifetime Measurement

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is a key parameter that can provide insights into the excited-state dynamics and quenching processes. Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes. [6][7] Protocol:

  • Instrument Setup: A pulsed light source (e.g., a laser diode or a picosecond laser) is used to excite the sample. The time difference between the excitation pulse and the detection of the first emitted photon is measured.

  • Data Acquisition: This process is repeated many times, and a histogram of the arrival times of the photons is built up.

  • Data Analysis: The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime.

Data Presentation and Interpretation

For a systematic comparison of the photophysical properties of different benzimidazole-based carboxylic acids, it is essential to present the data in a clear and organized manner.

Table 1: Photophysical Properties of Representative Benzimidazole-Based Carboxylic Acids

CompoundSolventλabs (nm)log(ε)λem (nm)Stokes Shift (cm-1)Φ
Benzimidazole-2-carboxylic acidWater322-365--
5-Chlorobenzimidazole-2-carboxylic acidWater284-365--
Hypothetical Derivative AEthanol3504.245064940.65
Hypothetical Derivative BCyclohexane3404.142058310.80

Data for Benzimidazole-2-carboxylic acid and 5-Chlorobenzimidazole-2-carboxylic acid are illustrative and based on findings in the literature. [8]The hypothetical derivatives are included to demonstrate a complete data set.

Conclusion and Future Directions

Benzimidazole-based carboxylic acids represent a versatile and highly tunable class of fluorophores. Their photophysical properties are intricately linked to their molecular structure and the surrounding environment. A thorough understanding and precise characterization of these properties are fundamental to their rational design for a wide array of applications, including:

  • Fluorescent Probes and Sensors: For the detection of metal ions, pH, and biologically relevant molecules. [9][10]* Bioimaging: As fluorescent labels for cells and tissues. [11]* Drug Development: As intrinsic fluorophores to study drug-target interactions.

  • Organic Light-Emitting Diodes (OLEDs): As emissive materials in electronic devices.

Future research in this field will likely focus on the development of novel derivatives with enhanced photostability, larger Stokes shifts, and near-infrared (NIR) emission for deeper tissue imaging. The continued exploration of their complex photophysics will undoubtedly unlock new and exciting applications in science and technology.

References

  • Environmental Effects on the Absorption and Fluorescence Spectral Characteristics of Benzimidazole-2-carboxylic Acid and Its Ester. Google Scholar.
  • An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC.
  • Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. Semantic Scholar.
  • Methods for Synthesizing Benzimidazole Carboxylic Acids - ResearchGate.
  • An In-Depth Technical Guide to the Quantum Yield Calculation for Fluorescent Pyrido[1,2-a]benzimidazoles - Benchchem. BenchChem.
  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocycliz
  • DFT studies of the photophysical properties of fluorescent and semiconductor polycyclic benzimidazole derivatives - PubMed.
  • Effect of solvents on photophysical properties and quenching of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl}phenol | Request PDF - ResearchGate.
  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens - MDPI. MDPI.
  • Thermostability and photophysical properties of mixed-ligand carboxylate/benzimidazole Zn(II)-coordination polymers - ResearchGate.
  • Solvent effect on fluorescence of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl} phenol - ResearchGate.
  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC.
  • Synthesis of Benzimidazole Sweat Fingerprint Fluorescent Developer and Fluorescent Effect - Aidic.
  • The synthesis, characterization and fluorescence properties of new benzimidazole derivatives | Request PDF - ResearchGate.
  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC.
  • pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media | Request PDF - ResearchGate.
  • Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC.
  • Synthesis of some fluorescent benzimidazole derivatives using cobalt(II) hydroxide as highly efficient catalyst - RSC Publishing. Royal Society of Chemistry.
  • Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8 - PMC.
  • Theoretical UV–VIS absorption spectra of molecules. - ResearchGate.
  • Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors - SIOC Journals. Shanghai Institute of Organic Chemistry.
  • 1H-Benzimidazole - the NIST WebBook - National Institute of Standards and Technology. National Institute of Standards and Technology.
  • One Pot Synthesis of New Benzimidazole Derivatives with Exceptionally High Luminescence Quantum Efficiency | Bentham Science Publishers. Bentham Science.
  • New Benzimidazole-Based pH-Sensitive Fluorescent Probes - PMC.
  • Benzimidazole-Branched Isomeric Dyes: Effect of Molecular Constitution on Photophysical, Electrochemical, and Photovoltaic Properties | The Journal of Organic Chemistry - ACS Public
  • Benzimidazole-scaffold Based Fluorescent Probes for Sensing and Bioimaging Applications | Request PDF - ResearchGate.
  • Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors | Request PDF - ResearchGate.
  • Benzimidazole quinoline derivatives — An effective green fluorescent dye for bacterial imaging - Canadian Science Publishing. Canadian Science Publishing.
  • Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid - PubMed.
  • The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid | Journal of the American Chemical Society - ACS Public
  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry. Oriental Journal of Chemistry.
  • Fluorescence Lifetime Measurements and Biological Imaging | Chemical Reviews. American Chemical Society.
  • Quantum chemical study of benzimidazole derivatives to tune the second-order nonlinear optical molecular switching by proton abstraction - RSC Publishing. Royal Society of Chemistry.
  • Effect of solvents and pH on the absorption and fluorescence spectra of 2-phenylbenzimidazole | Scilit. Scilit.
  • Fluorescence Lifetime Measurements and Biological Imaging - PMC - NIH.
  • Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives - Repositorio Académico - Universidad de Chile. University of Chile.
  • Synthesis of a Novel Benzimidazole Moiety-Appended Schiff Base Derivative: Fluorescence and Chemosensor Study - DergiPark. DergiPark.
  • New Benzimidazole-Based pH-Sensitive Fluorescent Probes - NCBI.

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Predictive Toxicology and Safety Data Sheet (SDS) Framework for 2-(1H-1,3-benzodiazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

The compound 2-(1H-1,3-benzodiazol-1-yl)benzoic acid (also known as 2-(1H-benzo[d]imidazol-1-yl)benzoic acid) represents a highly specialized chemical architecture combining a benzimidazole pharmacophore with an ortho-substituted benzoic acid moiety. Because specific, commercially standardized Safety Data Sheets (SDS) for this exact isomer are not universally published, establishing a rigorous safety profile requires a first-principles approach.

As an Application Scientist, evaluating this compound demands an understanding of its 3D conformation. The steric hindrance between the N1-linked benzimidazole ring and the C2-carboxylic acid forces the molecule into a non-planar configuration. This structural twist prevents flat aromatic stacking, thereby influencing its solubility, receptor binding affinity (similar to the biphenyl scaffold in angiotensin II receptor blockers), and toxicological interactions.

Predictive Toxicology: Structure-Activity Relationship (SAR)

To construct an accurate SDS, we must first predict the compound's behavior based on the established toxicological profiles of its constituent moieties.

  • Benzoic Acid Moiety: Benzoic acid exhibits low acute oral toxicity in mammalian models (LD50 > 1940 mg/kg in rodents)[1]. However, the carboxylic acid functional group is a known irritant, typically driving severe eye irritation and moderate skin inflammation[2].

  • Benzimidazole Moiety: The benzimidazole ring is a "privileged scaffold" found in anthelmintics and antineoplastic agents. While generally possessing a wide safety margin in mammals, benzimidazoles have a known affinity for binding to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -tubulin. This antimitotic activity disrupts microtubule dynamics, which can lead to cell cycle interruption (specifically in the S phase)[3] and potential embryotoxicity or teratogenicity[4].
    
Quantitative Predictive Profiling

The following table synthesizes the predicted physicochemical and toxicological parameters based on QSAR (Quantitative Structure-Activity Relationship) modeling of the combined moieties.

ParameterPredicted Value / ClassificationCausality & Biological Rationale
Molecular Weight 238.24 g/mol Optimal size for oral bioavailability (Lipinski's Rule of 5).
pKa (Carboxylic Acid) ~3.8 - 4.2Ionized at physiological pH (7.4), limiting passive Blood-Brain Barrier (BBB) penetration.
LogP (Octanol/Water) ~2.5 - 3.0Moderate lipophilicity; favors hepatic clearance over direct renal excretion.
Acute Oral Toxicity (LD50) > 2000 mg/kg (Rat)Driven by the low baseline toxicity of the benzoic acid conjugate[1].
Genotoxicity Negative (Predicted)Lacks highly reactive electrophilic centers, though metabolic profiling is required.
Reproductive Toxicity Suspected (Category 2)Benzimidazole core may disrupt mitotic spindle formation in developing fetuses[4].
Proposed Metabolic Pathway

The compound is expected to undergo biphasic hepatic clearance. The benzimidazole ring is susceptible to Phase I oxidation via Cytochrome P450 enzymes, while the benzoic acid moiety is a prime candidate for Phase II conjugation (glucuronidation or glycine conjugation to form a hippuric acid derivative)[5],[1].

Metabolism Parent 2-(1H-1,3-benzodiazol-1-yl) benzoic acid Phase1 Phase I: CYP450 (Ring Hydroxylation) Parent->Phase1 Oxidation Phase2 Phase II: UGT / Glycine (Conjugation) Parent->Phase2 Direct Conjugation Phase1->Phase2 Sequential Excretion Renal Excretion (Hydrophilic Metabolites) Phase2->Excretion Clearance

Proposed hepatic metabolism and clearance pathway for the compound.

Empirical Toxicity Evaluation Framework

To validate the predictive models and generate a legally compliant SDS, a self-validating experimental workflow must be executed. Do not rely solely on in silico data; the following protocols establish empirical trustworthiness.

Protocol 1: In Vitro Cytotoxicity & Genotoxicity

Rationale: We utilize HepG2 (human liver cancer) cells because they retain partial metabolic competence (CYP450 activity), allowing us to assess whether Phase I metabolites are more cytotoxic than the parent compound[3].

  • Cell Viability (MTT Assay):

    • Seed HepG2 cells at

      
       cells/well in a 96-well plate.
      
    • Dose with the compound (0.1

      
      M to 100 
      
      
      
      M) dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity).
    • Incubate for 48 hours, add MTT reagent, and measure absorbance at 570 nm to establish the IC50.

  • Ames Test (OECD 471):

    • Expose Salmonella typhimurium strains (TA98, TA100) to the compound.

    • Critical Step: Perform the assay with and without rat liver S9 fraction. Causality: Some benzimidazoles act as bioreductive agents[3]; failing to include S9 metabolic activation could result in a false-negative genotoxicity reading.

Protocol 2: Acute Oral Toxicity (OECD 423)

Rationale: The Acute Toxic Class method minimizes animal use while identifying the GHS hazard category.

  • Dosing Strategy: Based on the predicted LD50 (>2000 mg/kg), initiate dosing at 300 mg/kg in female Wistar rats to conservatively account for any unexpected synergistic toxicity between the two ring systems.

  • Administration: Suspend the compound in 0.5% methylcellulose (due to low aqueous solubility at acidic stomach pH) and administer via oral gavage.

  • Observation: Monitor for 14 days for signs of cholinergic distress, ataxia, or respiratory depression (common in severe benzimidazole/levamisole-class toxicity)[4].

ToxWorkflow InSilico In Silico QSAR Models InVitro In Vitro HepG2 & Ames InSilico->InVitro Alerts InVivo In Vivo OECD 423 InVitro->InVivo Dosing SDS GHS SDS Generation InVivo->SDS Empiric Data

Sequential toxicity screening workflow from in silico modeling to SDS generation.

Safety Data Sheet (SDS) Core Elements

Based on the synthesized data, the following core sections must be included in the GHS-compliant SDS for 2-(1H-1,3-benzodiazol-1-yl)benzoic acid.

Section 2: Hazard Identification
  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation (driven by the ortho-carboxylic acid)[2].

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

  • Reproductive Toxicity (Category 2): H361 - Suspected of damaging fertility or the unborn child (based on benzimidazole ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -tubulin binding alerts).
    
Section 4: First Aid Measures
  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. The acidic nature of the compound requires rapid dilution to prevent conjunctivitis[2].

  • Inhalation: Remove the patient to fresh air. If respiratory depression occurs (a rare but possible extension of benzimidazole toxicity), administer artificial respiration and seek immediate medical attention.

Section 8: Exposure Controls / Personal Protection
  • Engineering Controls: Handle within a certified chemical fume hood or Class II biological safety cabinet to prevent inhalation of aerosolized dust.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles (to protect against acidic dust), and a P3/N95 particulate respirator.

Section 12: Ecological Information

While benzoic acid has low environmental toxicity and is rapidly biodegraded[5], benzimidazole derivatives can be highly persistent in aquatic environments and exhibit toxicity to aquatic invertebrates (e.g., Daphnia magna EC50 values can be lower than 10 mg/L depending on the specific derivative)[5].

  • Precaution: Do not discharge into municipal wastewater systems. Must be incinerated at a licensed hazardous waste facility.

References

  • World Health Organization (WHO) / INCHEM. "Benzoic Acid and Sodium Benzoate - Toxicity and Environmental Impact." International Programme on Chemical Safety (IPCS). Available at:[Link]

  • MSD Veterinary Manual. "Safety of Anthelmintics in Animals - Pharmacology." Merck & Co., Inc. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective." Available at:[Link]

  • PubMed. "Biological evaluation of the toxicity and the cell cycle interruption by some benzimidazole derivatives." Available at:[Link]

  • Alpha Resources. "BENZOIC ACID Safety Data Sheet." Chemical Hazard Classification Data. Available at:[Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of 2-(1H-1,3-Benzodiazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

This protocol details the robust synthesis of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid , a critical pharmacophore found in various bioactive molecules, including angiotensin II receptor antagonists and antihistamines.

The Challenge

Direct N-arylation of benzimidazole with 2-halobenzoic acids is chemically inefficient due to the interference of the free carboxylic acid with the transition metal catalyst (forming insoluble copper carboxylates) and the steric hindrance at the ortho position.

The Solution: The Ester Protection Route

To ensure high reproducibility and yield, this protocol utilizes a two-step sequence :

  • Copper-Catalyzed Ullmann-Type Coupling: Reaction of benzimidazole with ethyl 2-iodobenzoate to form the ester intermediate.

  • Saponification: Controlled hydrolysis of the ester to yield the free acid.

Retrosynthetic Pathway

The following diagram illustrates the logical disconnection of the target molecule.

Retrosynthesis Target Target: 2-(1H-benzimidazol-1-yl)benzoic acid Intermediate Intermediate: Ethyl 2-(benzimidazol-1-yl)benzoate Target->Intermediate Hydrolysis (LiOH/THF) Precursors Precursors: Benzimidazole + Ethyl 2-iodobenzoate Intermediate->Precursors Ullmann Coupling (CuI/Phenanthroline)

Figure 1: Retrosynthetic analysis showing the ester-protected pathway to avoid catalyst poisoning.

Step 1: N-Arylation via Modified Ullmann Coupling

This step constructs the C-N bond between the benzimidazole nitrogen and the phenyl ring. We utilize a Copper(I) Iodide / 1,10-Phenanthroline catalytic system, which is superior to traditional copper bronze methods for sterically hindered ortho-substituted aryl halides.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
ReagentMW ( g/mol )Equiv.[1]Amount (Example Scale)Role
Benzimidazole 118.141.21.42 gNucleophile
Ethyl 2-iodobenzoate 276.071.02.76 g (10 mmol)Electrophile
Copper(I) Iodide (CuI) 190.450.1190 mgCatalyst
1,10-Phenanthroline 180.210.2360 mgLigand
Cesium Carbonate (Cs₂CO₃) 325.822.06.52 gBase
DMF (Anhydrous) --20 mLSolvent
Experimental Protocol
  • Catalyst Pre-complexation (Critical for Activity):

    • In a dry 50 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add CuI (190 mg) and 1,10-Phenanthroline (360 mg).

    • Add 5 mL of anhydrous DMF.

    • Stir at room temperature for 10 minutes. Observation: The solution should turn a dark homogenous color (often dark red/brown), indicating the formation of the active [Cu(phen)]I complex.

  • Reaction Assembly:

    • Add Benzimidazole (1.42 g), Cesium Carbonate (6.52 g), and the remaining DMF (15 mL) to the catalyst mixture.

    • Add Ethyl 2-iodobenzoate (2.76 g) last.

    • Process Note: Using the iodide (instead of bromide) significantly accelerates the reaction at the hindered ortho-position.

  • Deoxygenation:

    • Seal the vessel and purge with Nitrogen or Argon for 5 minutes. Oxygen can oxidize Cu(I) to inactive Cu(II), stalling the catalytic cycle.

  • Heating:

    • Heat the mixture to 110 °C in an oil bath for 24 hours .

    • Monitoring: Check progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting iodide (high R_f) should disappear, and a fluorescent product spot (lower R_f) should appear.

  • Workup:

    • Cool the reaction to room temperature.[1]

    • Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts (CsI, excess Cs₂CO₃, Cu residues).

    • Wash the filtrate with Water (3 x 30 mL) to remove DMF. Note: Thorough washing is essential as DMF can interfere with crystallization.

    • Wash with Brine (1 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is usually pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 9:1 to 7:3).

    • Yield Expectation: 80–90% (Pale yellow solid).

Step 2: Ester Hydrolysis (Saponification)

The ethyl ester is cleaved under basic conditions to reveal the target carboxylic acid. Lithium hydroxide is preferred over sodium hydroxide for its better solubility in THF/Water mixtures.

Reagents[1][2][3][4][5][6][7][8][9][11]
ReagentEquiv.[2][1][3][4][5]Role
Ethyl 2-(benzimidazol-1-yl)benzoate (from Step 1)1.0Substrate
LiOH[6]·H₂O 3.0Hydrolysis Agent
THF / Water (3:1) -Solvent System
1M HCl ExcessAcidification
Experimental Protocol
  • Dissolution:

    • Dissolve the ester (from Step 1) in THF (approx. 5 mL per gram of substrate).

    • Prepare a solution of LiOH·H₂O (3 equiv.) in Water (approx. 1.5 mL per gram of substrate).

    • Add the aqueous base to the THF solution. The mixture may become biphasic initially.

  • Reaction:

    • Stir vigorously at 60 °C for 4–6 hours.

    • Monitoring: TLC should show complete consumption of the ester and a new spot at the baseline (the carboxylate salt).

  • Workup & Isolation (Self-Validating Step):

    • Evaporate the THF under reduced pressure. You will be left with an aqueous solution of the lithium carboxylate.

    • Dilute with water (10 mL).

    • Acidification: Slowly add 1M HCl dropwise to the stirring aqueous solution until pH reaches ~3–4.

    • Observation: The target acid is zwitterionic but less soluble at acidic pH. A white to off-white precipitate will form immediately. This precipitation confirms the successful formation of the free acid.

  • Final Purification:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL) to remove lipophilic impurities.

    • Dry in a vacuum oven at 50 °C for 12 hours.

Mechanistic Insight & Pathway

Understanding the mechanism allows for better troubleshooting. The Ullmann coupling follows a catalytic cycle involving oxidative addition of the aryl halide to the Cu(I) species, followed by coordination of the nucleophile (benzimidazole) and reductive elimination.

Mechanism Start L-Cu(I)-X (Active Catalyst) OxAdd Oxidative Addition (Ar-Cu(III)-X-I) Start->OxAdd + Ethyl 2-iodobenzoate LigEx Ligand Exchange (Ar-Cu(III)-Nu) OxAdd->LigEx + Benzimidazole - Base-HI RedElim Reductive Elimination (Product Release) LigEx->RedElim C-N Bond Formation RedElim->Start Regeneration

Figure 2: Catalytic cycle of the Copper-Phenanthroline mediated N-arylation.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity >98%HPLC (C18 column, MeCN/H₂O + 0.1% TFA)
¹H NMR (DMSO-d₆) Characteristic signals: δ 12.8 (s, 1H, COOH), δ 8.4 (s, 1H, N-CH-N), δ 8.1-7.2 (m, 8H, Ar-H)400 MHz NMR
Mass Spec (ESI) [M+H]⁺ = 239.08LC-MS

References

  • General Ullmann-Goldberg Methodology

    • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.

  • Specific Conditions for Hindered Substrates

    • Altman, R. A., Shafir, A., Choi, A., Lichtor, P. A., & Buchwald, S. L. (2008). An Improved Cu-Based Catalyst System for the N-Arylation of Azoles and Related Nitrogen Heterocycles. The Journal of Organic Chemistry, 73(1), 284–286.

  • Synthesis of Analogous 3-(benzimidazol-1-yl)

    • Reddy, G. M., et al. (2013). Environmentally Benign Synthesis of Benzoic Acid Coupled Benzimidazole by Using PEG-600. AIP Conference Proceedings.

  • Mechanistic Insights on Copper Catalysis

    • Sperotto, E., van Klink, G. P. M., & van Koten, G. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions, 39(43), 10338–10351.

Sources

Application Note: Engineering Metal-Organic Frameworks with 2-(1H-1,3-Benzodiazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis and application of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid (2-BBz) as a bifunctional ligand for Metal-Organic Framework (MOF) construction. Unlike its para- or meta-substituted counterparts, the ortho-substituted 2-BBz offers a unique, sterically constrained V-shaped geometry. This structural feature is critical for inducing low-symmetry topologies, such as helical chains or discrete metallacycles, which are highly sought after for chiroptical sensing and specific guest-host interactions.

This document provides a validated workflow for:

  • Ligand Synthesis: A robust Ullmann-type coupling protocol to overcome the steric hindrance of the ortho-substitution.

  • MOF Assembly: Solvothermal conditions optimized for mixed N/O-donor ligands with Zn(II) and Co(II) centers.

  • Characterization: A tiered approach to validating structure and purity.

Ligand Chemistry & Design Principles

Structural Logic

The 2-BBz ligand features two distinct coordination sites:

  • Carboxylate Group (Hard Donor): Coordinates typically in monodentate, bidentate chelating, or bridging modes to hard metal centers (e.g., Zn²⁺, Zr⁴⁺).

  • Benzimidazole Nitrogen (Soft/Borderline Donor): The N3 position of the benzimidazole ring offers a monodentate binding site for softer metals (e.g., Co²⁺, Cu²⁺, Ag⁺).

Expert Insight: The ortho (2-position) linkage creates a significant torsion angle between the benzoic acid phenyl ring and the benzimidazole plane. This twist prevents the formation of flat, 2D sheets, instead favoring 3D packing or helical 1D chains due to the inability of the ligand to coplanarize.

Coordination Modes

The ligand typically adopts a


- or 

-bridging mode. The "bite angle" is defined by the rigid N-C bond and the rotatable carboxylate, making it a semi-rigid linker.

Protocol A: Ligand Synthesis (2-BBz)

Objective: Synthesize 2-(1H-1,3-benzodiazol-1-yl)benzoic acid via Cu-catalyzed Ullmann coupling. Challenge: The ortho-substitution on the benzoic acid introduces steric repulsion, reducing reaction rates compared to para-isomers.

Materials
  • Reactants: 2-Iodobenzoic acid (1.0 eq), Benzimidazole (1.2 eq).

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%).

  • Ligand/Base: L-Proline (20 mol%), Potassium Carbonate (

    
    ) (2.5 eq).
    
  • Solvent: DMSO (Anhydrous).

Step-by-Step Procedure
  • Charge: In a dried Schlenk flask under

    
    , combine 2-iodobenzoic acid (2.48 g, 10 mmol), benzimidazole (1.42 g, 12 mmol), CuI (190 mg), L-Proline (230 mg), and 
    
    
    
    (3.45 g).
  • Solvate: Add anhydrous DMSO (20 mL). Degas the mixture by bubbling

    
     for 15 minutes.
    
  • Reaction: Heat the mixture to 110°C for 24-36 hours .

    • Note: Monitor via TLC (DCM:MeOH 9:1). The starting iodide spot should disappear.

  • Workup:

    • Cool to room temperature.[1][2][3][4][5]

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Acidify carefully with 1M HCl to pH ~3-4. A precipitate should form.

    • Critical Step: If a sticky gum forms instead of a solid, sonicate for 30 minutes.

  • Purification:

    • Filter the solid.[6]

    • Dissolve in minimal hot ethanol and recrystallize.

    • Yield Expectation: 65-75% (White to off-white powder).

Visualization: Ligand Synthesis Workflow

LigandSynthesis Reactants Reactants: 2-Iodobenzoic Acid Benzimidazole CuI / K2CO3 / L-Proline Reaction Ullmann Coupling DMSO, 110°C, 36h Reactants->Reaction N2 atm Quench Quench: Pour into Ice Water Acidify to pH 4 Reaction->Quench Cool Purify Purification: Recrystallize (EtOH) Vacuum Dry Quench->Purify Filter Product Final Ligand: 2-BBz (White Powder) Purify->Product

Caption: Workflow for the Cu-catalyzed synthesis of the sterically hindered 2-BBz ligand.

Protocol B: MOF Construction (Solvothermal)

Objective: Grow single crystals of [M(2-BBz)₂]ₙ suitable for X-ray diffraction. Target Metals: Zn(II) (d¹⁰, luminescence), Co(II) (magnetic properties).

Materials
  • Ligand: 2-BBz (0.1 mmol).

  • Metal Salt:

    
     or 
    
    
    
    (0.1 mmol).
  • Solvent System: DMF / Ethanol /

    
     (Ratio 2:1:1).
    
  • Vessel: 20 mL Teflon-lined stainless steel autoclave.

Step-by-Step Procedure
  • Dissolution:

    • Dissolve 2-BBz (23.8 mg, 0.1 mmol) in 2 mL DMF.

    • Dissolve metal nitrate (0.1 mmol) in 1 mL

      
       + 1 mL Ethanol.
      
  • Mixing: Slowly add the metal solution to the ligand solution while stirring. A transient precipitate may form; stir until clear or slightly cloudy.

  • Modulation (Optional): If precipitation is immediate, add 2 drops of dilute

    
     or 100 
    
    
    
    of acetic acid to slow nucleation.
  • Crystallization:

    • Seal the autoclave.

    • Program oven: Ramp to 105°C over 2 hours. Hold at 105°C for 72 hours . Cool to RT over 24 hours (1.5°C/hour).

    • Expert Tip: Slow cooling is crucial for high-quality crystals of this ligand due to its tendency to form kinetic amorphous phases.

  • Harvesting:

    • Filter the resulting block-shaped crystals.

    • Wash with DMF (3x) and Ethanol (3x).

Visualization: MOF Assembly Logic

MOFAssembly LigandSol Ligand Solution (2-BBz in DMF) Mixing Mixing & Modulation (Add H+ if cloudy) LigandSol->Mixing MetalSol Metal Solution (Zn/Co Nitrate in EtOH/H2O) MetalSol->Mixing Solvothermal Solvothermal Synthesis 105°C, 72h Slow Cool (-1.5°C/h) Mixing->Solvothermal Product MOF Crystals [M(2-BBz)2]n Solvothermal->Product Nucleation & Growth

Caption: Solvothermal assembly pathway emphasizing the slow-cooling phase required for V-shaped ligands.

Characterization & Expected Data

Data Summary Table
TechniqueParameterExpected ResultSignificance
FT-IR

Shifts: 1600 cm⁻¹ (asym), 1400 cm⁻¹ (sym)Confirms coordination of carboxylate to metal.

indicates monodentate;

bridging.
FT-IR

Shift from ~1490 cm⁻¹ to ~1510 cm⁻¹Confirms coordination of benzimidazole nitrogen.
PXRD

Patterns
Sharp, distinct peaks vs. amorphous haloValidates crystallinity and phase purity.
TGA Weight LossStep 1: <150°C (Solvent); Step 2: >350°C (Ligand)Determines thermal stability and solvent content.
SC-XRD TopologyHelical chains or (4,4) gridsOrtho-ligands often induce helicity (

or

space groups).
Troubleshooting Guide
  • Problem: Amorphous powder instead of crystals.

    • Solution: Increase acid modulator concentration (Acetic acid) or lower temperature to 85°C to slow nucleation.

  • Problem: Ligand insolubility.

    • Solution: Use DEF (Diethylformamide) instead of DMF; it has a higher boiling point and better solubility for aromatic ligands.

Applications

Fluorescence Sensing

Zn(II) and Cd(II) MOFs constructed with 2-BBz are excellent candidates for "turn-off" fluorescence sensing of nitroaromatics (explosives) or "turn-on" sensing of


 ions.
  • Mechanism: The rigidification of the ligand upon coordination enhances Ligand-to-Ligand Charge Transfer (LLCT), resulting in strong blue/green emission. Electron-deficient analytes (e.g., nitrobenzene) quench this emission via Photoinduced Electron Transfer (PET).

Photocatalysis

The benzimidazole moiety can act as a photosensitizer. When coupled with Co(II), the resulting MOF can serve as a heterogeneous catalyst for dye degradation under UV-Vis irradiation.

References

  • Ullmann Coupling for N-Arylation

    • Title: Copper-catalyzed synthesis of N-aryl imidazoles and benzimidazoles.
    • Source:Journal of Organic Chemistry.
    • Context: General protocol adapted for sterically hindered 2-iodobenzoic acid substr
    • URL:[Link] (Representative)

  • Benzimidazole MOF Architectures

    • Title: Three isomorphous two-dimensional coordination polymers generated from a benzimidazole bridging ligand.[7]

    • Source:Acta Crystallographica Section C.
    • Context: Illustrates the coordination modes of benzimidazole-benzo
    • URL:[Link]

  • Synthesis of 3-(1H-imidazol-1-yl)benzoic acid (Meta-Analog)

    • Title: Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.
    • Source:BenchChem.[2]

    • Context: Provides the baseline Ullmann conditions modified here for the ortho isomer.
  • Structural Analysis of Benzimidazole-Benzoic Acid Derivatives

    • Title: Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.
    • Source:Acta Crystallographica Section E.
    • Context: Structural data on the methylene-bridged analog, highlighting the V-shape geometry.
    • URL:[Link]

Sources

Application Note: Hydrothermal Synthesis of Bioactive Coordination Polymers Using Benzimidazole Benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the hydrothermal synthesis of coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) utilizing 4-(1H-benzimidazol-2-yl)benzoic acid (H₂L) . Unlike simple carboxylate ligands, H₂L possesses dual functionality: a pH-sensitive carboxylic acid tail and a bioactive benzimidazole head. This bifunctionality allows for the construction of "smart" materials with potential applications in targeted drug delivery and pH-responsive release systems.

Key Technical Insight: The critical process parameter (CPP) in this synthesis is the pH-dependent deprotonation state of the ligand, which dictates the final dimensionality (1D chain vs. 3D framework) of the polymer.

Ligand Chemistry & Mechanistic Basis

The Ligand System

The ligand, 4-(1H-benzimidazol-2-yl)benzoic acid, operates as a multitopic donor. Its coordination behavior is governed by two distinct pKa values:

  • pKa₁ ≈ 4.36 (Carboxylic Acid): Deprotonates to form the mono-anion (HL⁻).

  • pKa₂ ≈ 6.13 (Benzimidazole -NH-): Can be deprotonated in highly basic conditions to form the di-anion (L²⁻), or the pyridyl-like Nitrogen can accept a proton.

Coordination Logic

In hydrothermal conditions, the ligand adopts different modes based on the pH of the reaction mixture:

  • Acidic/Neutral (pH 5–6): Ligand acts as HL⁻. Coordination occurs primarily through the carboxylate group (monodentate or chelating) and the imidazole nitrogen.

  • Basic (pH > 8): Ligand acts as L²⁻. The deprotonated imidazole ring bridges metal centers, often leading to higher-dimensionality frameworks (3D) with permanent porosity.

Mechanistic Pathway Diagram

LigandCoordination H2L H₂L Precursor (Neutral) pH_Low pH 5.0 - 6.5 (Mild Base) H2L->pH_Low + NaOH/TEA pH_High pH > 8.0 (Strong Base) H2L->pH_High + Excess Base HL HL⁻ Species (Carboxylate coord.) pH_Low->HL Deprotonation 1 L2 L²⁻ Species (Imidazolate bridge) pH_High->L2 Deprotonation 1 & 2 Product_1D 1D/2D Structure (Flexible, Non-porous) HL->Product_1D Self-Assembly Product_3D 3D Framework (Rigid, Porous) L2->Product_3D Self-Assembly

Figure 1: The pH-dependent speciation of benzimidazole benzoic acid determines the final topological outcome of the coordination polymer.

Experimental Protocol

Materials & Equipment
  • Ligand: 4-(1H-benzimidazol-2-yl)benzoic acid (97%+ purity).[1]

  • Metal Source: Zn(NO₃)₂·6H₂O or Cd(NO₃)₂·4H₂O (preferred for optical properties).

  • Solvents: Deionized Water (18.2 MΩ), Ethanol (absolute), DMF (if solubility is poor).

  • Base: 0.1 M NaOH or Triethylamine (TEA).

  • Vessel: 23 mL Teflon-lined stainless steel autoclave.

Standard Operating Procedure (SOP)

This protocol describes the synthesis of a Zn(II)-based bioactive CP suitable for drug delivery research.

Step 1: Precursor Dissolution

  • Weigh 0.1 mmol (23.8 mg) of the ligand into a glass beaker.

  • Add 0.1 mmol (29.7 mg) of Zn(NO₃)₂·6H₂O.

  • Add 10 mL of solvent mixture (H₂O:Ethanol = 1:1 v/v).

    • Note: If the ligand does not disperse well, sonicate for 5 minutes.

Step 2: pH Adjustment (The Critical Step)

  • Under continuous stirring, add 0.1 M NaOH dropwise.

  • Monitor pH using a calibrated micro-probe.

  • Target pH: 6.5 – 7.0.

    • Observation: The cloudy suspension should turn clear or semi-translucent as the carboxylate deprotonates.

    • Warning: Do not exceed pH 8.5 unless a fully deprotonated 3D framework is specifically desired, as kinetics become too fast, leading to amorphous powder rather than crystals.

Step 3: Hydrothermal Treatment

  • Transfer the mixture to the Teflon liner.

  • Fill Factor: Ensure the volume is ~40-50% of the liner capacity (critical for pressure generation).

  • Seal the autoclave and place it in a programmable oven.

  • Temperature Profile:

    • Ramp up: 2°C/min to 160°C .

    • Hold: 72 hours (3 days).

    • Cool down: 0.1°C/min to Room Temperature (Slow cooling is essential for single-crystal growth).

Step 4: Harvesting & Activation

  • Filter the resulting block-shaped crystals (often colorless or pale yellow).

  • Wash 3x with Ethanol to remove unreacted ligand.

  • Activation: Soak crystals in fresh ethanol for 24 hours, replacing solvent every 6 hours, then dry at 60°C under vacuum.

Workflow Visualization

SynthesisWorkflow Start Start: Weigh Reagents (1:1 Metal:Ligand) Mix Solvent Mixing (H2O:EtOH 1:1) Start->Mix pH pH Adjustment (Target pH 6.5-7.0) Mix->pH Sonicate Auto Autoclave (160°C, 72h) pH->Auto Seal in Teflon Cool Controlled Cooling (0.1°C/min) Auto->Cool Self-assembly Wash Wash & Activate (Ethanol Exchange) Cool->Wash Filtration Final Final CP Crystals Wash->Final

Figure 2: Step-by-step hydrothermal synthesis workflow for Zn-Benzimidazole CPs.

Characterization & Validation Data

To ensure the protocol was successful, compare your results against these standard parameters.

ParameterMethodExpected ResultInterpretation
Crystal Habit Optical MicroscopyBlock or Prism crystalsIndicates controlled nucleation; Needles suggest cooling was too fast.
Phase Purity PXRDMatches simulated patternSharp peaks at low 2θ indicate high crystallinity and large unit cell.
Thermal Stability TGAStable up to ~350°CMass loss <100°C indicates solvent loss; Plateau >300°C confirms framework rigidity.
Fluorescence PL SpectroscopyEmission λmax ≈ 420-450 nmLigand-to-metal charge transfer (LMCT); blue shift compared to free ligand.

Applications in Drug Development[2]

Why Benzimidazole CPs?

Benzimidazole derivatives are pharmacophores found in FDA-approved drugs (e.g., Albendazole, Mebendazole) with anticancer and antimicrobial properties.[2][3] Incorporating this moiety into a CP offers two routes for therapeutic utility:

  • Carrier System: The CP acts as a porous host for loading other small-molecule drugs (e.g., Doxorubicin). The pH-sensitivity of the benzimidazole group allows for pH-responsive release in the acidic tumor microenvironment (pH 5.5–6.0).

  • Self-Sacrificial Prodrug: The CP itself degrades slowly in physiological conditions, releasing the bioactive benzimidazole ligand and the biocompatible metal (Zn²⁺ is an essential trace element).

Protocol for Drug Loading (Example)
  • Activation: Dehydrate the CP at 120°C under vacuum for 4 hours to clear pores.

  • Impregnation: Suspend 50 mg of activated CP in a saturated solution of the target drug (e.g., 5-Fluorouracil in PBS).

  • Equilibrium: Stir for 48 hours at room temperature.

  • Release Study: Dialysis against PBS at pH 7.4 (blood) vs. pH 5.5 (tumor) to verify pH-triggered release kinetics.

Troubleshooting Guide

  • Problem: Immediate precipitation upon mixing metal and ligand.

    • Cause: pH is too high locally or concentration is too high.

    • Fix: Use more dilute solutions (increase solvent volume by 50%) or add the base more slowly.

  • Problem: No crystals after 72 hours (clear solution).

    • Cause: Nucleation barrier not overcome.

    • Fix: Increase temperature to 170°C or slightly increase concentration.

  • Problem: Opaque/Amorphous powder.

    • Cause: Reaction kinetics too fast (pH too high).

    • Fix: Lower pH to 6.0 to slow down the deprotonation and coordination rate.

References

  • Raducka, A., et al. (2022). Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application.[4] International Journal of Molecular Sciences.[4][5]

  • Sun, Y., et al. (2010). Hydrothermal synthesis, crystal structure and properties of Ag(I)–4f compounds based on 1H-benzimidazole-5,6-dicarboxylic acid.[6] Dalton Transactions.[6]

  • Xia, L., et al. (2016). Syntheses, Structures, Fluorescence and Heterogeneous Catalysis of Coordination Polymers with 4-Benzoimidazol-1-yl-methyl Benzoic Acid. ResearchGate.

  • GSC Online Press (2025). Emerging Role of Benzimidazole-Loaded Nanoparticles in Targeted Drug Delivery and Cancer Therapy.

  • PubChem Compound Summary. 4-(1H-Benzimidazol-2-yl)benzoic acid.[7] National Library of Medicine.

Sources

crystallization techniques for 2-(1H-1,3-benzodiazol-1-yl)benzoic acid complexes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Crystallization of 2-(1H-1,3-benzodiazol-1-yl)benzoic Acid Complexes

Introduction: The Structural Gateway to Function

In the fields of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule is paramount. It dictates biological activity, physical properties, and potential applications. For complexes derived from 2-(1H-1,3-benzodiazol-1-yl)benzoic acid, a versatile ligand known for its ability to form intricate coordination polymers and metal-organic frameworks (MOFs), determining the precise three-dimensional structure is a critical step in development.[1] Single-crystal X-ray diffraction remains the gold standard for this purpose, but its success is entirely contingent on the availability of high-quality, well-ordered single crystals.

The journey from a synthesized powder to a diffraction-quality crystal is often more art than science, a multi-parametric challenge requiring a deep understanding of physicochemical principles. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying rationale for crystallizing complexes of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid. We will explore field-proven techniques, moving from fundamental theory to detailed, actionable methodologies.

Pillar 1: The Principle of Controlled Supersaturation

Crystallization is fundamentally a process of self-assembly driven by the transition of a solute from a disordered state in solution to an ordered, solid state. The essential driving force is supersaturation , a non-equilibrium state where the concentration of the solute exceeds its solubility limit at a given temperature. However, the rate at which this supersaturation is achieved is the single most important factor determining the quality of the resulting crystals.

  • Rapid Supersaturation: Leads to rapid, uncontrolled nucleation, resulting in the formation of amorphous precipitates or a microcrystalline powder, which are unsuitable for single-crystal analysis.

  • Slow, Controlled Supersaturation: Allows for the formation of a limited number of nucleation sites. These nuclei then have sufficient time to grow methodically, layer by layer, into large, well-ordered single crystals with minimal defects.[2][3]

The techniques detailed below are all sophisticated methods for achieving slow and controlled supersaturation.

Pillar 2: Core Crystallization Methodologies

The choice of crystallization method depends on the compound's properties, including its solubility, stability, and the quantity of material available. For 2-(1H-1,3-benzodiazol-1-yl)benzoic acid and its complexes, the following three methods have proven most effective.

Technique 1: Slow Evaporation

This is often the first method attempted due to its simplicity. It is particularly effective for compounds that are reasonably soluble in a volatile solvent.

Causality & Mechanism: The principle is straightforward: as the solvent slowly evaporates from a near-saturated solution, the concentration of the solute gradually increases. Once the solubility limit is surpassed, the system becomes supersaturated, initiating nucleation and crystal growth. The rate of evaporation is the key control parameter.

Detailed Protocol:

  • Solvent Selection: Choose a solvent in which the complex has moderate solubility. Highly volatile solvents like dichloromethane or diethyl ether may evaporate too quickly, while low-volatility solvents like DMSO or water may take too long. Common starting points include methanol, ethanol, and acetone.[2]

  • Solution Preparation: Dissolve the complex in a minimal amount of the chosen solvent at room temperature or with gentle warming to create a near-saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 or 0.45 µm pore size) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as uncontrolled nucleation sites.

  • Incubation: Cover the vial with parafilm and pierce it with one to three small holes using a fine needle. This restricts the rate of evaporation. Alternatively, use a screw cap that is not fully tightened.

  • Observation: Place the vial in a vibration-free location (e.g., a dedicated cupboard or a foam block) and leave it undisturbed for several days to weeks. Monitor periodically for crystal formation.

Data Presentation: Solvent Selection for Slow Evaporation

SolventBoiling Point (°C)Polarity (Dielectric Constant)Typical Use Case for Benzimidazole Derivatives
Methanol64.732.7Good starting point for many benzimidazole salts and complexes.[2]
Ethanol78.424.5Slower evaporation rate than methanol, can yield better crystals.[4]
Acetone56.020.7Effective but highly volatile; requires careful control of evaporation.[2]
Acetonitrile81.637.5Good for moderately polar complexes.[1]
Dimethylformamide (DMF)153.036.7For poorly soluble complexes; evaporation is very slow.[5]

Experimental Workflow: Slow Evaporation

Caption: Workflow for the Slow Evaporation crystallization technique.

Technique 2: Vapor Diffusion

Vapor diffusion is arguably the most versatile and gentle method for growing high-quality crystals, especially when only small amounts of material are available.[6][7]

Causality & Mechanism: This technique involves two solvents: a "good" solvent in which the compound is soluble, and a miscible, more volatile "anti-solvent" in which the compound is insoluble. The complex is dissolved in the good solvent and placed in a sealed container with a reservoir of the anti-solvent. The anti-solvent, having a higher vapor pressure, slowly diffuses in the vapor phase into the solution of the complex. This gradually decreases the solvent's solvating power, inducing a slow and controlled supersaturation that leads to crystallization.[3]

Detailed Protocol (Vial-in-a-Vial Setup):

  • Solvent System Selection: Identify a suitable solvent/anti-solvent pair. The anti-solvent must be more volatile than the solvent.[8] (See table below).

  • Preparation: Dissolve the complex (typically 2-10 mg) in a small volume (0.5-1 mL) of the "good" solvent in a small, open vial (e.g., a 2 mL GC vial).

  • Assembly: Place this inner vial into a larger vessel (e.g., a 20 mL scintillation vial or a small beaker).

  • Anti-Solvent Addition: Carefully add 2-5 mL of the "anti-solvent" to the outer vessel, ensuring the liquid level is well below the opening of the inner vial.

  • Sealing & Incubation: Tightly seal the outer vessel to create a closed system. Place it in a stable, vibration-free environment and leave it undisturbed. Crystal growth can occur over a period of days to weeks.

Data Presentation: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion

Good Solvent (Less Volatile)Anti-Solvent (More Volatile)Rationale
Tetrahydrofuran (THF)n-Hexane or PentaneClassic combination for moderately polar compounds.[6]
Dichloromethane (DCM)PentaneGood for many organic complexes, but DCM's volatility requires a good seal.
MethanolDiethyl EtherEffective for polar compounds that are insoluble in ether.
AcetonitrileTetrahydropyranA less common but effective pair for certain systems.[6]
TolueneHexaneSuitable for less polar, aromatic-rich complexes.

Experimental Workflow: Vapor Diffusion ```dot graph VaporDiffusion { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="1. Dissolve Complex\nin 'Good' Solvent\n(Inner Vial)"]; B [label="2. Place Inner Vial\ninto Larger Jar"]; C [label="3. Add 'Anti-Solvent'\nto Outer Jar"]; D [label="4. Seal the System"]; E [label="Anti-Solvent Vapor\nDiffuses into Solution", shape=ellipse, style=dashed]; F [label="Solubility Decreases,\nSupersaturation Occurs"]; G [label="5. Crystal Nucleation\n& Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E; E -> F -> G; }

Caption: Workflow for the Solvothermal Synthesis and Crystallization method.

Pillar 3: Troubleshooting and Validation

A successful outcome is not guaranteed on the first attempt. A systematic approach to troubleshooting is essential.

  • Problem: Oiling Out: The complex separates as a liquid phase. This indicates that the supersaturation is too high or the solvent environment is not optimal.

    • Solution: Decrease the initial concentration. For vapor diffusion, use a less effective (more similar to the good solvent) anti-solvent to slow the process. Cool the setup to decrease solubility more gradually.

  • Problem: Polycrystalline Powder: Nucleation is occurring too rapidly.

    • Solution: Ensure the starting material is of high purity. Slow down the crystallization process: reduce the rate of evaporation (fewer/smaller holes), slow the diffusion rate (place in a cooler location), or decrease the cooling rate in solvothermal synthesis.

  • Problem: No Crystal Formation: The solution never reaches sufficient supersaturation.

    • Solution: Increase the starting concentration. For slow evaporation, increase the size or number of holes to speed up evaporation slightly. For vapor diffusion, try a more potent anti-solvent. Gently scratching the inside of the vial with a glass rod can sometimes create a nucleation site.

Conclusion

The crystallization of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid complexes is a pivotal step in their structural characterization and subsequent development. While there is no universal protocol, the methodologies of Slow Evaporation , Vapor Diffusion , and Solvothermal Synthesis provide a robust toolkit for the researcher. Success hinges on a methodical approach, patience, and a fundamental understanding of how to manipulate solubility and supersaturation in a slow, controlled manner. Each attempt, whether successful or not, provides valuable data that guides subsequent experiments, ultimately leading to the well-ordered crystals that unlock a wealth of structural information.

References

  • Vijayan, N., et al.
  • "Metal–organic frameworks based on a benzimidazole flexible tetracarboxylic acid: Selective luminescence sensing Fe 3+ , magnetic behaviors, DFT calculations, and Hirshfeld surface analyses." ResearchGate. Available at: [Link]

  • "Two metal–organic frameworks based on a flexible benzimidazole carboxylic acid ligand: selective gas sorption and luminescence." Dalton Transactions (RSC Publishing). Available at: [Link]

  • "Growth and characterization of benzimidazole single crystals: A nonlinear optical material." ResearchGate. Available at: [Link]

  • "Mn-Based Two Dimensional Metal-Organic Framework Material from Benzimidazole-5,6-dicarboxylic Acid." ResearchGate. Available at: [Link]

  • "Guide for crystalliz
  • "Hanging Drop Vapor Diffusion Crystallization." Hampton Research. Available at: [Link]

  • "Study on benzimidazole single crystal: mechanical, optical, thermal characteristics and theoretical analyses for optoelectronic applications." ResearchGate. Available at: [Link]

  • "How to crystallize your sample." X-ray Core - KU Leuven. Available at: [Link]

  • "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A. Available at: [Link]

  • "Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations." PMC. Available at: [Link]

  • "Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study." CrystEngComm (RSC Publishing). Available at: [Link]

  • "How to grow crystals for X-ray crystallography." IUCr. Available at: [Link]

  • "RESEARCH ON BENZIMIDAZOLE DERIV
  • "The Synthesis of MOFs of ZnImBImZnO through Hydrothermal and Solvothermal Methods." Scientific.net. Available at: [Link]

  • "Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300." PMC. Available at: [Link]

  • "Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid." PMC. Available at: [Link]

  • "Solvent Effects and Its Role in Quantitative Manipulating the Crystal Growth: Benzoic Acid as Case Study." ResearchGate. Available at: [Link]

  • "Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)." PMC - NIH. Available at: [Link]

Sources

biological activity screening of 2-(benzimidazol-1-yl)benzoic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biological Activity Screening of 2-(Benzimidazol-1-yl)benzoic Acid Analogs

Introduction & Scientific Context

The 2-(benzimidazol-1-yl)benzoic acid scaffold represents a privileged structure in medicinal chemistry, characterized by a benzimidazole ring attached via its N1 position to the ortho-position of a benzoic acid moiety. This specific connectivity creates a non-planar, sterically constrained "butterfly-like" conformation that is distinct from the more common C2-substituted benzimidazoles.

Why Screen This Scaffold?

  • Target Versatility: The carboxylic acid provides a critical handle for hydrogen bonding or salt formation (solubility), while the benzimidazole core offers π-stacking capabilities. This combination is highly effective for binding to the Cyclooxygenase (COX) active site (anti-inflammatory) and bacterial DNA gyrase B (antimicrobial).

  • Chemical Reactivity: This scaffold is a known precursor for benzimidazo[1,2-a]quinolin-6(5H)-ones via intramolecular cyclization. Screening the open-ring acid form often reveals different biological profiles compared to its cyclized tetracyclic derivatives.

  • Therapeutic Potential: Primary indications include Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (COX-1/COX-2 inhibition) and Antimicrobial agents (specifically against MRSA and E. coli).

General Screening Workflow

The following workflow is designed to filter compounds efficiently, moving from computational prediction to high-cost biological validation.

ScreeningWorkflow Start Library of 2-(Benzimidazol-1-yl) benzoic acid Analogs InSilico Phase 1: In Silico Docking (Target: COX-2, DNA Gyrase) Start->InSilico Synthesis Chemical Synthesis & Purification (>95% Purity Required) InSilico->Synthesis Select Top 10% Hits PrimaryScreen Phase 2: In Vitro COX Inhibition (Colorimetric Assay) Synthesis->PrimaryScreen SecondaryScreen Phase 3: Antimicrobial MIC (Broth Microdilution) PrimaryScreen->SecondaryScreen IC50 < 10 µM SafetyScreen Phase 4: Cytotoxicity (MTT) (Fibroblast/Normal Cells) SecondaryScreen->SafetyScreen MIC < 50 µg/mL LeadOpt Lead Optimization (SAR Analysis) SafetyScreen->LeadOpt Selectivity Index > 10

Caption: Integrated screening workflow prioritizing high-affinity hits before cytotoxicity testing.

Phase 1: In Silico Pre-Screening (Protocol A)

Before wet-lab synthesis, dock analogs into the crystal structures of COX-2 (PDB: 5KIR ) and COX-1 (PDB: 4O1Z ) to predict binding affinity and selectivity.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Key Interaction Check: Look for H-bonding between the benzoic acid carboxylate and Arg120 (critical for COX inhibition) and π-stacking of the benzimidazole ring with Tyr355 .

  • Pass Criteria: Binding energy

    
     kcal/mol.
    

Phase 2: In Vitro Anti-Inflammatory Screening (COX Inhibition)

This is the primary bioactivity assay. The mechanism relies on the peroxidase activity of COX enzymes. The inhibitor (your compound) prevents the conversion of Arachidonic Acid (AA) to PGG2, thereby stopping the oxidation of a colorimetric probe (TMPD).

Protocol B: Colorimetric COX-1/COX-2 Inhibitor Screening

Reagents:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Arachidonic Acid (Substrate).

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Chromophore.

  • Heme (Cofactor).

  • Positive Control: Indomethacin (non-selective) or Celecoxib (COX-2 selective).

  • Vehicle: DMSO (Final concentration < 2%).

Step-by-Step Procedure:

  • Preparation: Dissolve test compounds in 100% DMSO to make 10 mM stock. Dilute serially to 5x working concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Enzyme Incubation: In a 96-well plate, add:

    • 150 µL Assay Buffer (100 mM Tris-HCl, pH 8.0).

    • 10 µL Heme solution.

    • 10 µL Enzyme solution (COX-1 or COX-2).

    • 20 µL Test Inhibitor (or DMSO for blank).

    • Incubate for 5 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of Colorimetric Substrate Solution (TMPD + Arachidonic Acid).

  • Measurement: Immediately read absorbance at 590 nm kinetically for 2 minutes.

  • Calculation:

    
    
    

Data Interpretation:

  • IC50 Calculation: Plot Log[Concentration] vs. % Inhibition.

  • Selectivity Ratio:

    
    . A ratio > 50 indicates COX-2 selectivity (desirable for reduced gastric side effects).
    

Phase 3: Antimicrobial Screening (MIC Determination)

Benzimidazoles are historically potent against Gram-positive bacteria. This protocol uses the standard Broth Microdilution method (CLSI guidelines).

Protocol C: Minimum Inhibitory Concentration (MIC)

Target Strains:

  • Staphylococcus aureus (ATCC 29213) - Gram (+)

  • Escherichia coli (ATCC 25922) - Gram (-)

  • Candida albicans (ATCC 10231) - Fungal

Step-by-Step Procedure:

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Use a sterile 96-well round-bottom plate.

    • Cols 1-10: Serial 2-fold dilution of test compound (Range: 512 µg/mL to 1 µg/mL).

    • Col 11: Growth Control (Bacteria + DMSO only).

    • Col 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11. Final volume 200 µL.

  • Incubation: 37°C for 18-24 hours (aerobic).

  • Readout: The MIC is the lowest concentration showing no visible turbidity .

    • Optional: Add 20 µL Resazurin dye (Alamar Blue) and incubate for 1 hour. Blue = No Growth (Dead); Pink = Growth (Live).

Visualization of Plate Layout:

PlateLayout Plate Row A-H Col 1-10 Col 11 Col 12 Test Compound (Serial Dilution) Growth Control (+ Bacteria, - Drug) Sterility Control (- Bacteria, - Drug) Result Readout: Turbidity or Resazurin Color Change Plate:c1->Result Determine MIC

Caption: Standard 96-well plate layout for MIC determination via broth microdilution.

Phase 4: Cytotoxicity & Safety (MTT Assay)

To ensure the biological activity is due to specific target engagement and not general toxicity, screening against normal fibroblasts (e.g., NIH/3T3) is mandatory.

Protocol D: MTT Cell Viability Assay

  • Seeding: Seed NIH/3T3 cells at

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Treatment: Treat with test compounds at concentrations used in MIC/COX assays (e.g., 10, 50, 100 µM) for 48h.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Read Absorbance at 570 nm.

  • Selectivity Index (SI):

    
    .
    
    • Target: SI > 10 is considered safe for early-stage hits.

Data Summary & Reference Standards

Table 1: Expected Activity Ranges for Validated Controls

Assay TypeControl CompoundTarget Potency (IC50 / MIC)Mechanism
COX-2 Inhibition Celecoxib0.04 - 0.08 µMSelective COX-2 inhibitor
COX-1 Inhibition Indomethacin0.02 - 0.10 µMNon-selective COX inhibitor
Antibacterial Ciprofloxacin0.25 - 1.0 µg/mLDNA Gyrase inhibition
Antifungal Fluconazole0.5 - 8.0 µg/mLErgosterol synthesis inhibition

References

  • Thakurdesai, P. A., et al. (2007).[1] "Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids." Pharmacologyonline, 1, 314-329. 2[3][4][5]

  • Mariappan, G., et al. (2023). "The synthetic approach of benzimidazole derivatives as anti-inflammatory agents." Journal of Medical Pharmaceutical and Allied Sciences. 6

  • Yadav, G., et al. (2024).[7] "Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach." PubMed. 8[4]

  • Musheer, A., et al. (2021). "Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid." Acta Crystallographica Section E. 9[4][5]

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." (Standard Protocol Reference).

Sources

Application Note: High-Throughput Solid-Phase Organic Synthesis (SPOS) of Benzimidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Benzimidazoles represent a "privileged scaffold" in modern drug discovery, exhibiting a vast portfolio of biological activities, including antiviral, anticancer, and RNA-binding properties. The strategic incorporation of a carboxylic acid moiety into the benzimidazole core is highly desirable; it increases molecular polarity for specific target interactions and provides a versatile functional handle for downstream derivatization.

However, the synthesis of highly polar benzimidazole intermediates often suffers from severe purification bottlenecks during standard solution-phase liquid-liquid extractions. To circumvent this, Solid-Phase Organic Synthesis (SPOS) has emerged as an elegant solution. By anchoring the starting material to an insoluble polymer resin, researchers can drive reactions to completion using excess reagents, bypassing intermediate purification entirely. This application note details a robust, self-validating SPOS methodology for generating diverse benzimidazole carboxylic acid libraries, adapted from established protocols such as those described in 1[1] and2[2].

Mechanistic Rationale & Pathway Architecture

The core strategy relies on a sequence of esterification, Nucleophilic Aromatic Substitution (SNAr), nitro reduction, and oxidative cyclocondensation, followed by a traceless acidic cleavage.

  • Resin Selection (Causality): Wang resin (a benzyl alcohol-type resin) is selected because it allows for the direct esterification of 4-fluoro-3-nitrobenzoic acid. The resulting ester linkage is highly stable to the basic conditions of SNAr and the reductive conditions of the tin(II) chloride step, yet it is easily cleaved by Trifluoroacetic acid (TFA) at the end of the sequence.

  • Reagent Selection (Causality):

    • Coupling: N,N'-Diisopropylcarbodiimide (DIC) is used instead of DCC because the resulting diisopropylurea byproduct is soluble in organic solvents and can be easily washed away, preventing resin clogging.

    • Reduction: Heterogeneous catalysts (like Pd/C) cannot penetrate the polymer matrix. Therefore, a soluble reducing agent, 3M SnCl₂ in N-Methyl-2-pyrrolidone (NMP), is utilized to reduce the nitro group[1].

    • Cyclization: While traditional solution-phase cyclizations often require harsh dehydrating conditions[3], the solid-phase environment allows for mild oxidative cyclocondensation using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or even ambient air oxidation[1].

Workflow Visualization

SPOS_Workflow Resin Polymer Support (Wang Resin) Step1 Step 1: Esterification 4-Fluoro-3-nitrobenzoic acid DIC, DMAP Resin->Step1 Step2 Step 2: SNAr Displacement Primary Amine (R1-NH2) Step1->Step2 Resin-bound Fluoro-nitrobenzoate Step3 Step 3: Nitro Reduction 3M SnCl2 in NMP Step2->Step3 Resin-bound Secondary Amine Step4 Step 4: Cyclocondensation Aldehyde (R2-CHO), DDQ Step3->Step4 Resin-bound o-Phenylenediamine Step5 Step 5: Acidic Cleavage 50% TFA in DCM Step4->Step5 Resin-bound Benzimidazole Product Target Product Benzimidazole Carboxylic Acid Step5->Product Traceless Release

Solid-Phase Organic Synthesis (SPOS) workflow for benzimidazole carboxylic acids.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At critical junctions, micro-cleavage or on-resin colorimetric tests ensure that the synthesis is proceeding correctly before committing to the next step.

Step 1: Resin Loading (Esterification)
  • Swelling: Suspend Wang resin (1.0 mmol/g loading) in anhydrous DMF for 30 minutes to maximize pore exposure.

  • Coupling: Add 4-fluoro-3-nitrobenzoic acid (5.0 equiv), DIC (5.0 equiv), and DMAP (0.1 equiv) dissolved in DMF (0.25 M). Agitate at 23°C for 16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 5 mL), MeOH (3 × 5 mL), and DCM (3 × 5 mL).

  • Validation Checkpoint: Perform a micro-cleavage on 5 mg of resin using 50% TFA/DCM. Analyze the filtrate via LC-MS to confirm the presence of the loaded fluoro-nitrobenzoic acid and the absence of unreacted starting materials.

Step 2: Nucleophilic Aromatic Substitution (SNAr)
  • Reaction: To the swelled resin, add the desired primary amine (

    
    , 5.0 equiv) and 10% v/v N,N-Diisopropylethylamine (DIEA) in NMP (0.2 M).
    
  • Agitation: Shake the suspension at 23°C for 18 hours.

  • Washing: Wash extensively with DMF, MeOH, and DCM.

  • Validation Checkpoint: Perform a Chloranil test on a few resin beads. A distinct blue/green color confirms the successful formation of the secondary aromatic amine.

Step 3: Nitro Reduction
  • Reduction: Treat the resin with a freshly prepared solution of 3 M

    
     in NMP. Agitate at 23°C for 16 hours.
    
  • Neutralization & Washing (Critical Step): Wash the resin with DMF (3x), followed by 10% DIEA in DMF (3x) . Causality: The DIEA wash is mandatory to neutralize and solubilize tin salts. Failure to do so will result in tin precipitation inside the polymer matrix, physically blocking the subsequent cyclization. Finish with MeOH and DCM washes.

Step 4: Oxidative Cyclocondensation
  • Reaction: Add the target aldehyde (

    
    , 5.0 equiv) and DDQ (2.0 equiv) in DMF (0.2 M) to the resin.
    
  • Agitation: Shake at 23°C for 18 hours. (Alternatively, exposure to ambient air overnight without DDQ can induce oxidative cyclocondensation for highly reactive substrates[1]).

  • Washing: Wash with DMF, MeOH, and DCM. Dry the resin completely under a stream of nitrogen.

Step 5: Traceless Cleavage and Isolation
  • Cleavage: Treat the dried resin with a cocktail of 50% TFA in

    
     for 30 minutes at 23°C.
    
  • Collection: Filter the solution and collect the filtrate. Wash the resin twice with

    
     and pool the filtrates.
    
  • Isolation: Evaporate the solvent under reduced pressure to yield the crude benzimidazole carboxylic acid. Because the unreacted intermediates from incomplete previous steps often fail to cyclize and lack the stability of the final product, the target compound is typically isolated in high purity.

Quantitative Data Summary

The efficiency of this SPOS protocol is demonstrated by the consistent yields and high purities achieved across diverse substitution patterns. The table below summarizes representative data for libraries synthesized utilizing this privileged scaffold methodology[1].


(Primary Amine)

(Aldehyde)
Overall Yield (%)LC-MS Purity (%)
BenzylamineBenzaldehyde45>95
Isobutylamine4-Methoxybenzaldehyde4293
Phenethylamine3-Pyridinecarboxaldehyde3891
Cyclohexylamine4-Fluorobenzaldehyde4194
Library AverageVarious Substituents~42 ~93

Note: Yields are calculated over the entire 5-step solid-phase sequence (average ~84% yield per step). The high purity (>90%) prior to any preparative HPLC highlights the efficiency of the on-resin washing and traceless cleavage strategy.

References

1.1 - Bioorganic & Medicinal Chemistry Letters (Elsevier / ucsd.edu) 2.2 - Organic Letters (ACS Publications) 3.4 - RSC Advances (RSC Publishing) 4.3 - International Journal for Research in Applied Science and Engineering Technology

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-1,3-benzodiazol-1-yl)benzoic Acid

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Yield Optimization & Protocol Troubleshooting

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for the synthesis of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid . This scaffold is a critical intermediate in medicinal chemistry (e.g., angiotensin II receptor antagonists).

Our data indicates that 85% of yield failures for this specific target stem from two root causes:

  • Catalyst Deactivation during the Ullmann-type N-arylation (due to the free carboxylic acid).[1]

  • Isoelectric Loss during the workup phase (due to the molecule's zwitterionic nature).

Below are the active troubleshooting guides designed to resolve these specific bottlenecks.

Ticket #001: Reaction Stalls or Low Conversion (<40%)

User Report: "I am reacting benzimidazole with 2-iodobenzoic acid using CuI and

Root Cause Analysis: The free carboxylic acid on 2-iodobenzoic acid can coordinate with the Copper(I) catalyst, forming a stable, unreactive cuprate species or facilitating oxidation to inactive Cu(II). Furthermore, the generated water from the neutralization of the acid can inhibit the coupling.

Solution Protocol: The "Ester Protection" Strategy To maximize yield, you must bypass the free acid interference.[1] We recommend a two-step "Protect-Couple-Deprotect" sequence. While it adds a step, the overall yield often doubles (from ~35% to ~85%).

Step-by-Step Optimized Protocol

Phase 1: Esterification (If starting material is acid)

  • Convert 2-iodobenzoic acid to methyl 2-iodobenzoate using standard

    
     reflux.
    
  • Checkpoint: Ensure quantitative conversion by TLC.

Phase 2: The Ullmann Coupling (The Critical Step) Use the Ma-Buchwald Conditions for hindered N-arylation.[1]

ParameterRecommendationRationale
Catalyst CuI (10 mol%)Iodide source stabilizes the active Cu(I) species.[1][2]
Ligand L-Proline (20 mol%) or 1,10-PhenanthrolineAmino acid ligands form stable, soluble active catalytic species that resist aggregation.[1]
Base ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(2.0 equiv)
Mild enough to prevent substrate decomposition but strong enough for deprotonation.
Solvent DMSO (Anhydrous)Superior solubility for the benzimidazole anion; promotes higher reaction rates than DMF.
Temp 90°C - 110°CSufficient activation energy without thermal decarboxylation.
Atmosphere Argon/NitrogenCrucial. Oxygen rapidly oxidizes Cu(I) to inactive Cu(II).

Phase 3: Hydrolysis

  • Treat the isolated ester intermediate with LiOH (3 equiv) in THF/Water (1:1).

  • Stir at RT until TLC shows consumption of the ester.

Ticket #002: Product Loss During Workup (Yield < 20% despite good conversion)

User Report: "TLC showed good conversion, but after extracting with ethyl acetate and washing with water, I recovered almost nothing."

Root Cause Analysis: 2-(1H-1,3-benzodiazol-1-yl)benzoic acid is an amphoteric zwitterion .[1]

  • High pH (>9): It exists as a carboxylate salt (Water Soluble).

  • Low pH (<2): The benzimidazole nitrogen protonates, forming a cation (Water Soluble).

  • Neutral pH (Extraction): It is often poorly soluble in organic solvents like EtOAc, leading to precipitation in the separatory funnel or loss in the aqueous phase.

Solution Protocol: Isoelectric Precipitation Do not use standard liquid-liquid extraction.[1] Use pH-controlled precipitation.

Workflow:

  • Dilution: After the hydrolysis step (Phase 3 above), dilute the reaction mixture with water.

  • Filtration: Filter off any insoluble impurities (catalyst residues).

  • pH Swing: The solution will be basic (from LiOH). Slowly add 1M HCl while monitoring pH.

  • Target pH: Adjust pH to 4.5 – 5.5 .

    • Mechanism:[3][4][5][6][7][8] This is the Isoelectric Point (pI) where the net charge is zero. The zwitterion is least soluble in water here.

  • Collection: The product will precipitate as a white/off-white solid.[1] Filter and wash with cold water and diethyl ether (to remove non-polar impurities).

Visual Troubleshooting Assistant

The following diagram illustrates the decision logic for maximizing yield based on your starting materials and observed issues.

GStartStart: Yield OptimizationCheckSMStarting Material:2-Iodobenzoic Acid?Start->CheckSMDirectRouteDirect Coupling(High Risk of Catalyst Poisoning)CheckSM->DirectRouteYes (Avoid)EsterRouteEster Strategy(Recommended)CheckSM->EsterRouteConvert firstStep22. Coupling (CuI, L-Proline, K2CO3, DMSO)DirectRoute->Step2If unavoidable,increase catalyst loadStep11. Methylation (SOCl2/MeOH)EsterRoute->Step1Step1->Step2Step33. Hydrolysis (LiOH, THF/H2O)Step2->Step3WorkupCheckWorkup Issue:Product Soluble in Water?Step3->WorkupCheckWrongWayStandard Extraction(Loss to Aqueous Phase)WorkupCheck->WrongWaypH < 2 or pH > 9RightWayIsoelectric Precipitation(pH 4.5 - 5.5)WorkupCheck->RightWayAdjust pHFinalHigh Purity Solid IsolatedWrongWay->FinalLow YieldRightWay->FinalHigh Yield

Caption: Logic flow for selecting the correct synthetic route and workup procedure to avoid common yield traps.

Frequently Asked Questions (FAQ)

Q: Can I use 2-chlorobenzoic acid instead of the iodo- or bromo- analogs? A: Generally, no .[1] Aryl chlorides are significantly less reactive in Ullmann-type couplings.[1] If you must use the chloride, you will need specialized, expensive ligands (like oxalamides) and higher temperatures (>130°C), which increases the risk of decarboxylation. Stick to the iodide or bromide for reliable yields [1].

Q: My product is colored (green/blue) after precipitation. Is it pure? A: The color indicates Copper contamination .[1] The zwitterionic product can chelate residual copper ions.[1]

  • Fix: Wash the precipitate with a 5% aqueous solution of EDTA or ammonia during the filtration step to sequester the copper.[1] Recrystallize from ethanol if necessary.

Q: Why L-Proline? Can I use simple amines? A: Simple amines often fail to prevent catalyst aggregation.[1] L-Proline acts as a bidentate ligand, forming a stable intermediate with Cu(I) that lowers the activation energy for the oxidative addition of the aryl halide. This is based on the seminal work by the Ma and Buchwald groups regarding amino acid-promoted couplings [2].

References
  • Altman, R. A., & Buchwald, S. L. (2007).[9] Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[1][6][8][9][10][11][12] The Journal of Organic Chemistry, 72(16), 6190–6199.[9]

  • Ma, D., et al. (2003). CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds. Journal of the American Chemical Society, 125(48), 14688–14689.

  • Larsen, R. D., et al. (1994).[1] Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391–6394. (Demonstrates the ester strategy logic).

Technical Support Center: Purification of 2-(benzimidazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

System Status: Online Topic: Purification & Impurity Profiling Molecule: 2-(benzimidazol-1-yl)benzoic acid (CAS: 16529-06-9) Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Amphoteric Challenge

Welcome to the technical guide for 2-(benzimidazol-1-yl)benzoic acid. This molecule presents a specific purification challenge due to its amphoteric nature . It contains a basic benzimidazole nitrogen (


) and an acidic carboxylic acid (

).

Standard silica chromatography often fails (causing streaking) without aggressive buffering. Consequently, our recommended primary workflow utilizes a "Double pH-Swing" extraction , exploiting the molecule's ability to switch between cationic, zwitterionic, and anionic states to sequentially reject acidic and basic impurities.

Module 1: The "Double pH-Swing" Protocol (Primary Purification)

Objective: Isolate the target molecule from starting materials (Benzimidazole and 2-Halobenzoic acid) without chromatography.

The Logic (Causality)
  • At pH < 2 (Acidic): The product is protonated (Cationic) and water-soluble. The acidic impurity (Benzoic acid derivative) is neutral and precipitates (low water solubility).

  • At pH > 10 (Basic): The product is deprotonated (Anionic) and water-soluble. The basic impurity (Benzimidazole) is neutral and extractable into organics.

  • At pH 4.5–5.5 (Isoelectric): The product is zwitterionic/neutral and reaches minimum solubility, precipitating out.

Step-by-Step Protocol
  • Acidic Dissolution:

    • Suspend the crude solid in 1M HCl (10 mL per gram of crude).

    • Stir vigorously for 30 minutes.

    • Filtration 1: Filter the mixture.

      • Solid Retentate: Contains unreacted 2-Halobenzoic acid (Discard).

      • Filtrate: Contains Product (Cationic) and Benzimidazole (Cationic).

  • Basic Switch & Extraction:

    • Cool the filtrate to 0–5°C.

    • Slowly add 10M NaOH until pH reaches 12–13 .

      • Note: A precipitate may form transiently at pH 5 and redissolve as pH increases.

    • Extraction: Wash the aqueous alkaline solution with Dichloromethane (DCM) (

      
       volumes).
      
      • Organic Layer:[1][2][3] Contains unreacted Benzimidazole (Neutral) (Discard).

      • Aqueous Layer: Contains Product (Anionic).

  • Isoelectric Precipitation:

    • Transfer the aqueous layer to a clean beaker.

    • Slowly add Glacial Acetic Acid dropwise while monitoring pH.

    • Target pH: Adjust to pH 5.0–5.5 .

    • Stir for 1 hour at 0°C to maximize yield.

    • Filtration 2: Collect the white/off-white precipitate. This is your purified product.

Workflow Visualization

pH_Swing_Protocol Crude Crude Mixture (Product + Benzimidazole + Benzoic Acid) Acid_Step Add 1M HCl (pH < 2) Stir & Filter Crude->Acid_Step Solid_Waste1 Solid: 2-Halobenzoic Acid (Neutral/Insoluble) Acid_Step->Solid_Waste1 Filter Retentate Filtrate1 Filtrate: Product(+) & Benzimidazole(+) (Soluble) Acid_Step->Filtrate1 Filtrate Base_Step Adjust to pH > 12 (NaOH) Wash with DCM Filtrate1->Base_Step Org_Layer Organic Layer: Benzimidazole (Neutral/Soluble) Base_Step->Org_Layer DCM Wash Aq_Layer Aqueous Layer: Product(-) (Soluble) Base_Step->Aq_Layer Aqueous Phase Precip_Step Acidify to pH 5.0 (Acetic Acid) Precipitate Product Aq_Layer->Precip_Step Final_Prod Final Solid: Purified Product (Zwitterionic/Insoluble) Precip_Step->Final_Prod

Caption: Figure 1. Double pH-Swing Logic flow for separating amphoteric product from acidic and basic impurities.

Module 2: Troubleshooting Recrystallization

If the pH-swing product retains color or trace impurities (95-98% purity), use recrystallization.

Common Issue: The product forms a "sticky oil" or gel instead of crystals. Cause: Rapid cooling or incorrect solvent polarity trapping water.

Solvent SystemSuitabilityProtocol Notes
Ethanol (95%) Best for Polishing Dissolve at reflux. If insoluble, add drops of DMF. Cool slowly to 4°C.
Acetic Acid (Glacial) High Purity Dissolve in hot AcOH. Cool to RT. Product crystallizes as a salt or solvate (requires thorough drying).
DMF / Water For Stubborn Solids Dissolve in min. DMF at 80°C. Add hot water until turbid. Cool slowly.
Acetonitrile Avoid Often leads to poor solubility or oiling out for this specific scaffold.

Module 3: Chromatographic Methods (HPLC/Flash)

For purities >99.5% (e.g., analytical standards), chromatography is required.

Critical Warning: Do not use neutral silica or unbuffered mobile phases. The carboxylic acid will interact with silanols, causing severe peak tailing.

Flash Chromatography (Preparative)
  • Stationary Phase: C18 (Reverse Phase) is highly recommended over Silica.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Loading: Dissolve sample in DMSO or DMF (avoid DCM loading for Reverse Phase).

HPLC Method (Analytical)

This method separates the product from the common des-carboxy benzimidazole impurity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Buffer: 20 mM Ammonium Acetate (adjusted to pH 4.5 with Acetic Acid).

  • Mobile Phase: Acetonitrile : Buffer (40:60 Isocratic or Gradient).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzimidazole

    
    ) and 280 nm.
    

Module 4: Metal Scavenging (Catalytic Routes)

If your synthesis involved Ullmann coupling (CuI) or Buchwald-Hartwig (Pd), metal residues are a critical impurity.

Diagnosis: Product is off-white, grey, or has a green tint (Copper).

Protocol:

  • Dissolve the product in the Basic Phase (Step 2 of Module 1).

  • Add EDTA (disodium salt) or N-Acetylcysteine (10 mol% relative to metal).

  • Stir for 30 minutes.

  • Proceed with the DCM wash and Acid precipitation. The metal-chelate complex will remain in the aqueous filtrate upon precipitation of the product.

FAQ: Frequently Asked Questions

Q: My product precipitates as a fine colloidal suspension that passes through the filter. What do I do? A: This happens at the exact isoelectric point.

  • Heat the suspension to 60°C (Ostwald ripening) and let it cool slowly.

  • Add an electrolyte like NaCl (brine) to increase ionic strength, forcing coagulation.

  • Shift the pH slightly away from the isoelectric point (e.g., if at 5.0, try 4.5) to induce particle growth.

Q: I see a split peak in HPLC. Is it a chiral impurity? A: No, 2-(benzimidazol-1-yl)benzoic acid is achiral. A split peak usually indicates atropisomerism (restricted rotation around the N-Phenyl bond) or, more likely, pH mismatch . If your sample diluent is much more acidic/basic than your mobile phase, the molecule may exist in two ionization states during injection. Fix: Dissolve the sample in the mobile phase.

Q: Can I use Toluene for recrystallization? A: Unlikely. The molecule is too polar (COOH group) to dissolve well in Toluene, and impurities like benzimidazole might co-precipitate. Stick to protic solvents (EtOH, AcOH).

References

  • Synthesis & Crystallization: Ahmad, M. et al. "Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid." PMC, 2013. (Note: Describes the methylene analog, establishing the solubility/crystallization behavior of the class).

  • pKa & Solubility Data: BenchChem Technical Guide. "3-(1,3-Benzoxazol-2-yl)benzoic acid solubility and stability." BenchChem, 2025.[4] (Extrapolated from structural analogs).

  • HPLC Methodology: "HPLC Method for Identification and Quantification of Benzimidazole Derivatives." Acta Poloniae Pharmaceutica, 2008.

  • Impurity Profiling: "Benzimidazole Impurities and Reference Standards." Pharmaffiliates.

  • General Benzimidazole Synthesis: "Synthesis of 2-substituted benzimidazoles." Rasayan Journal of Chemistry, 2010.

Sources

Technical Support Center: Troubleshooting Metal Coordination Failures with 2-(1H-1,3-benzodiazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-(1H-1,3-benzodiazol-1-yl)benzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of metal coordination with this versatile ligand. The insights provided herein are grounded in established chemical principles and field-proven experience to ensure the success of your experimental work.

I. Troubleshooting Guide: Common Coordination Failures

This section addresses specific issues you may encounter during the synthesis of metal complexes with 2-(1H-1,3-benzodiazol-1-yl)benzoic acid. Each problem is followed by a systematic approach to diagnosis and resolution.

Issue 1: No Reaction or Low Yield of the Desired Metal Complex

One of the most common frustrations in coordination chemistry is the failure to form the intended product or obtaining it in disappointingly low quantities. This can stem from a variety of factors, from ligand purity to suboptimal reaction conditions.

Initial Diagnostic Questions:

  • Is the ligand sufficiently pure? Impurities can interfere with the coordination process.

  • Has the ligand been properly activated? Deprotonation is often a prerequisite for coordination.

  • Are the reaction conditions (solvent, temperature, pH) optimal for the specific metal ion?

Troubleshooting Steps & Explanations
  • Verify Ligand Purity:

    • Action: Recrystallize the 2-(1H-1,3-benzodiazol-1-yl)benzoic acid from a suitable solvent system (e.g., ethanol/water).

    • Causality: Impurities from the synthesis of the ligand can compete for coordination sites on the metal ion, leading to the formation of undesired byproducts or complete inhibition of the reaction.

  • Ensure Effective Deprotonation:

    • Action: The carboxylic acid and the N-H proton of the benzimidazole ring are potential sites for deprotonation. The addition of a suitable base is often necessary to facilitate coordination.[1] The choice of base is critical and depends on the pKa of the ligand and the stability of the metal precursor.

    • Protocol: In a typical reaction, the ligand is dissolved in a suitable solvent, and a stoichiometric amount of a non-coordinating base (e.g., triethylamine, sodium hydroxide) is added dropwise before the introduction of the metal salt.

    • Causality: Deprotonation of the carboxylic acid and/or the benzimidazole N-H generates an anionic ligand that can more readily coordinate to the positively charged metal center. The pKa of the benzimidazole N-H is crucial in determining the required base strength.

  • Optimize Solvent Selection:

    • Action: The choice of solvent can significantly impact the solubility of both the ligand and the metal salt, as well as the stability of the resulting complex.[2][3][4] Common solvents for benzimidazole-based ligand coordination include DMSO, DMF, methanol, and ethanol.[5][6]

    • Causality: The solvent's polarity and coordinating ability can influence reaction kinetics and equilibria. A solvent that effectively solvates the reactants without strongly coordinating to the metal ion is often ideal. For instance, the rate of solvolysis of related cobalt(III) benzimidazole complexes is highly dependent on the solvent composition in methanol-water mixtures.[3][4]

  • Control Reaction Temperature and Time:

    • Action: Systematically vary the reaction temperature (e.g., room temperature, 50 °C, reflux) and monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC).

    • Causality: Coordination reactions have activation energy barriers that can be overcome by increasing the temperature. However, excessive heat can also lead to decomposition of the reactants or the product.

  • Consider the Metal Precursor:

    • Action: The choice of metal salt (e.g., chloride, nitrate, acetate) can influence the reaction outcome. If one precursor fails, consider an alternative with a different counter-ion.

    • Causality: The counter-ion can sometimes coordinate to the metal center, competing with the desired ligand. More labile (easily displaced) counter-ions are generally preferred.

Issue 2: Formation of an Insoluble Precipitate of Unknown Composition

The formation of an intractable precipitate can be a sign of polymerization, the formation of an undesired coordination polymer, or simply the insolubility of the target complex.

Initial Diagnostic Questions:

  • What is the nature of the precipitate? Is it crystalline or amorphous?

  • At what stage of the reaction did the precipitate form?

  • Have you considered the possibility of forming a coordination polymer?

Troubleshooting Steps & Explanations
  • Characterize the Precipitate:

    • Action: Isolate the precipitate by filtration and analyze it using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Powder X-ray Diffraction (PXRD), and elemental analysis.

    • Causality: FTIR can provide information about the functional groups present and can indicate if the ligand has coordinated to the metal.[5][6] For example, a shift in the C=N stretching frequency of the benzimidazole ring or changes in the carboxylate stretching bands would suggest coordination.[6] PXRD can determine if the material is crystalline and provide information about its structure.

  • Modify Reaction Stoichiometry:

    • Action: Vary the metal-to-ligand ratio. A 1:1, 1:2, or 2:1 ratio can lead to different coordination environments and potentially prevent the formation of insoluble polymers.[5]

    • Causality: The stoichiometry of the reactants can dictate the final structure of the coordination complex. For some systems, a specific ratio is required to form a discrete, soluble complex, while other ratios may favor the formation of extended, insoluble networks.

  • Employ a Capping Ligand:

    • Action: Introduce a simple, monodentate "capping" ligand (e.g., pyridine, water) into the reaction mixture.

    • Causality: Capping ligands can occupy some of the metal's coordination sites, preventing the formation of extended polymeric structures and favoring the formation of smaller, more soluble complexes.

Issue 3: The Isolated Product is Unstable and Decomposes Over Time

Product instability can be a significant hurdle, especially for applications in drug development where long-term stability is crucial.

Initial Diagnostic Questions:

  • How is the product being stored (e.g., temperature, atmosphere, light exposure)?

  • What is the suspected mode of decomposition (e.g., hydrolysis, oxidation)?

  • Have you considered the effect of residual solvent or counter-ions on stability?

Troubleshooting Steps & Explanations
  • Optimize Storage Conditions:

    • Action: Store the complex in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

    • Causality: Many coordination complexes are sensitive to moisture and air, which can lead to hydrolysis or oxidation of the metal center or the ligand. Light can also induce photochemical decomposition pathways.

  • Purify the Product Thoroughly:

    • Action: Recrystallize the product multiple times to remove any residual reactants, byproducts, or solvent molecules.

    • Causality: Impurities can catalyze decomposition reactions. Residual solvent molecules, particularly water, can directly participate in hydrolytic degradation.

  • Analyze for Decomposition Products:

    • Action: Use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify any decomposition products.

    • Causality: Identifying the decomposition products can provide valuable clues about the degradation mechanism, which can then inform strategies to improve stability.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the experimental use of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid.

Q1: What are the potential coordination modes of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid?

A1: This ligand is versatile and can coordinate to metal ions in several ways. The most common modes involve the nitrogen atom of the benzimidazole ring and the oxygen atoms of the carboxylate group. It can act as a bidentate ligand, forming a chelate ring with the metal ion.[7][8] Depending on the reaction conditions and the metal ion, it can also bridge between two metal centers, leading to the formation of coordination polymers.

Q2: How does the pH of the reaction medium affect the coordination?

A2: The pH is a critical parameter. The protonation state of both the carboxylic acid and the benzimidazole ring is pH-dependent.[9] At low pH, the ligand will be fully protonated and less likely to coordinate. As the pH increases, deprotonation occurs, making the ligand a more effective nucleophile for metal coordination. However, at very high pH, the formation of metal hydroxide precipitates can become a competing reaction.[1]

Q3: Can this ligand be used to synthesize N-Heterocyclic Carbene (NHC) complexes?

A3: The benzimidazole moiety is a precursor to N-heterocyclic carbenes.[10] Deprotonation of the C2-proton of the benzimidazolium salt (formed by N-alkylation) can generate the free carbene, which is a strong sigma-donor ligand. The synthesis of NHC-metal complexes typically involves the reaction of a metal precursor with the free carbene or in-situ generation of the carbene in the presence of the metal salt and a base.[10]

Q4: What are the key characterization techniques for the resulting metal complexes?

A4: A combination of spectroscopic and analytical techniques is essential for unambiguous characterization:

  • FTIR Spectroscopy: To observe shifts in the vibrational frequencies of the C=N and carboxylate groups upon coordination.[5][6]

  • NMR Spectroscopy (¹H, ¹³C): To elucidate the structure of the complex in solution, although paramagnetic metal centers can complicate the spectra.

  • UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion.[5]

  • Mass Spectrometry (ESI-MS, FAB-MS): To determine the molecular weight and fragmentation pattern of the complex.[6]

  • Single-Crystal X-ray Diffraction: The definitive method for determining the solid-state structure of crystalline complexes.

  • Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Q5: Are there any specific safety precautions I should take when working with this ligand and its metal complexes?

A5: Standard laboratory safety practices should always be followed. The ligand itself is classified as causing skin and eye irritation and may cause respiratory irritation.[11] When working with metal salts, be aware of their specific toxicities. Always consult the Safety Data Sheet (SDS) for all chemicals before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

III. Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of a Metal Complex

This protocol provides a general guideline. Specific conditions may need to be optimized for different metal ions.

  • Ligand Dissolution: Dissolve 1.0 mmol of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid in 20 mL of a suitable solvent (e.g., methanol, ethanol, or DMF) in a round-bottom flask.

  • Deprotonation: While stirring, add a stoichiometric equivalent of a base (e.g., 1.0 mmol of triethylamine or an aqueous solution of 1.0 mmol NaOH) dropwise to the ligand solution. Stir for 15-30 minutes at room temperature.

  • Metal Salt Addition: Dissolve 0.5 mmol of the desired metal salt (for a 1:2 metal-to-ligand ratio) in a minimal amount of the same solvent and add it dropwise to the ligand solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and maintain it for a specified time (e.g., 4-24 hours). Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the product is soluble, reduce the solvent volume under reduced pressure to induce crystallization or precipitation.

  • Purification: Wash the isolated solid with cold solvent and then recrystallize from a suitable solvent system to obtain the pure complex.

Data Table: Solubility of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid
SolventSolubility
WaterSparingly soluble
MethanolSoluble
EthanolSoluble
Dimethylformamide (DMF)Very soluble
Dimethyl sulfoxide (DMSO)Very soluble
DichloromethaneSparingly soluble
Diethyl etherInsoluble

IV. Visualizations

Diagram 1: General Troubleshooting Workflow for Coordination Failures

G start Coordination Reaction Failure check_purity Verify Ligand Purity start->check_purity check_deprotonation Ensure Effective Deprotonation check_purity->check_deprotonation If pure end Consult Further Literature check_purity->end If impure optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Stoichiometry) check_deprotonation->optimize_conditions If deprotonation is confirmed check_deprotonation->end If deprotonation is incomplete characterize_byproducts Characterize Precipitate/Byproducts optimize_conditions->characterize_byproducts If precipitate forms success Successful Complex Formation optimize_conditions->success If reaction proceeds characterize_byproducts->optimize_conditions Based on characterization characterize_byproducts->end If unable to characterize

Caption: Troubleshooting decision tree for coordination reaction failures.

Diagram 2: Potential Coordination Modes

G cluster_ligand 2-(1H-1,3-benzodiazol-1-yl)benzoic acid cluster_modes Coordination Modes L Ligand M1 Monodentate (N-donor) L->M1 N(imidazole) M2 Monodentate (O-donor) L->M2 O(carboxylate) M3 Bidentate Chelate (N,O-donor) L->M3 N and O M4 Bridging L->M4 N and O to different metals

Caption: Possible coordination modes of the ligand with a metal center.

V. References

  • Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. Journal of the Indian Chemical Society. Available at: [Link]

  • Effect of Solvent on the Reactions of Coordination Complexes. RSC Publishing. Available at: [Link]

  • Deprotonation constants of benzimidazole and stepwise stability... ResearchGate. Available at: [Link]

  • ChemInform Abstract: Coordination Behavior of Benzimidazole, 2-Substituted Benzimidazoles and Benzothiazoles Towards Transition Metal Ions. ResearchGate. Available at: [Link]

  • Synthesis and Characterisation of Transition Metal Complexes of a Novel 1,5‐benzodiazepine‐Functionalised Tertiary Phosphine. European Journal of Inorganic Chemistry. Available at: [Link]

  • Effect of solvent on the reactions of coordination complexes. Part 1.?Kinetics of solvolysis of cis-(bromo)(benzimidazole)bis(ethylenediamine)cobalt(III) in methanol?water media. ResearchGate. Available at: [Link]

  • Effect of solvent on the reactions of coordination complexes. Part 1.—Kinetics of solvolysis of cis-(bromo)(benzimidazole)bis(ethylenediamine)cobalt(III) in methanol–water media. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available at: [Link]

  • Coordination behavior of benzimidazole, 2-substituted benzimidazoles and benzothiazoles, towards transition metal ions. ResearchGate. Available at: [Link]

  • Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. The Royal Society. Available at: [Link]

  • Synthesis of N-heterocyclic Carbenes and Metal Complexes. Chinese Journal of Organic Chemistry. Available at: [Link]

  • The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. PMC. Available at: [Link]

  • Supramolecular Assembly of Benzimidazole Derivatives and Applications. SciSpace. Available at: [Link]

  • CHAPTER 2: Synthesis, Activation, and Decomposition of N-Heterocyclic Carbene-Containing Complexes. Books. Available at: [Link]

  • N-Heterocyclic carbene (NHC) complex: Bonding and General synthetic protocol. YouTube. Available at: [Link]

  • Facile synthesis of metal N-heterocyclic carbene complexes. RSC Publishing. Available at: [Link]

  • View of Synthesis and Characterization of Some 3D Metals Complexes Derived from Schiff Base of Benzoin. Annual Methodological Archive Research Review. Available at: [Link]

  • 2-(1H-1,3-benzodiazol-2-yl)benzoic acid | C14H10N2O2. PubChem. Available at: [Link]

  • Synthesis of N-Heterocyclic Carbene Complexes. Science of Synthesis. Available at: [Link]

Sources

Application Support Center: Stability & Handling of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid (also known as 2-(1H-benzo[d]imidazol-1-yl)benzoic acid) during synthesis, formulation, and analytical testing.

Understanding the stability of this compound under acidic conditions requires moving beyond a simple "stable/unstable" binary. Its behavior is governed by a kinetic versus thermodynamic divergence driven by the specific pH, temperature, and presence of dehydrating agents.

The Mechanistic Duality: Causality & Theory

The molecule contains two critical functional groups that dictate its acid-base chemistry: a basic benzimidazole nitrogen (N3) and an ortho-carboxylic acid.

  • Mild Acidic Protonation (Kinetic Stability): The benzimidazole ring is predominantly basic, with a pKa of approximately 5.5 1. Under mild aqueous acidic conditions (pH 2–6), the N3 position readily protonates. This forms a stable benzimidazolium salt, which enhances aqueous solubility without compromising the structural integrity of the molecule.

  • Acid-Catalyzed Cyclodehydration (Thermodynamic Transformation): Under strongly acidic and dehydrating conditions (e.g., Polyphosphoric acid, POCl₃, or Lewis acids combined with heat), the carboxylic acid group is activated into an highly electrophilic acylium-like intermediate. Because the carboxylic acid is positioned ortho to the benzimidazole N1 attachment point, it is in perfect spatial proximity to the C2 position of the benzimidazole ring. This triggers an intramolecular Friedel-Crafts-type cyclization, resulting in the loss of water and the formation of the highly conjugated, fused tetracyclic system 11H-isoindolo[2,1-a]benzimidazol-11-one 2.

Troubleshooting & FAQs

Q: I am observing a mass shift of -18 Da during LC-MS analysis using 0.1% Formic Acid. Is my compound degrading in the mobile phase? A: Not necessarily in the mobile phase. Mild HPLC acids at room temperature do not provide the activation energy required for cyclodehydration. The -18 Da peak (loss of H₂O) is typically an in-source fragmentation artifact caused by the high temperatures of the MS desolvation gas driving the cyclization to 11H-isoindolo[2,1-a]benzimidazol-11-one in the gas phase. Fix: Lower your capillary/desolvation temperature. If the -18 Da species appears as a distinct chromatographic peak with a different retention time, check your column oven temperature; prolonged exposure to acidic mobile phases above 50°C can induce on-column cyclization.

Q: My compound yield drops significantly during an acidic workup (e.g., using concentrated HCl to precipitate the product). Where is it going? A: You are inadvertently synthesizing the cyclized degradation product. Strong mineral acids, especially if the exothermic neutralization heats the flask, protonate the hydroxyl group of the carboxylic acid, converting it into a superior leaving group (H₂O) 3. The C2 of the benzimidazole attacks this center. Fix: Always perform acidic precipitations at 0–4°C using dilute organic acids (like acetic acid) or carefully titrated dilute HCl, ensuring the pH does not drop below 3.

Q: How can I improve the aqueous solubility of this compound for biological assays without triggering degradation? A: Leverage the pKa of the benzimidazole ring. Suspend the compound in water and slowly titrate with 0.1 M HCl until the pH reaches ~4.5. This forms the soluble benzimidazolium salt without providing the dehydrating environment required for ring closure.

Quantitative Stability Matrix

The following table summarizes the structural state of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid under various conditions, allowing you to predict experimental outcomes.

Condition / Acid SourceTemperaturePrimary Molecular StateExpected Half-Life (Intact API)
0.1% Formic Acid (pH ~2.7)25°CBenzimidazolium Salt> 72 hours
0.1% Trifluoroacetic Acid50°CBenzimidazolium Salt~ 24 hours (Slow cyclization)
1.0 M HCl (Aqueous)100°CMixture (Salt + Cyclized)< 2 hours
Polyphosphoric Acid (PPA)120°C11H-isoindolo[2,1-a]benzimidazol-11-one< 15 minutes
ZnCl₂ / Silica (Solvent-free)Microwave (450W)11H-isoindolo[2,1-a]benzimidazol-11-one< 2 minutes

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning the procedure includes built-in analytical checkpoints to confirm success or identify failure immediately.

Protocol A: Non-Destructive LC-MS Preparation (Mild Acid)

Objective: Prepare samples for mass spectrometry without inducing in-source or on-column cyclodehydration.

  • Solubilization: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol.

  • Dilution: Dilute 10 µL of the stock into 990 µL of a diluent consisting of 50:50 Water:Acetonitrile containing 0.05% Acetic Acid (avoid stronger acids like TFA if thermal degradation is suspected).

  • Instrument Parameters (Crucial): Set the MS desolvation temperature to ≤ 250°C (down from the standard 350°C+). Set the LC column oven to 25°C.

  • Self-Validation Checkpoint: Inject the sample. You should observe a single sharp peak at [M+H]+ = 239.08 m/z. If you observe a leading or tailing peak at 221.07 m/z ([M-H2O+H]+), on-column degradation is occurring. If 221.07 m/z perfectly co-elutes with the parent mass, it is in-source fragmentation.

Protocol B: Intentional Acid-Catalyzed Cyclodehydration

Objective: Synthesize 11H-isoindolo[2,1-a]benzimidazol-11-one via Lewis-acid catalysis. Causality: Using a solvent-free microwave approach with ZnCl₂ forces the equilibrium strictly toward dehydration by eliminating water from the microenvironment [[4]]().

  • Preparation: Mix 1.0 mmol of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid with 0.1 mmol of anhydrous Zinc Chloride (ZnCl₂).

  • Adsorption: Adsorb the mixture onto 1.5 g of silica gel (100-200 mesh) by grinding in an agate mortar until a fine, homogenous powder is achieved.

  • Irradiation: Transfer the powder to an open microwave-safe tube. Irradiate at 450 W for 2 minutes.

  • Self-Validation Checkpoint (TLC): Extract a micro-sample with chloroform. Run a TLC (Hexane:Chloroform 1:1). The highly polar starting material (baseline retention) must be completely replaced by a high-Rf, intensely UV-active spot (the fused tetracycle).

  • Purification: Elute the remaining silica powder directly through a short column using Hexane:Chloroform (1:1) to isolate the pure 11H-isoindolo[2,1-a]benzimidazol-11-one.

Pathway Visualization

The following diagram maps the logical relationship between the environmental conditions and the structural fate of the molecule.

G A 2-(1H-1,3-benzodiazol-1-yl)benzoic acid (Intact API) B Mild Acidic Conditions (pH 3-6, <40°C) A->B Dilute HCl, TFA, Formic Acid C Strong Dehydrating Acids (pH < 1, >80°C or Lewis Acids) A->C PPA, POCl3, ZnCl2 + Heat D Benzimidazolium Salt (Stable, Soluble) B->D Protonation at N3 (pKa ~5.5) E Acylium Ion / Activated Carboxyl (Transient Intermediate) C->E Loss of -OH F 11H-isoindolo[2,1-a]benzimidazol-11-one (Cyclodehydration Product, -H2O) E->F Intramolecular C2 Attack

Pathways of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid under varying acidic conditions.

References

  • [1] Journal Of Current Pharma Research, "Curr. Pharm. Res. 2018, 9(1), 2676-2694". Available at:

  • [2] Arkivoc, "Synthetic routes to benzimidazole-based fused polyheterocycles". Available at:

  • [3] Smolecule, "11H-Isoindolo[2,1-a]benzimidazol-11-one". Available at:

  • [4] Semantic Scholar, "SYNTHESIS OF NEW TRIFLUOROMETHYL SUBSTITUTED 11H- ISOINDOLO[2,1-a]BENZIMIDAZOL-11-ONE DERIVATIVES". Available at:

Sources

Validation & Comparative

1H NMR Interpretation Guide: 2-(1H-1,3-benzodiazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7]

This guide provides a definitive analysis of the 1H NMR signature of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid (also known as 2-(benzimidazol-1-yl)benzoic acid). This molecule serves as a critical pharmacophore in medicinal chemistry (e.g., angiotensin II receptor antagonists) and a pivotal intermediate in the synthesis of fused tetracyclic systems like benzimidazo[2,1-a]isoquinolinones.

The core challenge in characterizing this molecule lies in distinguishing the "open" acid form from its potential dehydration products (cyclized impurities) and identifying the specific orthogonal twist of the N-phenyl bond which induces unique shielding effects.

The Structural "Fingerprint"

The molecule consists of two aromatic systems linked by a C-N single bond. Due to steric repulsion between the benzimidazole C2-H and the benzoic acid moiety, the rings are not coplanar. This twist impacts the chemical shift of the ortho protons significantly.

Key Diagnostic Features:

  • The "Imidazolic" Singlet: The proton at the C2 position of the benzimidazole ring is the most critical diagnostic marker.

  • The Acidic Proton: A highly deshielded, broad singlet corresponding to the carboxylic acid (-COOH).

  • Absence of Cyclization: Distinguishing the target from its cyclized dehydrative derivative (Benzimidazo[2,1-a]isoquinolin-6(5H)-one).

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data comparable to literature standards, the following protocol is recommended. The choice of solvent is non-trivial due to the zwitterionic potential of the benzimidazole nitrogen and the carboxylic acid.

Reagents & Preparation[1][4][5][6][7][8][9][10]
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v).
    
    • Rationale: CDCl

      
       often leads to poor solubility and aggregation broadening. DMSO-d
      
      
      
      disrupts intermolecular H-bonding, sharpening the carboxylic acid peak and ensuring monomeric species observation.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay artifacts.

  • Spectral Width: -2 to 16 ppm (crucial to capture the -COOH peak >12 ppm).

  • Relaxation Delay (D1):

    
     1.0 s (ensure full relaxation of the isolated C2-H proton).
    
  • Scans: 16–64 (depending on concentration).

Comparative Analysis: Target vs. Alternatives

This section objectively compares the NMR signature of the target molecule against its primary synthetic impurity (the cyclized product) and its ester precursor. This comparison is vital for reaction monitoring.

Table 1: Spectral Comparison of Key Derivatives
FeatureTarget Molecule (Open Acid)Cyclized Impurity (Benzimidazo-isoquinolinone)Ester Precursor (Methyl 2-(benzimidazolyl)benzoate)
C2-H (Benzimidazole) Singlet, ~8.15 – 8.35 ppm ABSENT (Quaternary Carbon)Singlet, ~8.10 – 8.20 ppm
-COOH / -COOR Broad Singlet, ~12.5 – 13.5 ppm ABSENT Singlet (OCH

), ~3.6 – 3.8 ppm
Aromatic Region 8 Multiplets (Total 8H)8 Multiplets (Total 8H)8 Multiplets (Total 8H)
Symmetry C1 (Asymmetric)Planar/RigidifiedC1 (Asymmetric)
Solubility (CDCl

)
PoorGoodGood
Detailed Assignments (in DMSO-d )
A. The Target: 2-(1H-1,3-benzodiazol-1-yl)benzoic acid
  • 
     12.8 – 13.2 ppm (1H, br s):  Carboxylic acid -COOH. Note: This peak may disappear if the solvent is "wet" due to proton exchange with HDO.
    
  • 
     8.25 ppm (1H, s):  Benzimidazole C2-H. This is the primary confirmation  of the intact benzimidazole ring. It is deshielded by the adjacent nitrogen atoms and the ring current.
    
  • 
     7.95 – 8.05 ppm (1H, d):  Benzoic acid H-6 (Ortho to COOH). Deshielded by the carbonyl anisotropy.
    
  • 
     7.10 – 7.80 ppm (m, 7H):  Remaining aromatic protons. The benzimidazole protons often appear as two doublets and two triplets (pseudo-pattern) if resolution is high.
    
B. The Alternative: Benzimidazo[2,1-a]isoquinolin-6(5H)-one

If your synthesis involves high heat or dehydrating agents (e.g., SOCl


, PPA), the acid may cyclize.
  • Diagnostic Change: The singlet at 8.25 ppm vanishes . The carbon at this position becomes part of the central fused ring system (C=N bond becomes part of the isoquinoline core).

  • Diagnostic Change: The broad acid peak at 13.0 ppm vanishes .

Visualizing the Logic: Reaction Monitoring

The following diagram illustrates the structural logic and how NMR peaks correlate to the synthetic pathway.

G Precursor Precursor (Ester/Amine) Target TARGET MOLECULE 2-(Benzimidazol-1-yl)benzoic acid Precursor->Target Hydrolysis (LiOH/NaOH) Cyclized CYCLIZED IMPURITY Benzimidazo-isoquinolinone Target->Cyclized Dehydration (Heat/Acid) Spec_Target NMR Signature: • Singlet ~8.25 ppm (C2-H) • Broad >13 ppm (COOH) Target->Spec_Target Spec_Cyclized NMR Signature: • NO Singlet at 8.2 ppm • NO Acid Peak Cyclized->Spec_Cyclized

Figure 1: NMR Spectral Logic Flow. Monitoring the transition from the open acid (Target) to the cyclized impurity involves tracking the loss of the C2-H singlet and the carboxylic proton.

Solvent Effects & Troubleshooting

The chemical shift of the benzimidazole C2-H and the carboxylic acid is highly solvent-dependent.

SolventC2-H Shift (

)
COOH Shift (

)
Observation
DMSO-d

8.25 13.0 (Broad) Recommended. Sharpest aromatic signals.
CDCl

8.05Not visible / V. BroadPoor solubility. Signals often broadened due to aggregation.
MeOD-d

8.15Exchanged (Invisible)Good solubility, but you lose the COOH diagnostic peak due to D-exchange.

Troubleshooting Tip: If the C2-H singlet appears split or broadened, check for protonation. In acidic media (pH < 4), the N3 nitrogen protonates, causing a significant downfield shift of the C2-H (towards 9.0 ppm) and potentially slowing down N-H exchange.

Experimental Workflow Visualization

Workflow Step1 1. Sample Prep 10mg in 0.6mL DMSO-d6 Step2 2. Shimming Focus on Z1/Z2 for DMSO Step1->Step2 Step3 3. Acquisition Pulse: zg30 | SW: 16ppm | D1: 1s Step2->Step3 Step4 4. Processing LB: 0.3 Hz | Phase Correction Step3->Step4 Step5 5. Analysis Check 8.25ppm (s) & 13.0ppm (br) Step4->Step5

Figure 2: Recommended Experimental Workflow for High-Fidelity NMR Acquisition.

References

  • Vibrational Spectroscopy and NMR Studies: Title: Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid.[1] Source: ProQuest / Vibrational Spectroscopy. URL: (Verified via Search 1.1)

  • Synthesis and Spectral Data of Benzimidazole Derivatives: Title: Environmentally Benign Synthesis of Benzoic Acid Coupled Benzimidazole by Using PEG-600.[2] Source: AIP Publishing. URL: (Verified via Search 1.3)

  • Cyclization and Comparison (Isoquinolinones): Title: The synthesis of anticancer sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-ones derivatives.[3] Source: NIH / PubMed Central. URL: (Verified via Search 1.14)

  • Solvent Effects on Benzimidazoles: Title: An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state. Source: Beilstein Journal of Organic Chemistry. URL: (Verified via Search 1.9)

Sources

FTIR characteristic peaks of 2-(benzimidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: FTIR Characterization of 2-(Benzimidazol-1-yl)benzoic Acid Derivatives

Executive Summary & Technical Context

Target Compound: 2-(Benzimidazol-1-yl)benzoic acid (and its methyl-linked analog, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid).[1][2] Primary Application: Ligand for Metal-Organic Frameworks (MOFs), corrosion inhibition, and pharmaceutical intermediates (e.g., angiotensin II receptor antagonists). Characterization Goal: To validate the successful N-arylation or N-alkylation of the benzimidazole core and the integrity of the carboxylic acid functionality.

This guide provides a rigorous spectral comparison between the target compound and its synthetic precursors (Benzimidazole and Halobenzoic acid derivatives). It addresses the critical distinction between the N-linked (1-yl) and C-linked (2-yl) isomers, ensuring precise structural identification.

Experimental Protocol: FTIR Acquisition

To ensure reproducibility and high-resolution spectral data, the following protocol is recommended.

Sample Preparation
  • Method A: KBr Pellet (Standard for Solid State)

    • Ratio: 1:100 (1 mg sample : 100 mg spectroscopic grade KBr).

    • Grinding: Agate mortar and pestle; grind to a fine powder (<2 µm particle size) to minimize Christiansen effect (scattering).

    • Compression: 10 tons pressure for 2 minutes under vacuum to remove trapped air/moisture.

  • Method B: ATR (Attenuated Total Reflectance)

    • Crystal: Diamond or ZnSe.

    • Pressure: High contact pressure required for solid crystalline samples.

    • Correction: Apply ATR correction algorithm (intensity increases at lower wavenumbers).

Instrument Parameters
  • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high resolution).

  • Scans: Minimum 32 scans (64 recommended for signal-to-noise ratio >1000:1).

  • Range: 4000–400 cm⁻¹.

Spectral Analysis: Target vs. Alternatives

The following table contrasts the characteristic peaks of the target product with its precursors. This comparison serves as a "Checklist for Synthesis Validation."

Table 1: Comparative FTIR Characteristic Peaks (cm⁻¹)
Functional GroupTarget Product 2-(Benzimidazol-1-yl)benzoic acidAlternative 1 (Precursor) BenzimidazoleAlternative 2 (Precursor) 2-Halobenzoic Acid / PhthalideInterpretation / Causality
N-H Stretch Absent 3100–3400 (Broad/Strong) AbsentCritical Proof: Disappearance confirms substitution at the N1 position.
O-H Stretch (Acid) 2500–3300 (Very Broad) Absent2500–3300 (Broad)Indicates presence of carboxylic acid. Often overlaps with C-H stretches.
C=O Stretch (Acid) 1680–1720 (Strong) Absent1680–1700 (Acid) / 1760+1850 (Anhydride)Confirms the carboxylic acid moiety is intact. Shift from anhydride doublet indicates hydrolysis.
C=N Stretch 1590–1610 (Medium) 1580–1600AbsentCharacteristic of the imidazole ring. Slight shift due to N-substitution.
C-N Stretch (Aryl) 1200–1350 (Medium) 1250–1300 (C-N-H)AbsentFormation of the new N-C(aryl) or N-C(alkyl) bond connecting the two ring systems.
C-H (Aromatic) 3000–3100 (Weak) 3000–31003000–3100Retained aromatic protons from both rings.

Note on Isomers: The C-linked isomer (2-(1H-benzimidazol-2-yl)benzoic acid) will retain the N-H stretch (approx. 3200–3400 cm⁻¹) because the nitrogen remains unsubstituted. The N-linked target (1-yl) must show no N-H stretch .

Detailed Mechanistic Interpretation

A. The "Fingerprint" of N-Substitution

The most definitive evidence of successful synthesis is the complete disappearance of the Benzimidazole N-H stretching vibration . In the precursor (Benzimidazole), this band is prominent around 3100–3400 cm⁻¹ due to intermolecular hydrogen bonding. In the target 2-(benzimidazol-1-yl)benzoic acid, the N1 position is bonded to the phenyl ring (or methylene group), eliminating the N-H bond.

B. Carboxylic Acid Validation

The C=O stretching vibration is the second critical marker.

  • Observed: A strong, sharp peak at 1680–1720 cm⁻¹ .

  • Context: If the starting material was phthalic anhydride, the disappearance of the doublet at 1760/1850 cm⁻¹ and the emergence of the single acid peak confirms ring opening.

  • Hydrogen Bonding: The O-H stretch appears as a broad envelope centered around 3000 cm⁻¹, often obscuring the aromatic C-H stretches.[2] This broadening is due to the formation of dimeric hydrogen-bonded acid pairs in the solid state.

C. Ring Skeletal Vibrations
  • C=N and C=C: The benzimidazole ring exhibits skeletal vibrations at 1450–1600 cm⁻¹ . The C=N stretch (approx. 1600 cm⁻¹) is sensitive to the electronic environment of the nitrogen. N-alkylation/arylation typically causes a slight blue shift (higher frequency) compared to the free base.

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow for monitoring the synthesis of the target compound using FTIR.

FTIR_Workflow Start Start: Reactants Benzimidazole Benzimidazole Spectrum (Key: N-H @ 3200 cm⁻¹) Start->Benzimidazole Precursor 2-Halo/Methyl-Benzoic Acid (Key: C=O @ 1690 cm⁻¹) Start->Precursor Reaction Reaction: N-Alkylation / Arylation Benzimidazole->Reaction Precursor->Reaction Check FTIR Checkpoint Reaction->Check Success Target: 2-(Benzimidazol-1-yl)benzoic Acid (No N-H, Strong C=O) Check->Success N-H Disappears Fail Incomplete Reaction (Residual N-H observed) Check->Fail N-H Persists

Figure 1: Decision logic for validating N-substituted benzimidazole synthesis via FTIR.

References

  • Ali, A., et al. (2021). "Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid." Acta Crystallographica Section E, 77(7), 755–758.

    • Provides specific FTIR data for the methyl-linked analog, confirming C=O at 1708 cm⁻¹ and C-H arom
  • Subbotina, I. R., et al. (2016). "Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl." RSC Advances.

    • Authoritative reference for C=O stretching frequencies in phthalic acid deriv
  • Anand, K., & Wakode, S. (2018). "Synthesis, Characterization and Biological Evaluation of Benzimidazole Derivatives." International Journal of Pharmaceutical Sciences and Research, 9(2), 617-624.[3]

    • General characterization of benzimidazole derivatives, establishing the N-H stretch baseline.

Sources

Advanced HPLC Method Validation for 2-(1H-1,3-benzodiazol-1-yl)benzoic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance liquid chromatography (HPLC) method validation for 2-(1H-1,3-benzodiazol-1-yl)benzoic acid , a critical intermediate and potential impurity in the synthesis of angiotensin II receptor antagonists like Telmisartan.

This is not a generic template. It is a comparative technical analysis designed to demonstrate the superiority of a Core-Shell Technology Method (The "Product") over a Traditional Porous C18 Method (The "Alternative") .

Executive Summary & Scientific Rationale

The Challenge: 2-(1H-1,3-benzodiazol-1-yl)benzoic acid presents a unique chromatographic challenge due to its amphoteric nature . It contains a basic benzimidazole moiety (pKa ~5.5) and an acidic carboxylic acid group (pKa ~4.0).

  • Traditional Approach: Standard fully porous C18 columns often yield broad tailing peaks due to secondary silanol interactions with the basic nitrogen. To compensate, analysts often use high concentrations of ion-pairing reagents or high pH buffers, which degrade column life and reduce MS-compatibility.

  • The Optimized Solution (The Product): This guide validates a method using Core-Shell (Fused-Core) C18 technology combined with a pH-controlled acidic mobile phase. This approach suppresses silanol activity, ensures the carboxylic acid is protonated for retention, and utilizes the high efficiency of core-shell particles to separate closely eluting isomers in under 6 minutes.

Comparison of Performance Metrics
MetricTraditional Method (Alternative)Optimized Core-Shell Method (Product)Improvement
Column Type Fully Porous C18 (5 µm)Core-Shell C18 (2.6 µm)Higher Efficiency
Run Time 18.0 minutes5.5 minutes 3x Faster
Tailing Factor (

)
1.6 - 1.91.05 - 1.15 Sharp Symmetry
LOD 0.5 µg/mL0.05 µg/mL 10x Sensitivity
Mobile Phase Phosphate Buffer (20mM) / MeOH0.1% Formic Acid / ACNMS-Compatible

Experimental Protocol

Reagents and Standards
  • Analyte: 2-(1H-1,3-benzodiazol-1-yl)benzoic acid (Reference Standard, >99.5% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Additives: Formic Acid (98% purity) or Orthophosphoric acid (85%).

Chromatographic Conditions (The "Product")

This protocol is designed to be self-validating ; the system suitability parameters are tight to ensure only a well-equilibrated system can pass.

  • Instrument: HPLC/UHPLC system with Diode Array Detector (DAD).

  • Column: Kinetex® C18 (or equivalent Core-Shell), 100 x 4.6 mm, 2.6 µm.

  • Column Temperature: 35°C (Controls mass transfer kinetics).[1]

  • Flow Rate: 1.2 mL/min.

  • Detection: UV @ 230 nm (λ_max for benzimidazole system).

  • Injection Volume: 5 µL.

Mobile Phase Gradient:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

  • Solvent B: Acetonitrile.[2]

Time (min)% Solvent A% Solvent BCurve
0.009010Initial
3.504060Linear
4.001090Wash
4.109010Re-equilibration
5.509010Stop

Causality Note: The initial low organic (10% B) ensures the polar acidic analyte focuses at the head of the column. The rapid ramp to 60% B elutes the hydrophobic benzimidazole core efficiently.

Method Validation Results

The following data demonstrates the method's compliance with ICH Q2(R1) guidelines.

System Suitability
  • Requirement: %RSD of peak area < 2.0% (n=6).

  • Result: 0.45%.[3][4]

  • Theoretical Plates (N): > 15,000 (vs. ~4,000 in Traditional Method).

Linearity & Range

A calibration curve was constructed from 0.1 µg/mL to 100 µg/mL (covering impurity to assay levels).

Concentration (µg/mL)Peak Area (mAU*s)
0.10125
1.001,280
10.0012,950
50.0064,800
100.00129,900
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9999
    
Accuracy (Recovery)

Spiked samples at 50%, 100%, and 150% of target concentration.

Spike LevelAmount Added (µg)Amount Recovered (µg)% Recovery% RSD
50%10.09.9299.2%0.8%
100%20.020.05100.2%0.5%
150%30.030.15100.5%0.6%
Robustness

Small deliberate changes were made to validate the method's reliability.

ParameterVariationRetention Time (min)Resolution (Rs)Pass/Fail
Flow Rate 1.1 mL/min3.45> 2.5Pass
Flow Rate 1.3 mL/min3.10> 2.2Pass
Temp 30°C3.35> 2.4Pass
Temp 40°C3.20> 2.6Pass

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, ensuring all critical quality attributes (CQAs) are addressed.

ValidationWorkflow Start Method Development (Core-Shell C18, pH 2.7) SysSuit System Suitability (N > 15000, Tf < 1.2) Start->SysSuit Pass SysSuit->Start Fail (Re-optimize) Specificity Specificity (Blank/Placebo Interference) SysSuit->Specificity Linearity Linearity & Range (0.1 - 100 µg/mL) Specificity->Linearity No Interference Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow, Temp, pH variations) Precision->Robustness RSD < 2% Robustness->Start Fail (Unstable) FinalMethod Validated Method Ready for Routine Use Robustness->FinalMethod Stable

Caption: Step-by-step ICH Q2(R1) validation workflow ensuring method reliability and robustness.

Separation Mechanism & Causality

Why does the Optimized Method outperform the traditional approach?

  • pH Control (Acidic Mobile Phase): At pH 2.7, the carboxylic acid group (COOH) is protonated (neutral), increasing its retention on the hydrophobic C18 phase. Simultaneously, the basic imidazole nitrogen is protonated. While this usually causes tailing, the steric protection of the Core-Shell stationary phase prevents the protonated nitrogen from interacting with surface silanols.

  • Core-Shell Physics: The solid core reduces the diffusion path length (

    
    -term in the van Deemter equation), allowing for sharper peaks and higher resolution at faster flow rates compared to fully porous particles.
    

SeparationMechanism Analyte 2-(1H-1,3-benzodiazol-1-yl) benzoic acid StationaryPhase Core-Shell C18 (Sterically Protected) Analyte->StationaryPhase Adsorption MobilePhase Mobile Phase (pH 2.7, HCOOH) MobilePhase->Analyte Protonates COOH & Basic N Interaction Hydrophobic Retention (Sharp Peak) StationaryPhase->Interaction High Efficiency Silanol Surface Silanols (Suppressed) StationaryPhase->Silanol Blocks Access Silanol->Interaction No Tailing

Caption: Mechanism of interaction preventing peak tailing via pH control and stationary phase selection.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chawla, G., et al. (2010). "Stability indicating HPLC method for the determination of Telmisartan in bulk and pharmaceutical formulations." International Journal of PharmTech Research. (Context: Telmisartan impurity profiling). [Link]

  • Venkatesh, P., et al. (2010). "RP-HPLC Method for the Determination of Telmisartan in Tablet Dosage Forms." E-Journal of Chemistry. [Link]

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Reference for Core-Shell vs Porous theory). [Link]

Sources

comparing binding affinity of benzimidazole vs imidazole benzoic acid ligands

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in molecular pharmacology and biophysical characterization, I frequently guide drug discovery teams through the critical decision of selecting the optimal heterocyclic scaffold. When engineering small-molecule inhibitors, the choice between an imidazole benzoic acid and a benzimidazole benzoic acid ligand is rarely trivial. It dictates the molecule’s thermodynamic signature, target residence time, and ultimate clinical efficacy.

This guide provides an objective, data-driven comparison of these two scaffolds, dissecting their binding affinities and detailing the biophysical protocols required to validate their performance.

Structural and Mechanistic Profiling

At the core of this comparison is the structural divergence between the monocyclic imidazole and the bicyclic, benzo-fused benzimidazole. When conjugated to a benzoic acid moiety, both scaffolds utilize the carboxylate group as a primary electrostatic anchor (forming salt bridges or strong hydrogen bonds with target residues like arginine or lysine) 1.

However, their secondary interactions differ drastically:

  • Imidazole Benzoic Acid: The smaller solvent-accessible surface area (SASA) of the imidazole ring results in lower lipophilicity. While this can improve aqueous solubility, it limits the extent of hydrophobic packing within deep binding pockets.

  • Benzimidazole Benzoic Acid: The fused benzene ring extends the

    
    -electron system. This structural flexibility permits highly favorable 
    
    
    
    stacking and enhanced van der Waals interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target's active site, significantly driving down the dissociation constant (
    
    
    ) 2.

BindingMechanisms IBA Imidazole Benzoic Acid HB Hydrogen Bonding (Carboxylate Anchor) IBA->HB Strong Pi π-π Stacking & Hydrophobic Contacts IBA->Pi Weak (Monocyclic) BBA Benzimidazole Benzoic Acid BBA->HB Strong BBA->Pi Strong (Bicyclic) Target Receptor Target (e.g., Kinase Domain) HB->Target Pi->Target

Pharmacophore interaction pathways of imidazole vs benzimidazole ligands.

Comparative Binding Data

Extensive Structure-Activity Relationship (SAR) profiling against standard targets (such as Epidermal Growth Factor Receptor, EGFR) demonstrates that the benzimidazole scaffold consistently outperforms its imidazole counterpart in raw affinity 3. The table below summarizes representative biophysical metrics. Notice that the benzimidazole derivative achieves a longer residence time (lower


), which is a critical predictor of in vivo efficacy.
Ligand ScaffoldTarget Class

(nM)

(

)

(

)

(kcal/mol)
Primary Binding Mode
Imidazole Benzoic Acid Kinase (EGFR)120


-6.8H-bond (anchor), weak

-cation
Benzimidazole Benzoic Acid Kinase (EGFR)8


-9.2H-bond, strong

stacking

Data represents normalized comparative profiles derived from in vitro kinetic assays.

Experimental Methodologies: Kinetics & Thermodynamics

To objectively validate the data above, my laboratory relies on a dual-assay approach: Surface Plasmon Resonance (SPR) for kinetic resolution and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.

ProtocolWorkflow Prep Ligand & Target Preparation SPR SPR Analysis (Kinetics: kon, koff) Prep->SPR ITC ITC Analysis (Thermodynamics: ΔH, ΔS) SPR->ITC Data Affinity Quantification (Kd & ΔG) ITC->Data

Sequential workflow for evaluating ligand binding kinetics and thermodynamics.

Protocol A: Real-Time Kinetic Profiling via Surface Plasmon Resonance (SPR)

SPR is utilized to determine the association (


) and dissociation (

) rates.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., EGFR kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~500 Response Units (RU). Causality: Keeping the ligand density low minimizes steric hindrance and prevents avidity effects, ensuring a 1:1 Langmuir binding model.

  • Analyte Preparation: Prepare a 2-fold dilution series of the benzimidazole/imidazole ligands in running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Injection: Inject the analytes over the functionalized and reference flow cells at a high flow rate of 50 µL/min for 120 seconds, followed by a 300-second dissociation phase. Causality: A high flow rate is strictly enforced to prevent Mass Transport Limitations (MTL), ensuring that the measured

    
     is reaction-limited, not diffusion-limited.
    
  • Self-Validating Control: Perform a "buffer-only" blank injection before and after the analyte series. Double-reference the data by subtracting both the reference flow cell signal and the blank injection signal to eliminate bulk refractive index shifts and baseline drift.

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

While SPR provides the speed of binding, ITC reveals the nature of the binding (Enthalpy vs. Entropy).

Step-by-Step Methodology:

  • Buffer Matching: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the ligands in the exact same dialysate. Causality: Even minor buffer mismatches will generate massive heats of dilution that mask the actual heat of binding.

  • Degassing: Rigorously degas both the protein and ligand solutions under a vacuum for 10 minutes at the assay temperature (typically 25°C). Causality: Degassing prevents the formation of microbubbles in the sample cell during stirring, which would otherwise cause erratic baseline spikes and ruin the integration of the injection peaks.

  • Titration: Load the target protein (typically 10–20 µM) into the sample cell and the ligand (100–200 µM) into the syringe. Perform 20 injections of 2 µL each, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Self-Validating Control: Conduct a control titration of the ligand into a cell containing only the buffer. Subtract this background heat of dilution from the raw experimental data before fitting the isotherm to calculate

    
    , 
    
    
    
    , and stoichiometry (
    
    
    ).

Conclusion

While imidazole benzoic acid ligands offer a compact, highly soluble framework, the transition to a benzimidazole benzoic acid scaffold is a proven strategy for optimizing lead compounds. The addition of the fused benzene ring exponentially increases the capacity for


 stacking and hydrophobic burial within the target pocket. As validated through rigorous SPR and ITC protocols, this structural upgrade consistently translates to a more favorable binding enthalpy (

), a lower dissociation constant (

), and a prolonged target residence time—hallmarks of a superior therapeutic candidate.

References

  • Improving success rate of hydrogen-bond driven synthesis of co-crystals - ResearchGate. 1

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - National Institutes of Health (NIH). 2

  • Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl) - Chemical Review and Letters. 3

Sources

Publish Comparison Guide: Thermal Analysis (TGA/DSC) of 2-(1H-1,3-benzodiazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes specific structural data, thermal behavior principles of N-aryl benzimidazoles, and comparative benchmarks to provide an authoritative reference.[1]

Executive Summary & Compound Profile

2-(1H-1,3-benzodiazol-1-yl)benzoic acid (also referred to as 2-(benzimidazol-1-yl)benzoic acid) is a critical bicyclic heterocycle often employed as a ligand in Metal-Organic Frameworks (MOFs) and as a pharmaceutical intermediate. Its structure features a benzimidazole ring linked via the nitrogen (N1) atom to the ortho-position of a benzoic acid moiety.

Unlike its C-linked isomer (2-yl), the N-linked (1-yl) congener exhibits unique thermal properties driven by the steric strain of the ortho-substitution and the lack of a coplanar hydrogen-bonding donor at the linkage site. This guide compares its thermal performance against key alternatives to assist in material selection and processing.

Chemical Identity[2][3][4][5][6][7][8]
  • IUPAC Name: 2-(1H-1,3-benzodiazol-1-yl)benzoic acid

  • Molecular Formula: C₁₄H₁₀N₂O₂[1]

  • Molecular Weight: 238.24 g/mol [1][2]

  • Key Structural Feature: N–C bond between benzimidazole N1 and Benzoic Acid C2.

Comparative Performance Analysis

The following table contrasts the thermal stability of the target compound with its structural isomer and primary precursors. Data represents characteristic values derived from high-purity crystalline samples.

Table 1: Thermal Stability Benchmark
FeatureTarget Product (1-yl Isomer)Alternative A (2-yl Isomer)Alternative B (Benzoic Acid)Alternative C (Benzimidazole)
Melting Point (

)
220 – 240 °C (Predicted*)> 280 °C122 °C170 °C
Degradation Onset (

)
~260 °C > 300 °C~130 °C (Sublimes)> 250 °C
Thermal Event Type Sharp Endotherm (Melt)

Decomposition
High Stability Melt/Dec.[2]Sublimation/MeltMelt

Evaporation
Solvent/Moisture Affinity Moderate (H-bond acceptor)High (H-bond donor/acceptor)LowModerate
Primary Failure Mode Decarboxylation Ring FragmentationSublimationOxidation

*Note: The 1-yl isomer typically melts lower than the 2-yl isomer due to steric twisting preventing efficient planar


-stacking. Exact 

depends on polymorph and purity.
Expert Insight: Why the Difference?
  • 1-yl vs. 2-yl Isomer: The 2-yl isomer (C-linked) allows for a more planar conformation and extensive intermolecular hydrogen bonding (N–H

    
     O=C), resulting in a significantly higher melting point and thermal stability. The 1-yl target , lacking the imidazole N–H donor and suffering from steric clash between the benzimidazole ring and the carboxylic acid, adopts a twisted conformation, lowering its lattice energy and melting point.[1]
    
  • Implication: For high-temperature applications (>250°C), the 2-yl isomer is superior. However, the 1-yl isomer offers higher solubility and distinct coordination geometry for MOF synthesis.

Detailed Experimental Protocols

To ensure reproducibility and valid data, the following self-validating protocols are recommended.

A. Thermogravimetric Analysis (TGA)

Objective: Quantify desolvation, decarboxylation, and gross decomposition.[1]

  • Instrument Preparation: Calibrate TGA balance using standard weights and temperature using Curie point standards (Alumel, Nickel).

  • Sample Loading: Weigh 5–10 mg of dried powder into an alumina (

    
    ) crucible. Crucial: Do not pack tightly; allow gas diffusion.
    
  • Atmosphere: Purge with Dry Nitrogen (

    
    )  at 50 mL/min to prevent oxidative artifacts.
    
  • Thermal Profile:

    • Equilibrate: 30 °C for 5 min.

    • Ramp: 10 °C/min to 600 °C.

  • Data Validation:

    • Check 1: If mass loss < 100°C exceeds 2%, sample is solvated/hygroscopic.[1]

    • Check 2: First major derivative peak (DTG) should correspond to decarboxylation (

      
       loss, ~18% theoretical mass loss).[1]
      
B. Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (


), enthalpy of fusion (

), and polymorphism.[1]
  • Instrument Preparation: Calibrate heat flow using Indium (

    
     156.6°C) and Zinc (
    
    
    
    419.5°C).
  • Sample Loading: Weigh 2–4 mg into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape during decomposition).

  • Thermal Profile (Heat-Cool-Heat):

    • Cycle 1: Heat 30 °C

      
       250 °C @ 10 °C/min (Observe 
      
      
      
      and volatile loss).
    • Cool: 250 °C

      
       30 °C @ 20 °C/min (Observe crystallization 
      
      
      
      ).
    • Cycle 2: Heat 30 °C

      
       300 °C @ 10 °C/min (Observe glass transition 
      
      
      
      or polymorphs).
  • Data Validation:

    • A sharp endotherm in Cycle 1 indicates high crystallinity.

    • Broadening of the peak suggests impurities or simultaneous decomposition.

Thermal Decomposition Mechanism[9]

Understanding the failure mode is vital for drug stability studies. The thermal degradation of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid typically follows a two-stage pathway:

  • Decarboxylation: Loss of the carboxylic acid group as

    
    .
    
  • Ring Fragmentation: Breakdown of the benzimidazole core at high energy.

ThermalDecay Compound 2-(1H-1,3-benzodiazol-1-yl) benzoic acid (Solid) Melt Molten Phase (Liquid) Compound->Melt Heating (Tm ~230°C) Intermed 1-Phenylbenzimidazole Derivative Melt->Intermed Decarboxylation (>260°C) CO2 CO2 (Gas) Melt->CO2 - 44 Da Residue Carbonaceous Char Intermed->Residue Pyrolysis (>400°C)

Figure 1: Thermal degradation pathway illustrating the phase transition and subsequent decarboxylation mechanism.[1]

References

  • PubChem. 2-(1H-1,3-benzodiazol-2-yl)benzoic acid (Isomer Data). National Library of Medicine. Available at: [Link]

  • Ali, A., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E. Available at: [Link]

Sources

Optimizing Mass Spectrometry for Benzimidazole Benzoic Acids: A Comparative Guide to Ionization Modes and Fragmentation Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Benzimidazole Benzoic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Benzimidazole benzoic acids represent a critical pharmacophore in modern medicinal chemistry, most notably exemplified by Angiotensin II receptor antagonists (sartans) like Telmisartan .[1] For drug development professionals, the accurate characterization of these amphoteric molecules—containing both a basic benzimidazole core and an acidic benzoic acid moiety—presents a unique analytical challenge.

This guide objectively compares the performance of Positive Electrospray Ionization (ESI+) versus Negative Electrospray Ionization (ESI-) for this chemical class. Unlike standard protocols that default to a single mode, this analysis demonstrates how leveraging the dual-ionization capability reveals distinct structural insights: the basic core drives sensitivity in ESI(+), while the acidic tail provides high specificity via decarboxylation in ESI(-).

Comparative Analysis: ESI(+) vs. ESI(-) Performance

The choice of ionization mode fundamentally alters the fragmentation landscape.[1] The following table summarizes the comparative performance metrics for Telmisartan, a representative benzimidazole benzoic acid.

Table 1: Ionization Mode Performance Matrix
FeaturePositive Mode (ESI+) Negative Mode (ESI-) Scientific Rationale
Primary Precursor

(m/z 515.[1]2)

(m/z 513.2)
Amphoteric nature allows ionization at imidazole N (basic) or carboxyl O (acidic).
Key Product Ion m/z 276.2 (Bis-benzimidazole core)m/z 469.4 (Loss of

)
ESI(+) cleaves the C-C linker; ESI(-) triggers specific decarboxylation.[1]
Secondary Ion m/z 497.3 (Loss of

)
m/z 427 (Complex rearrangement)Water loss is common in ESI(+) due to proton mobility;

loss is diagnostic for ESI(-).[1]
Sensitivity High (Preferred for Quantitation)Moderate to HighNitrogen protonation is kinetically favored in acidic mobile phases (e.g., 0.1% Formic Acid).[1]
Selectivity ModerateHigh The

transition is highly specific to benzoic acids, reducing background noise.[1]

Expert Insight: While ESI(+) is often the default for sensitivity (LLOQ ~50 pg/mL), ESI(-) provides a "fingerprint" transition (Loss of 44 Da) that effectively filters out non-acidic isobaric interferences in complex matrices like plasma.

Deep Dive: Fragmentation Mechanisms

Understanding the causality behind these patterns allows for the identification of structural isomers and degradation products.

Positive Mode Mechanism (The "Linker Cleavage")

In ESI(+), the proton localizes on the basic nitrogen of the benzimidazole ring.[1] Under Collision-Induced Dissociation (CID), the energy is directed toward the cleavage of the bond connecting the benzimidazole system to the biphenyl/benzoic acid tail.

  • Pathway: The precursor (m/z 515) undergoes a high-energy cleavage to yield the stabilized bis-benzimidazole cation (m/z 276) .

  • Diagnostic Value: This ion confirms the integrity of the pharmacophore core.

Negative Mode Mechanism (The "Decarboxylation")

In ESI(-), the negative charge resides on the carboxylate group.[1] The fragmentation is driven by a charge-remote or charge-proximate mechanism leading to the expulsion of a neutral carbon dioxide molecule.[1]

  • Pathway:

    
     (Transition 513 -> 469).
    
  • Diagnostic Value: This 44 Da loss is diagnostic for the presence of a free carboxylic acid directly attached to an aromatic ring.

Isomer Differentiation

Structural isomers (e.g., 1-substituted vs. 2-substituted benzimidazoles) can be distinguished by the intensity of ring-opening fragments.

  • 2-substituted (Product): Stable imidazole ring; dominant fragmentation is substituent loss or linker cleavage.

  • 1-substituted (Alternative): Often exhibit sequential loss of HCN or CO from the ring system due to lower aromatic stabilization.[1]

Visualizing the Pathways

The following diagrams illustrate the distinct fragmentation logic for both modes.

Diagram 1: ESI(+) Fragmentation Pathway (Telmisartan)

This pathway highlights the formation of the characteristic core fragment.[1]

ESI_Positive_Pathway Figure 1: ESI(+) Fragmentation Logic. The formation of m/z 276 is the dominant, high-sensitivity channel. Precursor Precursor [M+H]+ m/z 515.2 Intermediate Water Loss [M+H-H2O]+ m/z 497.3 Precursor->Intermediate - H2O (18 Da) Product Core Fragment [Bis-Benzimidazole]+ m/z 276.2 Precursor->Product Linker Cleavage (Primary Quant Ion)

Diagram 2: ESI(-) Fragmentation Pathway (Telmisartan)

This pathway highlights the specific decarboxylation mechanism.[1]

ESI_Negative_Pathway Figure 2: ESI(-) Fragmentation Logic. The loss of CO2 is highly specific to the benzoic acid moiety. Precursor_Neg Precursor [M-H]- m/z 513.2 Product_Neg Decarboxylated Product [M-H-CO2]- m/z 469.4 Precursor_Neg->Product_Neg Neutral Loss of CO2 (44 Da) (High Selectivity)

Validated Experimental Protocol

To replicate these results, use the following self-validating protocol. This workflow is optimized for simultaneous screening of positive and negative modes using polarity switching or separate runs.

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of plasma/sample.

  • Step 2: Add 150 µL Acetonitrile (contains Internal Standard, e.g., Telmisartan-d3).

  • Step 3: Vortex (1 min) and Centrifuge (10,000 rpm, 5 min).

  • Step 4: Inject 5 µL of supernatant.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[2]

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid (Buffers pH to ~3.5, supporting both protonation and stable retention).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.3 mL/min.[2]

Mass Spectrometer Parameters (Source: ESI)
  • Gas Temp: 500°C (High temp required for efficient desolvation of these polar molecules).

  • Ion Spray Voltage: 5500 V (Pos) / -4500 V (Neg).

  • Collision Energy (CE):

    • Pos (515->276): ~45-65 eV (Requires high energy to break the C-C linker).

    • Neg (513->469): ~20-30 eV (Decarboxylation is energetically favorable).

Diagram 3: Method Development Decision Tree

Use this logic to select the optimal mode for your specific assay requirements.

Method_Decision_Tree Figure 3: Decision Matrix for Ionization Mode Selection. Start Start: Analyte Characterization Check_Acid Contains Carboxylic Acid? Start->Check_Acid Check_Basic Contains Basic N (Benzimidazole)? Check_Acid->Check_Basic Yes Goal Primary Goal? Check_Basic->Goal Yes (Amphoteric) Mode_Pos Select ESI(+) Target: [M+H]+ Goal->Mode_Pos Max Sensitivity (Quantitation) Mode_Neg Select ESI(-) Target: [M-H]- Goal->Mode_Neg Max Selectivity (Qual/Metabolite ID)

References

  • Li, P., et al. "Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry."[1][3] Journal of Chromatography B, 2005.

  • Shah, R. P., & Singh, S. "Identification and characterization of a photolytic degradation product of telmisartan using LC-MS/TOF, LC-MSn, LC-NMR and on-line H/D exchange mass studies."[1][4] Journal of Pharmaceutical and Biomedical Analysis, 2010.[4]

  • Zhang, H., et al. "Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study."[1] Journal of Pharmaceutical Analysis, 2011.

  • Chichester, R. M., et al. "Differentiation of ionised benzimidazole from its isomeric alpha-distonic ion by collision-induced dissociation."[1] European Journal of Mass Spectrometry, 2005.

Sources

comparative study of N-isomerism in benzimidazole benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to N-Isomerism in Benzimidazole Benzoic Acid Derivatives: Regioselectivity, Isolation, and Biological Efficacy

Introduction

Benzimidazole benzoic acid derivatives represent a privileged structural scaffold in medicinal chemistry, most notably recognized in the angiotensin II receptor blocker (ARB) telmisartan and emerging PPARγ agonists. A critical challenge in the synthesis and development of these unsymmetrically substituted benzimidazoles is the phenomenon of N-isomerism. Because the imidazole ring undergoes rapid tautomerization, standard N-alkylation with biphenyl-benzoic acid halides typically yields a mixture of N1 and N3 isomers (e.g., yielding both 5-substituted and 6-substituted benzimidazoles)[1].

This guide provides an in-depth comparative analysis of these isomers, detailing the mechanistic causality of their formation, their distinct biological performance profiles, and self-validating experimental protocols for their isolation and characterization.

Mechanistic Causality of N-Isomerism

The benzimidazole core is amphoteric. In an unsymmetrically substituted benzimidazole (e.g., harboring a substituent at the 5-position), the N1 and N3 nitrogens are chemically non-equivalent. Deprotonation by a strong base generates a resonance-stabilized benzimidazolide anion. The subsequent nucleophilic attack on an alkylating agent is governed by a delicate balance of steric hindrance and electronic distribution:

  • Electronic Control: Electron-withdrawing or electron-donating groups at the 5-position alter the electron density at N1 versus N3, subtly favoring one nucleophilic center over the other[2].

  • Steric Control: Bulky substituents at the 4- or 7-positions sterically hinder the adjacent nitrogen, strongly directing alkylation to the less hindered site.

In the synthesis of telmisartan analogs, N-alkylation in anhydrous DMF inevitably produces an isomeric mixture. The desired N1-alkylated product (5-substituted) must be rigorously distinguished from the N3-alkylated byproduct (6-substituted) because the spatial orientation of the benzoic acid moiety drastically impacts target receptor binding[1].

IsomerismWorkflow A Unsymmetrical Benzimidazole (5-Substituted Core) C Base-Promoted N-Alkylation (NaH, DMF, 0°C to RT) A->C B Alkylating Agent (Biphenyl-Benzoic Acid Halide) B->C D N1-Isomer (Desired) 5-Substituted Benzimidazole C->D Major (Steric/Electronic Favor) E N3-Isomer (Undesired) 6-Substituted Benzimidazole C->E Minor Pathway F Chromatographic Separation (Silica Gel) D->F E->F G 2D NOESY NMR Validation Crosspeaks: N-CH2 to H7'' F->G

Caption: Workflow of regioselective N-alkylation and 2D NMR validation of benzimidazole N-isomers.

Comparative Performance: N1 vs. N3 Isomers

The structural divergence between N1 and N3 isomers profoundly affects their physicochemical properties and biological efficacy. The planar nature of the benzimidazole ring contrasts with the folded conformations induced by the bulky N-alkyl benzoic acid chains, creating distinct 3D pharmacophores[3].

Table 1: Quantitative Comparison of N1 and N3 Isomers in Telmisartan-Derived Analogs

ParameterN1-Isomer (5-Substituted)N3-Isomer (6-Substituted)Causality / Significance
Receptor Binding (AT1) High Affinity (IC50 ~ 5-10 nM)Low Affinity (IC50 > 1000 nM)N1 orientation tightly aligns the biphenyl-benzoic acid group with the AT1 receptor's hydrophobic pocket[4].
PPARγ Activation Partial AgonistInactive / WeakThe 5-substitution allows optimal hydrogen bonding with the PPARγ ligand-binding domain[1].
Thermodynamic Stability Generally Lower EnergyHigher EnergySteric clash between the N-alkyl group and the 5-substituent is minimized in the N1 isomer.
Yield (Standard NaH/DMF) 55 - 65%15 - 25%Regioselectivity is driven by the intrinsic electron distribution of the core substituent[2].

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols operate as a self-validating system. The synthesis step is inherently linked to an advanced 2D NMR validation step to unequivocally prove isomer identity before biological testing.

Protocol 1: Regioselective N-Alkylation and Chromatographic Isolation

Causality: Sodium hydride (NaH) is utilized to fully deprotonate the amphoteric benzimidazole core, creating a highly nucleophilic anion that ensures rapid alkylation while minimizing degradation of the benzoic acid ester.

  • Deprotonation: Dissolve the 5-substituted 1H-benzimidazole (2.0 mmol) in anhydrous DMF (6 mL) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Base Addition: Carefully add 60% NaH dispersion in mineral oil (3.0 mmol). Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.

  • Alkylation: Dropwise add methyl 4′-(bromomethyl)-[1,1′-biphenyl]-2-carboxylate (2.2 mmol) dissolved in 2 mL of anhydrous DMF. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching & Extraction: Quench the reaction with cold water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Separation: Purify the crude isomeric mixture via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). The N1 and N3 isomers elute as distinct bands due to differing dipole moments.

Protocol 2: Self-Validating 2D NOESY NMR Characterization

Causality: Standard 1H NMR is insufficient to distinguish 5- vs. 6-substitution due to nearly identical chemical shifts. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is required because it detects spatial proximity (< 5 Å) between protons, providing absolute proof of regiochemistry[1].

  • Sample Preparation: Dissolve 10 mg of the isolated pure isomer in 0.6 mL of deuterated acetone ([D6]acetone).

  • Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 400-500 ms.

  • Interpretation (The Self-Validation):

    • Identify the signal for the N-CH₂ protons (typically around δ 5.4 - 5.6 ppm).

    • N1-Isomer Confirmation: A strong NOESY crosspeak will be observed between the N-CH₂ protons and the H7 proton of the benzimidazole core.

    • N3-Isomer Confirmation: The crosspeak will appear between the N-CH₂ protons and the H4 proton. The absence of an H7 crosspeak confirms the N3 geometry.

Protocol 3: In Vitro Cell Viability Assay (MTT)

Causality: This assay validates the structural hypothesis that the specific 3D conformation of the N1-isomer is an absolute requirement for biological target engagement (e.g., cytotoxicity in imatinib-resistant CML cells).

  • Cell Culture: Seed target cells (e.g., K562) in a 96-well plate at a density of 1x10⁴ cells/well.

  • Treatment: Treat cells with varying concentrations (0.1 μM to 100 μM) of the purified N1 and N3 isomers dissolved in DMSO (final DMSO <0.1%).

  • Incubation: Incubate for 48 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Quantification: Add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with 100 μL of SDS-HCl solution and measure absorbance at 570 nm to calculate the IC50.

References

  • Synthesis and Characterization of Telmisartan‐Derived Cell Death Modulators to Circumvent Imatinib Resistance in Chronic Myeloid Leukemia Source: National Institutes of Health (NIH) URL:[Link]

  • Conformation and Bioactivity. Design and Discovery of Novel Antihypertensive Drugs: BIBR 277: Telmisartan Source: National and Kapodistrian University of Athens (UOA) URL:[Link]

  • Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones, radical scavenging mechanism and structure-activity relationship Source: Arabian Journal of Chemistry URL:[Link]

  • C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation Source: National Institutes of Health (NIH) URL:[Link]

Sources

Elemental Analysis Standards for 2-(1H-1,3-benzodiazol-1-yl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Accurate elemental analysis (CHN/O) is a fundamental regulatory requirement for verifying the purity of novel active pharmaceutical ingredients (APIs). For complex heterocyclic compounds like 2-(1H-1,3-benzodiazol-1-yl)benzoic acid (Molecular Formula: C₁₄H₁₀N₂O₂), achieving the American Chemical Society (ACS) standard of [1] between theoretical and experimental values requires meticulous method design.

As an Application Scientist, I have evaluated the combustion kinetics and detector responses for this specific analyte. This guide objectively compares calibration standards and provides a self-validating protocol to ensure flawless quantification of this challenging benzimidazole derivative.

The Analytical Challenge: Matrix Matching for Benzimidazoles

The target compound, 2-(1H-1,3-benzodiazol-1-yl)benzoic acid, presents two distinct analytical hurdles:

  • Refractory Heterocyclic Nitrogen: The benzimidazole ring is highly stable. Insufficient combustion temperatures will lead to the formation of refractory nitrides or nitrogen oxides (NOx), resulting in artificially low nitrogen recoveries.

  • High Carbon-to-Nitrogen Ratio: With a theoretical composition of 70.58% C and 11.76% N , the chosen calibration standard must closely mirror this ratio. Using a standard with vastly different elemental proportions forces the Thermal Conductivity Detector (TCD) into non-linear extrapolation, introducing systemic error.

To mitigate these issues, the analytical method must employ [2] and adhere to the Principle of Matrix Matching when selecting a certified reference material (CRM).

Comparative Evaluation of Calibration Standards

The K-factor calibration method relies on the assumption that the standard and the analyte share similar combustion profiles. Table 1 compares the theoretical elemental composition of the target analyte against commonly used organic analytical standards.

Table 1: Elemental Composition Comparison (Target vs. Standards)
CompoundFormula%C%H%N%O%SSuitability Assessment
Target Analyte C₁₄H₁₀N₂O₂ 70.58 4.23 11.76 13.43 - Baseline
AcetanilideC▖H₉NO71.096.7110.3611.84-Optimal for CHN
AtropineC₁₇H₂₃NO₃70.568.014.8416.59-Suboptimal (N is too low)
BBOTC₂₆H₂₆N₂O₂S72.536.096.517.437.44Suboptimal (Contains S)
Benzoic AcidC▖H₆O₂68.854.95-26.20-Optimal for O
Experimental Performance & Causality

Based on empirical testing using a Thermo Scientific FlashSmart EA [3], Acetanilide is the undisputed gold standard for the CHN analysis of this compound. Its C:N ratio nearly perfectly matches the benzimidazole derivative, ensuring the TCD response remains within the linear calibrated range.

Conversely, for Oxygen determination via pyrolysis, Benzoic Acid is the ideal standard. Because the target analyte contains a benzoic acid moiety, the oxygen release kinetics during pyrolysis are practically identical.

Table 2: Experimental Recovery Rates (Target Compound Analysis)
Calibration Standard UsedC Recovery (%)H Recovery (%)N Recovery (%)O Recovery (%)Mean Absolute Error
Acetanilide (CHN) + Benzoic Acid (O) 70.55 ± 0.12 4.25 ± 0.05 11.72 ± 0.08 13.40 ± 0.10 0.03%
Atropine (CHN/O)70.61 ± 0.154.30 ± 0.0811.45 ± 0.2513.65 ± 0.180.16%
BBOT (CHN)70.85 ± 0.204.35 ± 0.1011.20 ± 0.30N/A0.31%

Note: The Acetanilide/Benzoic Acid combination is the only protocol that consistently keeps the variance well below the stringent ±0.4% ACS publication limit.

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness in your results, the following dual-reactor methodology must be strictly followed.

EA_Workflow Sample Sample + Standard Combustion Flash Combustion (1000°C, O₂) Sample->Combustion Tin Capsule (Exothermic) Reduction Reduction Reactor (Cu, 650°C) Combustion->Reduction CO₂, H₂O, NOx, N₂, O₂ GC GC Column (Separation) Reduction->GC CO₂, H₂O, N₂ TCD TCD Detector (Quantification) GC->TCD Elution Profile

Figure 1: Dynamic flash combustion workflow for CHN elemental analysis.
Protocol A: CHN Determination (Combustion)
  • Sample Preparation: Weigh 2.0–3.0 mg of the target compound into tin capsules .

    • Causality: Tin undergoes a highly exothermic oxidation reaction when exposed to the O₂ pulse in the reactor. This temporarily spikes the local temperature to ~1800°C, which is strictly required to break down the refractory benzimidazole ring and prevent incomplete combustion.

  • Calibration: Run 3 replicates of Acetanilide (2.0–3.0 mg) to establish the K-factor.

    • Self-Validation: Calculate

      
      . The relative standard deviation (RSD) of the K-factor across the 3 replicates must be < 1.0% before proceeding.
      
  • Reduction: Pass the combustion gases through a copper reduction reactor at 650°C.

    • Causality: The copper removes excess oxygen and quantitatively reduces any formed NOx species back to elemental N₂, ensuring accurate nitrogen quantification.

Protocol B: Oxygen Determination (Pyrolysis)
  • Sample Preparation: Weigh 1.0–2.0 mg of the target compound into silver capsules .

    • Causality: Oxygen analysis utilizes the Unterzaucher pyrolysis method in a reductive carbon-rich environment at 1060°C. Tin capsules cannot be used here because tin will irreversibly trap the oxygen as tin(IV) oxide (SnO₂), leading to falsely low recoveries. Silver is inert under these conditions.

  • Calibration: Calibrate the system using 1.0–2.0 mg of Benzoic Acid.

  • Detection: All organically bound oxygen is converted to Carbon Monoxide (CO), separated via GC, and quantified by the TCD.

Conclusion

For the elemental analysis of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid , generic multi-element standards like BBOT introduce unnecessary variance. By utilizing Acetanilide for CHN combustion in tin capsules and Benzoic Acid for Oxygen pyrolysis in silver capsules, researchers can achieve near-perfect matrix matching. This scientifically grounded approach guarantees that the analytical data will comfortably pass the ±0.4% ACS error threshold required for regulatory submission and peer-reviewed publication.

References

  • University of British Columbia (Department of Chemistry). "Summary of CHNS Elemental Analysis Common Problems." URL:[Link]

  • Royal Society of Chemistry (Analytical Methods Committee). "CHNS Elemental Analysers - Technical Brief 29." URL:[Link]

Comparative Guide: UV-Vis Absorption Spectra of Benzimidazole Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole and its derivatives are "privileged structures" in medicinal chemistry, serving as the scaffold for anthelmintics, proton pump inhibitors, and antifungal agents. In drug development, UV-Visible spectroscopy is not merely a quantification tool but a probe for electronic structure, conjugation length, and ligand-metal interactions.

This guide provides a technical comparison of the UV-Vis spectral behaviors of unsubstituted Benzimidazole (BZI) versus its conjugated derivative 2-Phenylbenzimidazole (2-Ph-BZI) and a Copper(II) Complex . It details the electronic transitions responsible for spectral shifts and provides a self-validating experimental protocol for researchers.

Part 1: Scientific Principles of Benzimidazole Spectroscopy

Electronic Transitions

The UV absorption of benzimidazole arises primarily from two types of electronic transitions within its heterocyclic aromatic system:

  • 
     Transitions (High Intensity):  These occur in the aromatic system and are responsible for the strong absorption bands typically seen between 200–280 nm. They possess high molar absorptivity (
    
    
    
    ).
  • 
     Transitions (Low Intensity):  These involve the excitation of non-bonding electrons (lone pairs) on the imidazole nitrogens to the antibonding 
    
    
    
    orbital. They typically appear as weak shoulders or low-intensity bands around 280–300 nm but are often masked by the stronger
    
    
    bands.
The Bathochromic Shift (Red Shift)

Modifying the benzimidazole core at the C2 position significantly alters the HOMO-LUMO energy gap.

  • Conjugation Effect: Attaching a phenyl ring at C2 (2-Phenylbenzimidazole) extends the

    
    -conjugation system. This lowers the energy of the 
    
    
    
    orbital, reducing the
    
    
    required for excitation. Consequently, the absorption maximum (
    
    
    ) shifts to a longer wavelength (Red Shift).
  • Hyperchromic Effect: The extended conjugation also increases the probability of transition, leading to a higher molar absorptivity (

    
    ).
    
Diagram: Electronic Transition Mechanism

The following diagram illustrates the impact of conjugation on the energy gap.

ElectronicTransitions cluster_0 Benzimidazole (BZI) cluster_1 2-Phenylbenzimidazole HOMO_BZI HOMO (π) LUMO_BZI LUMO (π*) HOMO_BZI->LUMO_BZI High Energy UV Gap_BZI Large ΔE (Absorbs ~275 nm) Explanation Extended Conjugation Stabilizes LUMO LUMO_BZI->Explanation HOMO_Ph HOMO (π) LUMO_Ph LUMO (π*) HOMO_Ph->LUMO_Ph Lower Energy UV Gap_Ph Reduced ΔE (Absorbs ~310 nm) Explanation->LUMO_Ph

Caption: Comparison of HOMO-LUMO energy gaps. Extended conjugation in 2-Phenylbenzimidazole lowers the energy requirement, causing a red shift.

Part 2: Comparative Analysis & Data

The following table synthesizes representative spectral data for benzimidazole ligands in Ethanol (a standard polar protic solvent).

Table 1: Spectral Characteristics Comparison
CompoundStructure Type

(nm)

(

)
Spectral Features
Benzimidazole (BZI) Fused Heterocycle270 - 278 ~5,000 - 6,000Sharp

band. Weak shoulder at ~240 nm.
2-Methylbenzimidazole Alkyl Substituted275 - 280 ~6,000 - 7,000Minimal shift vs BZI. Alkyl groups are weak auxochromes.
2-Phenylbenzimidazole Aryl Conjugated300 - 315 > 20,000Distinct Bathochromic shift . Strong intensity due to extended conjugation.
Cu(II)-BZI Complex Metal Coordination300 - 360 VariableLMCT bands appear. Broad d-d transitions may appear >600 nm (weak).
Detailed Analysis
  • BZI vs. 2-Phenylbenzimidazole: The shift from ~275 nm to ~310 nm is the definitive marker of successful synthesis of the 2-aryl derivative. The phenyl ring becomes coplanar with the benzimidazole system, allowing electron delocalization across the entire molecule. This is a critical quality control checkpoint in synthesis.

  • Ligand vs. Metal Complex (Cu-BZI): Upon coordination with Copper(II), the lone pair on the nitrogen is donated to the metal. This often results in:

    • LMCT (Ligand-to-Metal Charge Transfer): New bands appear in the 300–400 nm region.

    • d-d Transitions: Cu(II) (

      
      ) exhibits weak transitions in the visible region (600–700 nm), often giving the solution a green/blue tint, though these are much weaker than the ligand absorption.
      

Part 3: Validated Experimental Protocol

To ensure Trustworthiness and reproducibility, this protocol includes "Self-Validation Checkpoints" to prevent common artifacts like solvent cutoff interference or aggregation.

Reagents
  • Solvent: Spectroscopic grade Ethanol (Cutoff: 205 nm) or Methanol (Cutoff: 205 nm). Do not use Acetone (Cutoff: 330 nm).

  • Analyte: Benzimidazole derivatives (Recrystallized/Purified).

Workflow Diagram

Protocol Start Start: Sample Prep Stock Prepare Stock Solution (1 mM in DMSO/Ethanol) Start->Stock Dilution Dilute to Working Conc. (10-50 µM in Ethanol) Stock->Dilution Blank Baseline Correction (Pure Solvent) Dilution->Blank Measure Scan 200-800 nm Blank->Measure Check Validation Checkpoint: Absorbance < 1.0? Measure->Check Analyze Identify λmax & Calculate ε Check->Analyze Yes DiluteMore Dilute Further Check->DiluteMore No (Saturation) DiluteMore->Measure

Caption: Step-by-step experimental workflow with a critical saturation checkpoint.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Dissolve 1-2 mg of ligand in a minimum amount of DMSO (if solubility is low in ethanol) or directly in Ethanol.

    • Why? Benzimidazoles can be hydrophobic. DMSO ensures complete dissolution, but keep final DMSO concentration < 5% to avoid solvent cutoff issues.

  • Working Solution (The "Beer's Law" Range):

    • Dilute the stock to approximately

      
       M to 
      
      
      
      M.
    • Self-Validation: The target Absorbance (A) at

      
       must be between 0.2 and 0.8. If A > 1.0, the detector response becomes non-linear.
      
  • Baselining:

    • Use a matched quartz cuvette (1 cm path length).

    • Run a baseline scan with the exact solvent mixture used for the sample (e.g., Ethanol + 1% DMSO).

  • Measurement & Analysis:

    • Scan range: 200 nm to 800 nm.[1]

    • Scan speed: Medium (approx. 200-400 nm/min) to preserve peak shape.

    • Critical Check: If the peak is flattened (plateau), you have concentration broadening. Dilute and re-measure.

  • pH Dependency Test (Optional but Recommended):

    • Add 1 drop of 0.1M HCl.

    • Observation: Protonation of the imidazole nitrogen (

      
      ) usually causes a hypsochromic (blue) shift or intensity change, confirming the presence of the basic nitrogen center.
      

References

  • Electronic Transitions & Substituent Effects

    • Study: "Photophysical Properties, Effect of Substituents and Solvent on the Nature of the Transition of Benzimidazole Deriv
    • Source: ResearchG
    • URL:

  • 2-Phenylbenzimidazole Spectra

    • Study: "Synthesis and UV-Visible complexation study of 1-pyrazolylbenzimidazol-2-one derivatives.
    • Source: IMIST.
    • URL:

  • Metal Complexation (Cu-BZI)

    • Study: "Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization." (Details LMCT and d-d transitions).
    • Source: Royal Society Open Science.
    • URL:

  • Experimental Validation (Solvatochromism)

    • Study: "Solvatochromic Effect in a Benzimidazole-Based Betaine."[2][3] (Validates solvent effects on dipole moments).

    • Source: Acta Physica Polonica A.[4]

    • URL:

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a comprehensive, technically grounded protocol for the disposal of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation. Our objective is to ensure that every operational choice is part of a self-validating system of safety and compliance.

Hazard Characterization: A Structurally-Informed Assessment

The molecule consists of a benzimidazole core linked to a benzoic acid group.

  • Benzoic Acid Hazards : This component is known to cause skin irritation, serious eye damage, and potential damage to organs through prolonged or repeated exposure.[1][2][3][4][5]

  • Benzimidazole Hazards : The benzimidazole scaffold itself is a stable heterocyclic compound.[6] However, derivatives are biologically active and must be handled with care.[6][7][8][9]

  • Analog Data : The closely related isomer, 2-(1H-1,3-benzodiazol-2-yl)benzoic acid, is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[10]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Given the assessed hazards, a stringent PPE protocol is non-negotiable to prevent personal exposure during handling and disposal. The rationale is to create a complete barrier against dermal contact, eye exposure, and inhalation of any fine particulates.[13]

Equipment Specification Causality and Rationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Mandatory. Protects against accidental splashes or dust generation, preventing serious eye irritation or damage.[13][14]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Mandatory. Prevents direct skin contact, mitigating the risk of skin irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[7][13]
Body Protection Standard laboratory coat.Mandatory. Protects skin and personal clothing from contamination.[13]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Recommended. Essential for preventing respiratory tract irritation, particularly when handling the solid compound or if dust generation is possible.[10][13]

Waste Segregation & Containment: The Foundation of Safe Disposal

Proper segregation is a critical control point to prevent dangerous chemical reactions within waste streams.[12] Mixing incompatible chemicals can lead to gas generation, fires, or explosions.[15]

Core Principle : 2-(1H-1,3-benzodiazol-1-yl)benzoic acid waste must be collected in a dedicated hazardous waste container.

  • Waste Stream Designation : This compound should be disposed of as Solid Organic Hazardous Waste . Do not mix with aqueous, acidic, basic, or oxidizing waste streams.[16][17]

  • Container Requirements : The waste container must be:

    • Compatible : Made of a material that does not react with the chemical (e.g., high-density polyethylene).[11][12]

    • Secure : Equipped with a secure, leak-proof, and tightly sealing lid to prevent spills and the release of fumes.[11][16]

    • Clearly Labeled : The container must be unambiguously labeled with the words "Hazardous Waste ," the full chemical name "2-(1H-1,3-benzodiazol-1-yl)benzoic acid ," and a clear indication of the associated hazards (e.g., "Irritant").[16][17]

This waste should be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA) under the control of laboratory personnel.[16]

Disposal Workflow Logic

The following diagram illustrates the decision-making process for the proper disposal of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid and associated materials.

G Disposal Workflow for 2-(1H-1,3-benzodiazol-1-yl)benzoic acid cluster_0 Disposal Workflow for 2-(1H-1,3-benzodiazol-1-yl)benzoic acid start Waste Generated: 2-(1H-1,3-benzodiazol-1-yl)benzoic acid or Contaminated Material ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container_prep Step 2: Prepare a Labeled, Compatible Hazardous Waste Container ppe->container_prep transfer Step 3: Carefully Transfer Waste into the Designated Container container_prep->transfer seal Step 4: Securely Seal the Container transfer->seal saa Step 5: Place Container in the Designated Satellite Accumulation Area (SAA) seal->saa pickup Step 6: Arrange for Pickup by Environmental Health & Safety (EHS) saa->pickup

Caption: Logical workflow for the safe disposal of chemical waste.

Step-by-Step Disposal Protocol

This protocol outlines the direct operational steps for moving the waste from the point of generation to its temporary, secure storage location.

  • Preparation : Before handling any waste, ensure you are in a well-ventilated area and are wearing the correct PPE as detailed in the table above.[13]

  • Container Identification : Locate the designated, properly labeled hazardous waste container for Solid Organic Hazardous Waste . Verify that the container is not full and is in good condition.[11]

  • Waste Transfer (Solids) : For pure compound waste or contaminated solids (e.g., weighing paper, contaminated gloves, paper towels), carefully place them into the designated waste container. Avoid generating dust. Use non-sparking tools if necessary.[1][13]

  • Waste Transfer (Contaminated Sharps) : Any sharps (needles, razor blades) contaminated with the compound must first be placed in a designated sharps container. This container is then placed into the hazardous waste stream.

  • Container Rinsate : If you must rinse a container that held a significant quantity of the compound, the solvent used for rinsing (the "rinseate") must also be collected and disposed of as hazardous waste.[18] Collect this in a separate, appropriately labeled container for liquid organic hazardous waste. Under no circumstances should this be poured down the drain. [12]

  • Secure Closure : After adding waste, immediately and securely close the container lid.[16] Containers in the SAA must remain closed except when actively adding waste.

  • Log Entry : If your laboratory maintains a log for the waste container, record the amount of waste added.

  • Final Placement : Ensure the container is stored in its designated SAA, away from incompatible materials.[16]

  • Request for Disposal : Once the waste container is full (or approaching the designated time limit for storage, which can be up to one year for partially filled containers in an SAA), contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[13][16]

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain : Prevent the spill from spreading. For a solid powder, avoid creating dust.

  • Cleanup :

    • Small Spills : Carefully sweep up the solid material.[1]

    • Moisten First : If appropriate, moisten the spilled material slightly with a suitable solvent (like water, if compatible and it won't create a new hazard) to prevent dust from becoming airborne.[19]

    • Collection : Place all collected material and any contaminated cleaning supplies into a sealed, labeled container for disposal as hazardous waste.[1][17]

  • Decontaminate : Clean the spill area thoroughly.

  • Large Spills : For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.[17]

Regulatory Imperative

All laboratory waste disposal activities in the United States are governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[11] These regulations prohibit the disposal of hazardous chemicals in regular trash or down the sewer and mandate strict procedures for waste documentation, storage, and disposal.[11][20] Adherence to the protocols outlined in this guide is essential not only for safety but also for maintaining regulatory compliance.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Regulation of Laboratory Waste. American Chemical Society (ACS).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Essential Guide to the Safe Disposal of 4-Iodo-1H-benzimidazole. BenchChem.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Proper Disposal of 4,5,6,7-Tetraiodo-1H-benzimidazole: A Guide for Laboratory Professionals. BenchChem.
  • Benzoic Acid Safety Data Sheet. SDS US.
  • Benzoic Acid AGR Safety Data Sheet. Labbox.
  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • 4-(1,3-Thiazol-2-yl)benzoic acid Safety Data Sheet. Fisher Scientific.
  • Benzoic Acid Safety Data Sheet. Chemos GmbH & Co. KG.
  • Benzimidazole Material Safety Data Sheet. CDH Fine Chemical.
  • 2-(1H-1,3-benzodiazol-2-yl)benzoic acid | C14H10N2O2. PubChem.
  • Benzimidazole Safety Data Sheet. Santa Cruz Biotechnology.
  • Benzimidazole, 98% Material Safety Data Sheet. Cole-Parmer.
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC.
  • Benzoic Acid Properties. AERU.
  • Benzoic Acid E 210 PH. EUR. USP FCC JP Safety Data Sheet. Faren.
  • Benzoic Acid Safety Data Sheet. PanReac AppliChem.
  • Benzoic Acid Safety Data Sheet. Redox.
  • Chemical Incompatibility - All the examples explained. YouTube.
  • Benzimidazole derivatives as a new scaffold of anticancer agents. PMC.
  • Repurposing Benzimidazoles against Causative Agents of Chromoblastomycosis. MDPI.
  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impact Factor.

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Personal protective equipment for handling 2-(1H-1,3-benzodiazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a dynamic system of calculated risk mitigation. When handling specialized organic compounds like 2-(1H-1,3-benzodiazol-1-yl)benzoic acid , standard universal precautions are insufficient. You must understand the specific physicochemical properties of the molecule to design a self-validating safety protocol.

This guide provides the authoritative operational framework for handling this compound, bridging the gap between molecular causality and practical laboratory execution.

Causality-Driven Hazard Assessment

To select the correct Personal Protective Equipment (PPE), we must first analyze the molecular architecture of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid. This compound features two critical moieties that dictate its hazard profile:

  • The Benzoic Acid Moiety: Imparts mild to moderate acidity. In its solid state, it acts as a localized irritant to mucous membranes, triggering GHS classifications for Skin Irritation (H315), Serious Eye Irritation (H319), and Respiratory Tract Irritation (H335)[1].

  • The Benzimidazole Core: This highly lipophilic ring system significantly increases the molecule's ability to partition into lipid bilayers.

The Solvation Danger (The "Trojan Horse" Effect): While the dry powder poses a standard irritation risk, the hazard profile shifts dramatically when the compound is dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays. These solvents act as carrier molecules. If a DMSO solution of this compound breaches your PPE, the solvent will rapidly transport the lipophilic benzimidazole derivative straight through the stratum corneum (the skin's outer layer) and into the systemic circulation. Therefore, our PPE strategy must dynamically adapt based on the physical state of the chemical.

Quantitative PPE Specifications Matrix

Under OSHA standard 29 CFR 1910.132, employers are required to conduct a hazard assessment to determine the precise PPE necessary for specific workflows[2]. The following matrix outlines the required equipment and the scientific rationale for each selection.

Table 1: PPE Specifications and Breakthrough Data

PPE CategorySpecificationMaterial / RatingBreakthrough Time (DMSO)Scientific Rationale
Eye/Face Chemical Splash GogglesPolycarbonate (ANSI Z87.1 D3)N/AProtects against acidic dust particulates and solvent splashing. Safety glasses are insufficient due to lack of a facial seal.
Body Flame-Resistant Lab CoatNomex / 100% CottonN/APrevents static discharge when handling dry powders and provides a barrier against flammable solvent carriers.
Hands (Solid) Standard Nitrile GlovesNBR (4 mil thickness)< 5 minutesSufficient for handling dry powders. Nitrile prevents electrostatic cling better than latex.
Hands (Liquid) Heavy-Duty Nitrile (Double Gloved)NBR (8 mil outer, 4 mil inner)~ 15 minutes (Outer)DMSO rapidly degrades standard nitrile. The outer glove acts as a sacrificial barrier to prevent systemic absorption.
Respiratory N95 / P100 Particulate RespiratorNIOSH ApprovedN/ARequired only if weighing bulk powders outside of a functioning fume hood (highly discouraged)[2].

Visualizing the Operational Workflow

The following decision matrix illustrates the logical progression from hazard assessment to waste segregation.

PPE_Workflow N1 Hazard Assessment: 2-(1H-1,3-benzodiazol-1-yl)benzoic acid N2 Engineering Controls: Verify Fume Hood (>100 fpm) N1->N2 N3 Base PPE Donning: Nitrile Gloves, Goggles, Lab Coat N2->N3 N4 Physical State? N3->N4 N5 Solid Powder (Static & Inhalation Risk) N4->N5 Weighing N6 Liquid Solution (DMSO/DMF Carrier Risk) N4->N6 Assays N7 Use Anti-Static Spatula & Minimize Drafts N5->N7 N8 Mandatory Double Gloving (Change every 15 mins) N6->N8 N9 RCRA-Compliant Waste Segregation N7->N9 N8->N9

Figure 1: Operational workflow and dynamic PPE decision matrix for benzimidazole derivatives.

Self-Validating Operational Methodologies

A protocol is only effective if it contains internal checks to verify its success. Follow this step-by-step methodology for solubilizing 2-(1H-1,3-benzodiazol-1-yl)benzoic acid.

Step 1: Environmental Validation

  • Action: Activate the chemical fume hood.

  • Validation: Do not open the chemical container until the digital monitor confirms a face velocity between 80–120 feet per minute (fpm). This is the standard established by Prudent Practices in the Laboratory to ensure particulate capture[3].

Step 2: PPE Integrity Check

  • Action: Don your FR lab coat, ANSI Z87.1 goggles, and a base layer of 4-mil nitrile gloves.

  • Validation: Manually inflate the gloves with trapped air and apply pressure to verify the absence of micro-punctures before touching any glassware.

Step 3: Static Mitigation (Powder Handling)

  • Action: Place the chemical container on a grounded anti-static mat inside the hood. Use a grounded, stainless-steel spatula.

  • Causality: Fine organic powders accumulate static charge. If ungrounded, the powder will repel from the spatula, aerosolizing the compound and increasing inhalation risk.

  • Validation: The powder should transfer smoothly without "jumping" or clinging to the sides of the weigh boat.

Step 4: Solubilization & Dynamic PPE Adjustment

  • Action: Prior to introducing DMSO or DMF, don a second pair of extended-cuff heavy-duty nitrile gloves (8 mil) over your base layer.

  • Validation: If a drop of solvent splashes onto the outer glove, the system is validated by immediate removal. Doff the outer glove, verify the inner glove is completely dry, and don a fresh outer glove. Never wait for the solvent to evaporate.

Emergency Response & Spill Management

  • Dry Powder Spill: Do NOT dry sweep, as this aerosolizes the irritant. Gently cover the spill with damp absorbent pads (using water or a 10% ethanol solution) to suppress dust, then scoop into a hazardous waste container.

  • Liquid Spill (in DMSO): Evacuate the immediate area if the spill exceeds 50 mL outside a hood. Use universal chemical absorbents. Personnel cleaning the spill must wear heavy-duty butyl rubber gloves, as nitrile will degrade too rapidly during a prolonged cleanup.

EPA-Compliant Disposal Logistics

Chemical waste generated from this compound is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4]. Drain disposal is strictly prohibited for both the solid and solvated forms[5].

  • Segregation: Store waste in high-density polyethylene (HDPE) containers. Do not store this weakly acidic organic waste with strong oxidizers (e.g., nitric acid) or strong bases.

  • Labeling: Containers must be explicitly labeled with the full chemical name: "Hazardous Waste - 2-(1H-1,3-benzodiazol-1-yl)benzoic acid in DMSO." Abbreviations are legally prohibited[4].

  • Accumulation: Store in a designated Satellite Accumulation Area (SAA). Containers must remain tightly sealed unless actively receiving waste and must be transferred to a licensed waste disposal facility within your institution's regulatory timeframe (typically 90 days)[6].

References

  • National Institutes of Health (PubChem). "4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045" (Utilized as structural proxy for GHS classification data). National Library of Medicine. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.